molecular formula C8H6FNO4 B130857 Methyl 4-fluoro-2-nitrobenzoate CAS No. 151504-81-3

Methyl 4-fluoro-2-nitrobenzoate

Cat. No.: B130857
CAS No.: 151504-81-3
M. Wt: 199.14 g/mol
InChI Key: YBAZOLISUXINHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-2-nitrobenzoate is a high-value aromatic ester intermediate prized for its strategic placement of electron-withdrawing functional groups. This compound is a versatile synthon in constructing complex molecules, particularly for developing active pharmaceutical ingredients (APIs) and agrochemicals . Its high reactivity, driven by the nitro and fluoro substituents, facilitates essential transformations like nucleophilic aromatic substitution and metal-catalyzed coupling reactions, enabling efficient multi-step synthetic sequences . In medicinal and bioanalytical chemistry, derivatives of 2-fluoro-5-nitrobenzoate are employed as key recognition units in the design of two-photon fluorescent probes . These probes are crucial for the selective detection of hydrogen polysulfides (H2Sn), important biological mediators, allowing researchers to visualize these molecules in living cells and tissues with high spatial resolution and minimal background interference . The ester moiety further enhances its utility as a building block, allowing for straightforward hydrolysis or transesterification to access a wider range of carboxylic acid derivatives for fine chemical applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAZOLISUXINHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565793
Record name Methyl 4-fluoro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151504-81-3
Record name Benzoic acid, 4-fluoro-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151504-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-fluoro-2-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-fluoro-2-nitrobenzoate, catering to researchers, scientists, and professionals in the field of drug development. This document details its structural characteristics, physicochemical properties, synthesis, and spectral analysis, supported by experimental protocols and data visualizations.

Core Chemical Properties

This compound is an aromatic ester containing a fluorine atom and a nitro group on the benzene ring. Its chemical structure lends it to a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Structure:

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compoundMethyl 4-fluoro-3-nitrobenzoateMethyl 2-fluoro-4-nitrobenzoate
CAS Number 151504-81-3[1][2]329-59-9[3][4]392-09-6
Molecular Formula C₈H₆FNO₄[1][2]C₈H₆FNO₄[3][4]C₈H₆FNO₄
Molecular Weight 199.14 g/mol [1][2]199.14 g/mol [3][4]199.14 g/mol
Melting Point Data not available56-59 °C[3][5]Data not available
Boiling Point Data not available299 °C[3]Data not available
Solubility Soluble in ethanol, ether, and methanol; Insoluble in water.[3][5][6]Soluble in ethanol, ether, and methanol; Insoluble in water.[3][5][6]Data not available
Appearance Predicted: SolidWhite to yellow crystalline powder.Yellow to brown solid or liquid.[7]

Synthesis and Purification

This compound can be synthesized via the Fischer esterification of 4-fluoro-2-nitrobenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is adapted from general Fischer esterification procedures.[8][9][10][11]

Materials:

  • 4-fluoro-2-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane or Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-2-nitrobenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

  • A common solvent system for recrystallizing nitrobenzoate esters is a mixture of ethanol and water.[12] The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists. The solution is then allowed to cool slowly to form crystals.

Column Chromatography:

  • For column chromatography, a silica gel stationary phase is typically used. The mobile phase can be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute the desired compound.[13]

Spectral Analysis

Table 2: Predicted and Analogous Spectral Data

TechniquePredicted/Analogous Data for this compound
¹H NMR Predicted chemical shifts (ppm, CDCl₃): Aromatic protons (~7.5-8.5 ppm), Methyl protons (~3.9 ppm). The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Predicted chemical shifts (ppm, CDCl₃): Carbonyl carbon (~164 ppm), Aromatic carbons (~120-150 ppm), Methyl carbon (~53 ppm).
IR Spectroscopy Characteristic absorption bands (cm⁻¹): ~1730 (C=O stretch of ester), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch), ~1250 (C-O stretch), C-F stretch.[2]
Mass Spectrometry Expected fragmentation pattern (EI-MS): Molecular ion peak (M⁺) at m/z 199. Key fragments would likely arise from the loss of the methoxy group (-OCH₃, m/z 168) and the nitro group (-NO₂, m/z 153).

Chemical Reactivity and Potential Applications

The presence of the nitro and ester functional groups, along with the fluorine atom, makes this compound a versatile building block in organic synthesis.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing a key intermediate for the synthesis of various pharmaceuticals and other biologically active molecules.[14] This transformation opens up possibilities for forming amides, sulfonamides, and other nitrogen-containing heterocycles.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted to other derivatives such as amides or acid chlorides.

  • Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro group, can be susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

Due to these reactive sites, this compound and its derivatives are of interest in drug discovery and development.[14]

Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow A 4-Fluoro-2-nitrobenzoic Acid + Methanol B Fischer Esterification (H₂SO₄ catalyst, Reflux) A->B C Crude This compound B->C D Purification C->D E Pure This compound D->E F Recrystallization (e.g., Ethanol/Water) D->F G Column Chromatography (e.g., Silica gel, Hexane/EtOAc) D->G

Caption: A flowchart of the synthesis and purification process.

Key Chemical Transformations

This diagram shows the primary reactive sites of this compound and its key downstream chemical transformations.

G Key Chemical Transformations cluster_0 This compound A Nitro Group (-NO₂) D Reduction (e.g., H₂, Pd/C) A->D B Ester Group (-COOCH₃) F Hydrolysis (e.g., NaOH, H₂O) B->F C Fluorine Atom (-F) H Nucleophilic Aromatic Substitution (Nu⁻) C->H E Amine (-NH₂) D->E G Carboxylic Acid (-COOH) F->G I Substituted Product (-Nu) H->I

Caption: Reactivity map of this compound.

References

An In-depth Technical Guide to Methyl 4-fluoro-2-nitrobenzoate (CAS Number: 151504-81-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-fluoro-2-nitrobenzoate, a key chemical intermediate. This document collates available data on its chemical and physical properties, safety information, and synthesis. Due to the limited availability of in-depth experimental data for this specific isomer, information on closely related compounds is included for comparative purposes where noted.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₆FNO₄.[1][2] Its structure features a benzene ring substituted with a methyl ester group, a nitro group, and a fluorine atom. Commercial suppliers typically offer this compound with a purity of 97% or higher, and it is described as a colorless to yellow solid, semi-solid, or liquid.[1]

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound (CAS: 151504-81-3)Methyl 4-fluoro-3-nitrobenzoate (CAS: 329-59-9)Methyl 2-fluoro-4-nitrobenzoate (CAS: 392-09-6)
Molecular Formula C₈H₆FNO₄[1][2]C₈H₆FNO₄C₈H₆FNO₄
Molecular Weight 199.14 g/mol [1][2]199.14 g/mol 199.14 g/mol
Physical Form Colorless to Yellow Solid or Semi-solid or liquid[1]White to Yellow to Green powder to crystalYellow to brown solid or liquid[3]
Melting Point Data not available59.0 to 63.0 °CData not available
Boiling Point Data not available119 °C / 1 mmHgData not available
Solubility Data not availableSoluble in ethanol, ether, and methanol. Insoluble in water.[4]Soluble in organic solvents[3]
Purity ≥97%[1]>98.0% (GC)≥97%

Computational Data (Predicted)

PropertyValue
TPSA (Topological Polar Surface Area) 69.44 Ų[5][6]
LogP 1.5205[5][6]
Hydrogen Bond Acceptors 4[5][6]
Hydrogen Bond Donors 0[5][6]
Rotatable Bonds 2[5][6]

Spectroscopic Data

Mass Spectrometry (Predicted Data for this compound)

Adductm/zPredicted CCS (Ų)
[M+H]⁺200.03537135.3
[M+Na]⁺222.01731143.8
[M-H]⁻198.02081138.4
[M+NH₄]⁺217.06191153.9
[M+K]⁺237.99125138.9
Data from PubChemLite[7]

Synthesis and Experimental Protocols

A definitive experimental protocol for the synthesis of this compound is not detailed in the available literature. However, its synthesis can be logically approached via a two-step process: the synthesis of its precursor, 4-fluoro-2-nitrobenzoic acid, followed by esterification.

Synthesis of 4-fluoro-2-nitrobenzoic acid

The precursor acid can be synthesized from 4-fluoro-2-nitrotoluene. One documented method involves oxidation using potassium permanganate.

Experimental Protocol: Oxidation of 4-fluoro-2-nitrotoluene

  • A mixture of 4-fluoro-2-nitrotoluene (25.0 g, 161 mmol), potassium permanganate (102 g, 645 mmol), and water (500 mL) is heated to 100 °C and stirred for 3 hours.[8]

  • After the reaction is complete, the mixture is cooled to room temperature.[8]

  • The mixture is filtered through diatomaceous earth to remove the manganese dioxide byproduct.[8]

  • The filtrate is washed with diethyl ether and then acidified by adding concentrated hydrochloric acid.[8]

  • The acidified aqueous phase is extracted with diethyl ether.[8]

  • The combined organic phases are washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate.[8]

  • The solvent is removed by evaporation under reduced pressure to yield 4-fluoro-2-nitrobenzoic acid.[8]

Synthesis_of_4_fluoro_2_nitrobenzoic_acid cluster_conditions Reaction Conditions 4-fluoro-2-nitrotoluene 4-fluoro-2-nitrotoluene 4-fluoro-2-nitrobenzoic acid 4-fluoro-2-nitrobenzoic acid 4-fluoro-2-nitrotoluene->4-fluoro-2-nitrobenzoic acid Oxidation KMnO4, H2O KMnO4, H2O Heat (100 °C) Heat (100 °C)

Synthesis of the precursor, 4-fluoro-2-nitrobenzoic acid.
Esterification to this compound

While a specific protocol for the target molecule is unavailable, a general and widely used method for the esterification of benzoic acid derivatives is the Fischer esterification.

General Experimental Protocol: Fischer Esterification

  • The carboxylic acid (4-fluoro-2-nitrobenzoic acid) is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.[9]

  • The reaction mixture is heated to reflux for several hours.[9]

  • Upon completion, the mixture is cooled, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the methyl ester.

Fischer_Esterification cluster_conditions Reaction Conditions 4-fluoro-2-nitrobenzoic acid 4-fluoro-2-nitrobenzoic acid This compound This compound 4-fluoro-2-nitrobenzoic acid->this compound Esterification Methanol (excess) Methanol (excess) H2SO4 (cat.) H2SO4 (cat.) Reflux Reflux

General workflow for the esterification of the precursor acid.

Reactivity and Applications in Drug Development

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its functional groups. The nitro group can be reduced to an amine, which is a common precursor for the formation of amides, ureas, and various heterocyclic systems. The fluorine atom can potentially undergo nucleophilic aromatic substitution, although this is less favorable than in isomers where the fluorine is ortho or para to a strongly electron-withdrawing group.

While specific applications of this compound in drug discovery are not extensively documented in the public domain, its structural motifs are present in various pharmacologically active molecules. Fluoro and nitro-substituted benzoic acid derivatives are common intermediates in the synthesis of kinase inhibitors and other therapeutic agents.[3]

Safety and Handling

This compound is classified as a warning-level hazard.

Table 2: GHS Hazard Information

Hazard StatementDescription
H302Harmful if swallowed[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]

Precautionary Statements: P261, P305+P351+P338[1]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with potential applications in organic synthesis and drug discovery. While detailed experimental data for this specific isomer is limited, this guide provides a summary of the available information and outlines logical synthetic routes based on established chemical principles. Further research is needed to fully characterize its physical properties, spectroscopic data, and to explore its full potential in the development of novel therapeutics. Researchers are encouraged to consult safety data sheets from their suppliers for the most current and comprehensive safety information.

References

An In-depth Technical Guide to the Molecular Structure of Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 4-fluoro-2-nitrobenzoate. Due to the limited availability of experimental data for this specific isomer, this guide also includes inferred information from closely related compounds to provide a broader context for its chemical behavior and potential applications.

Core Molecular Structure and Properties

This compound is an aromatic compound with the chemical formula C₈H₆FNO₄.[1][2][3] Its structure consists of a benzene ring substituted with a methyl ester group at position 1, a nitro group at position 2, and a fluorine atom at position 4. The presence and arrangement of these functional groups significantly influence the molecule's electronic properties and reactivity.

Key Identifiers and Physicochemical Properties:

PropertyValueReference
CAS Number 151504-81-3[1]
Molecular Formula C₈H₆FNO₄[1][2][3]
Molecular Weight 199.14 g/mol [1][2]
Synonyms 4-fluoro-2-nitro-benzoic acid methyl ester[1][2]
SMILES COC(=O)C1=C(C=C(C=C1)F)--INVALID-LINK--[O-][1][2]
InChI InChI=1S/C8H6FNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3[3]
InChIKey YBAZOLISUXINHV-UHFFFAOYSA-N[3]

Computational Chemistry Data:

DescriptorValueReference
Topological Polar Surface Area (TPSA) 69.44 Ų[1][2]
LogP 1.5205[1][2]
Hydrogen Bond Acceptors 4[1][2]
Hydrogen Bond Donors 0[1][2]
Rotatable Bonds 2[1][2]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The electron-withdrawing nature of the nitro group and the fluorine atom will cause the aromatic protons to appear in the downfield region.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester group will be the most downfield signal.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester, the N-O stretching of the nitro group, the C-F stretching, and the aromatic C-H and C=C stretching vibrations.

Synthesis and Reactivity

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be inferred from the synthesis of its precursors and isomers. The primary route would likely involve two main steps: the synthesis of the parent acid, 4-fluoro-2-nitrobenzoic acid, followed by its esterification.

Logical Synthesis Workflow:

G A 4-Fluoro-2-nitrotoluene B 4-Fluoro-2-nitrobenzoic acid A->B Oxidation (e.g., KMnO4) C This compound B->C Esterification (Methanol, Acid catalyst)

Figure 1: Plausible synthesis route for this compound.

Experimental Protocol (Inferred):

Step 1: Synthesis of 4-fluoro-2-nitrobenzoic acid

A common method for the synthesis of the parent acid is the oxidation of 4-fluoro-2-nitrotoluene. A typical procedure involves heating a mixture of 4-fluoro-2-nitrotoluene with a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution.[4] The reaction mixture is then worked up by filtration to remove manganese dioxide, followed by acidification of the filtrate to precipitate the carboxylic acid.

Step 2: Esterification to this compound

The synthesized 4-fluoro-2-nitrobenzoic acid can then be esterified to the methyl ester. A standard procedure involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[5][6] The product can then be isolated by removing the excess methanol and partitioning the residue between an organic solvent and a basic aqueous solution to remove any unreacted acid.

Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group, which is a versatile handle for further functionalization in the synthesis of more complex molecules.

  • Fluorine Atom: The fluorine atom can participate in nucleophilic aromatic substitution reactions, although the ring is generally deactivated by the other electron-withdrawing groups. Its presence is often desired in drug candidates to enhance metabolic stability and membrane permeability.

  • Methyl Ester: The ester group can be hydrolyzed back to the carboxylic acid or converted to other functional groups such as amides or alcohols.

The ortho-position of the nitro group relative to the ester can influence the reactivity of the ester through steric hindrance and electronic effects. The presence of the nitro group at the ortho or para position generally increases the reactivity of haloarenes towards nucleophilic substitution.[7]

Applications in Drug Development

Substituted nitrobenzoates are a known class of compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[1][8] While specific applications of this compound are not extensively documented, its structural motifs suggest its potential as an intermediate in the synthesis of pharmacologically active compounds.

Potential Therapeutic Areas:

  • Antimicrobial Agents: Nitroaromatic compounds have been investigated for their activity against various pathogens, including bacteria and fungi.[1][9]

  • Antitumor Agents: The nitrobenzoate scaffold has been explored for the development of novel anticancer drugs.[1]

  • Anti-inflammatory Agents: Certain substituted nitrobenzoic acids have shown potential as anti-inflammatory agents.[8]

The reduction of the nitro group to an amine provides a key synthetic step to introduce further diversity and build more complex molecules with potential therapeutic value.

Logical Flow for Drug Discovery Application:

G A This compound B Methyl 2-amino-4-fluorobenzoate A->B Nitro Reduction C Diverse Amide/Urea Library B->C Acylation/Condensation D Biological Screening C->D Assay E Lead Compound D->E Hit Identification

References

Methyl 4-fluoro-2-nitrobenzoate synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl 4-fluoro-2-nitrobenzoate

Introduction

This compound (CAS No: 151504-81-3) is a key chemical intermediate widely utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a fluorine atom and a nitro group on the benzene ring, provides versatile reactivity for constructing advanced molecular architectures. This guide details the primary synthetic pathways, experimental protocols, and quantitative data associated with its preparation.

Primary Synthesis Pathway

The most prevalent and regioselective synthesis of this compound involves a two-step process. The strategy begins with a starting material where the nitro and fluoro groups are already in the desired positions, thereby avoiding the formation of isomers that can occur when nitrating a fluorinated ring.[2] The pathway consists of:

  • Formation of the Carboxylic Acid Intermediate : Oxidation of 4-fluoro-2-nitrotoluene to produce 4-fluoro-2-nitrobenzoic acid.

  • Esterification : Conversion of 4-fluoro-2-nitrobenzoic acid to its methyl ester, this compound, via Fischer-Speier esterification.[3]

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrobenzoic_acid 4-Fluoro-2-nitrobenzoic_acid 4-Fluoro-2-nitrotoluene->4-Fluoro-2-nitrobenzoic_acid  KMnO4, H2O  100°C, 3h Methyl_4-fluoro-2-nitrobenzoate Methyl_4-fluoro-2-nitrobenzoate 4-Fluoro-2-nitrobenzoic_acid->Methyl_4-fluoro-2-nitrobenzoate  CH3OH, H2SO4 (cat.)  Reflux

Caption: Primary synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the materials and reaction data for the primary synthesis pathway.

Table 1: Materials and Reagents

Compound NameCAS NumberMolecular FormulaRole
4-Fluoro-2-nitrotoluene446-10-6C₇H₆FNO₂Starting Material
Potassium Permanganate7722-64-7KMnO₄Oxidizing Agent
4-Fluoro-2-nitrobenzoic acid394-01-4C₇H₄FNO₄Intermediate
Methanol67-56-1CH₄OReagent & Solvent
Sulfuric Acid7664-93-9H₂SO₄Catalyst
This compound151504-81-3C₈H₆FNO₄Final Product

Table 2: Summary of Reaction Conditions and Yields

Reaction StepKey ReagentsTemperatureDurationYieldPurityReference
OxidationKMnO₄, H₂O100 °C3 hours34%-[4]
EsterificationCH₃OH, H₂SO₄Reflux (65 °C)4-7 hours~67-90%>99%[5][6]
Yields and conditions for the esterification step are based on analogous substrates as detailed in the cited literature.

Experimental Protocols

Synthesis of 4-Fluoro-2-nitrobenzoic acid via Oxidation

This protocol is adapted from the oxidation of 4-fluoro-2-nitrotoluene.[4]

Methodology:

  • A mixture of 4-fluoro-2-nitrotoluene (25.0 g, 161 mmol), potassium permanganate (102 g, 645 mmol), and water (500 mL) is prepared in a suitable reaction vessel.

  • The mixture is heated to 100 °C and stirred vigorously for 3 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The insoluble manganese dioxide is removed by filtration through diatomaceous earth (Celite).

  • The filtrate is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous phase is acidified by the addition of concentrated hydrochloric acid, leading to the precipitation of the product.

  • The organic product is extracted with diethyl ether.

  • The combined organic phases are washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate.

  • The solvent is removed by evaporation under reduced pressure to yield 4-fluoro-2-nitrobenzoic acid.

Synthesis of this compound via Fischer Esterification

This protocol is a generalized Fischer esterification procedure based on the synthesis of similar nitrobenzoate esters.[6][7]

Methodology:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve 4-fluoro-2-nitrobenzoic acid (e.g., 10 g, 54 mmol) in an excess of methanol (e.g., 100 mL).

  • To the stirred solution, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 2.5 mL).

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.

  • Take up the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (200 mL) and wash with water (150 mL).

  • The aqueous layer can be further extracted with the organic solvent to maximize recovery.

  • Combine the organic phases and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the final product, this compound.

G start Start dissolve Dissolve Acid in Methanol start->dissolve add_catalyst Add H2SO4 (catalyst) dissolve->add_catalyst reflux Reflux at 65°C (4-7 hours) add_catalyst->reflux concentrate Concentrate (Remove Methanol) reflux->concentrate extract Extract with DCM & Wash with H2O concentrate->extract neutralize Neutralize with NaHCO3 & Brine extract->neutralize dry Dry over MgSO4 & Filter neutralize->dry end Final Product dry->end

Caption: Experimental workflow for the Fischer Esterification step.

Alternative Synthesis Pathway

An alternative route involves the nitration of methyl 4-fluorobenzoate. This pathway first protects the carboxylic acid as a methyl ester before performing the electrophilic aromatic substitution. However, this can lead to the formation of isomeric products, complicating purification.[2] The nitration of methyl benzoate typically yields the meta-substituted product, but the fluorine atom's directing effects in methyl 4-fluorobenzoate will influence the regioselectivity.[8]

G cluster_2 Purification Challenge 4-Fluorobenzoic_acid 4-Fluorobenzoic_acid Methyl_4-fluorobenzoate Methyl_4-fluorobenzoate 4-Fluorobenzoic_acid->Methyl_4-fluorobenzoate  Esterification  (CH3OH, H2SO4) Isomer_Mixture This compound (and isomers) Methyl_4-fluorobenzoate->Isomer_Mixture  Nitration  (HNO3, H2SO4) Purification Isolation of desired 2-nitro isomer is difficult. Isomer_Mixture->Purification Requires Separation

Caption: Logical diagram of an alternative synthesis route and its challenge.

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-2-nitrobenzoate is a fluorinated nitroaromatic compound with the chemical formula C₈H₆FNO₄.[1][2][3] As a substituted benzene derivative, it holds significance as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. The presence of the fluoro and nitro groups, along with the methyl ester, provides multiple reactive sites, making it a versatile intermediate. This guide provides a comprehensive overview of the known physical properties of this compound, presenting available data in a structured format to aid researchers and drug development professionals in its application.

Core Physical Properties

A summary of the key physical and chemical identifiers for this compound is provided below. While experimental data for some properties remains elusive in publicly available literature, the following table encapsulates the most critical information sourced from chemical suppliers and databases.

PropertyValueSource
Chemical Name This compoundIUPAC
CAS Number 151504-81-3[1][2][3]
Molecular Formula C₈H₆FNO₄[1][2][3]
Molecular Weight 199.14 g/mol [1][2][3]
Physical Form Colorless to Yellow Solid or Semi-solid or liquid[2]
Purity ≥97%[2]

Computational Data

In the absence of extensive experimental data, computational models provide valuable predictions for various physicochemical parameters. These predictions are useful for initial assessments and in silico modeling.

ParameterPredicted ValueSource
LogP 1.5205[1]
Topological Polar Surface Area (TPSA) 69.44 Ų[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly described in the available search results. However, standard methodologies for determining properties such as melting point, boiling point, and density are widely established and can be applied.

Melting Point Determination: A calibrated melting point apparatus would be used. A small, dry sample of this compound would be packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the solid would be recorded as the melting point range.

Boiling Point Determination: Due to the likelihood of decomposition at atmospheric pressure for nitroaromatic compounds, vacuum distillation would be the preferred method for determining the boiling point. The boiling point would be measured at a specific reduced pressure and could be extrapolated to atmospheric pressure if necessary, though this is often less accurate.

Density Measurement: For a solid, gas pycnometry would provide an accurate measurement of the skeletal density. If the compound is a liquid at room temperature, a calibrated pycnometer or a vibrating tube densitometer would be used.

Solubility Assessment: A standard protocol would involve adding a known amount of this compound to a specific volume of a solvent (e.g., water, ethanol, dichloromethane) at a controlled temperature. The mixture would be agitated until equilibrium is reached, and the concentration of the dissolved solute would be determined by a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Logical Relationships of Physical Properties

The following diagram illustrates the interconnectedness of the core physical properties of a chemical compound like this compound.

G Key Physical Properties of this compound cluster_identity Chemical Identity cluster_properties Physical State & Thermal Properties cluster_physicochemical Physicochemical Characteristics MolFormula Molecular Formula (C₈H₆FNO₄) MolWeight Molecular Weight (199.14 g/mol) MolFormula->MolWeight Solubility Solubility (Not Available) MolFormula->Solubility PhysForm Physical Form (Solid/Semi-solid/Liquid) MolWeight->PhysForm Density Density (Not Available) MolWeight->Density MeltingPoint Melting Point (Not Available) PhysForm->MeltingPoint BoilingPoint Boiling Point (Not Available) PhysForm->BoilingPoint

Diagram illustrating the relationships between the fundamental physical properties of this compound.

Conclusion

This technical guide consolidates the available physical property data for this compound. While there are notable gaps in the experimentally determined values for key properties such as melting point, boiling point, and density, the provided information on its chemical identity and computationally predicted parameters serves as a valuable resource for researchers. It is recommended that for applications requiring precise physical data, experimental determination should be performed. The versatility of this compound in organic synthesis underscores the importance of a thorough understanding of its physical characteristics for successful experimental design and scale-up.

References

Solubility Profile of Methyl 4-fluoro-2-nitrobenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 4-fluoro-2-nitrobenzoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules. An understanding of its solubility in common organic solvents is crucial for its effective use in research and development, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides an overview of the available solubility data, detailed experimental protocols for solubility determination, and a representative synthetic workflow illustrating its application.

Data Presentation: Solubility of this compound

SolventQualitative Solubility of Methyl 4-fluoro-3-nitrobenzoate
EthanolSoluble[1][2]
Diethyl EtherSoluble[1][2][3]
MethanolSoluble[1][2][3]
WaterInsoluble[1][2]

Disclaimer: The data presented above is for the isomeric compound Methyl 4-fluoro-3-nitrobenzoate and should be used as a general guideline only.

Experimental Protocols: Determination of Solubility

For researchers requiring precise quantitative solubility data, the following is a generalized experimental protocol based on the widely accepted "shake-flask" method, followed by quantitative analysis.

Objective: To determine the equilibrium solubility of a solid organic compound (e.g., this compound) in an organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, ethyl acetate, etc.)

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a vial.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles.

  • Sample Dilution:

    • Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis (using HPLC as an example):

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted sample solution into the HPLC system.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Mandatory Visualization: Synthetic Workflow

This compound is a versatile building block in organic synthesis. A common application involves the reduction of the nitro group to an amine, which can then be further functionalized, for example, through acylation, to form amides. This workflow is central to the construction of more complex molecules with potential biological activity.

G cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Acylation of Amine Methyl_4_fluoro_2_nitrobenzoate This compound Methyl_2_amino_4_fluorobenzoate Methyl 2-amino-4-fluorobenzoate Methyl_4_fluoro_2_nitrobenzoate->Methyl_2_amino_4_fluorobenzoate Reduction Reducing_Agent Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Reducing_Agent->Methyl_4_fluoro_2_nitrobenzoate Amide_Product Methyl 2-acetamido-4-fluorobenzoate Methyl_2_amino_4_fluorobenzoate->Amide_Product Acylation Acylating_Agent Acylating Agent (e.g., Acetyl Chloride) Acylating_Agent->Methyl_2_amino_4_fluorobenzoate

References

In-Depth Technical Guide to the Spectroscopic Data of Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-fluoro-2-nitrobenzoate, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Nucleus Solvent Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
¹HCDCl₃8.15s-Ar-H
¹HCDCl₃7.98m-Ar-H
¹HCDCl₃7.68d8.0Ar-H
¹HCDCl₃7.37 - 7.30m-Ar-H
¹HCDCl₃3.91s--OCH₃
¹³CCDCl₃165.5--C=O
¹³CCDCl₃135.7--Ar-C
¹³CCDCl₃132.4--Ar-C
¹³CCDCl₃132.1--Ar-C
¹³CCDCl₃129.8--Ar-C
¹³CCDCl₃128.0--Ar-C
¹³CCDCl₃122.3--Ar-C
¹³CCDCl₃52.2---OCH₃

Note: The provided NMR data is based on a 200 MHz spectrometer for ¹H NMR and a 50 MHz spectrometer for ¹³C NMR.[1]

Table 2: Predicted Mass Spectrometry Data
Adduct m/z Predicted Collision Cross Section (CCS) in Ų
[M+H]⁺200.03537135.3
[M+Na]⁺222.01731143.8
[M-H]⁻198.02081138.4
[M+NH₄]⁺217.06191153.9
[M+K]⁺237.99125138.9
[M]⁺199.02754134.8
[M]⁻199.02864134.8

Note: This data is predicted and should be confirmed with experimental results.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on general procedures for similar aromatic compounds and should be adapted as necessary for specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) may be added.

2. ¹H NMR Spectroscopy:

  • The ¹H NMR spectrum is typically recorded on a 200 MHz or higher field spectrometer.

  • The instrument is locked to the deuterium signal of the CDCl₃ solvent.

  • A standard single-pulse experiment is used for acquisition.

  • Key parameters to be set include:

    • Spectral width: ~10-12 ppm

    • Number of scans: 16-64 (to achieve adequate signal-to-noise)

    • Relaxation delay: 1-2 seconds

  • The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or TMS (δ 0.00 ppm).

3. ¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum is typically recorded on a 50 MHz or higher field spectrometer.

  • A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

  • Key parameters to be set include:

    • Spectral width: ~200-220 ppm

    • Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

  • Data processing is similar to that for ¹H NMR, with chemical shifts referenced to the CDCl₃ triplet (δ ~77.0 ppm) or TMS (δ 0.00 ppm).

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is then collected over a range of approximately 4000-400 cm⁻¹. This method requires minimal sample preparation.

  • KBr Pellet Method: Approximately 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using the KBr pellet as the background.

Mass Spectrometry (MS)
  • Electron Ionization (EI) Mass Spectrometry:

    • The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

    • The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Electrospray Ionization (ESI) Mass Spectrometry:

    • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

    • A high voltage is applied to the solution as it exits a capillary, forming charged droplets.

    • The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

    • This is a "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: Methyl 4-fluoro-2-nitrobenzoate

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, properties, and applications, with a focus on its role in the development of targeted cancer therapies.

Physicochemical Properties

This compound is a nitrobenzoate derivative with the chemical formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol .[1] Key physicochemical parameters are summarized in the table below.

PropertyValueReference
IUPAC Name This compound
Synonyms 4-fluoro-2-nitro-benzoic acid methyl ester[1]
CAS Number 151504-81-3[1]
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1]
Appearance Solid[2]
Storage Room Temperature[1]

Synthesis

The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-2-nitrobenzoic acid, with methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 4-fluoro-2-nitrobenzoic acid

The precursor, 4-fluoro-2-nitrobenzoic acid, can be synthesized via the oxidation of 4-fluoro-2-nitrotoluene. A typical procedure involves heating a mixture of 4-fluoro-2-nitrotoluene with potassium permanganate in water. The reaction mixture is then cooled, and the resulting manganese dioxide is filtered off. Acidification of the filtrate with concentrated hydrochloric acid yields 4-fluoro-2-nitrobenzoic acid as a precipitate.

Experimental Protocol: Fischer Esterification

Materials:

  • 4-fluoro-2-nitrobenzoic acid

  • Anhydrous methanol (serves as both reactant and solvent)

  • Concentrated sulfuric acid (catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-nitrobenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Data

Due to the limited availability of experimental spectra for this compound in public databases, predicted data and data from structurally similar compounds are presented as a reference for characterization.

Predicted ¹H NMR Data

The expected proton NMR chemical shifts for this compound can be estimated based on the analysis of substituent effects on the aromatic ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3~ 7.8 - 8.0dd1H
H-5~ 7.4 - 7.6ddd1H
H-6~ 8.1 - 8.3dd1H
OCH₃ (Ester)~ 3.9s3H

Note: dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet.

Predicted ¹³C NMR Data

The predicted carbon NMR chemical shifts are as follows:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~ 164 - 166
C-4 (C-F)~ 163 - 165 (d, ¹JCF ≈ 250 Hz)
C-2 (C-NO₂)~ 148 - 150
C-6~ 128 - 130 (d)
C-1~ 125 - 127
C-5~ 118 - 120 (d)
C-3~ 115 - 117 (d)
OCH₃~ 52 - 54

Note: d indicates a doublet due to C-F coupling.

IR and Mass Spectrometry

Infrared (IR) spectroscopy would be expected to show characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1730 cm⁻¹), and C-F stretching (around 1250 cm⁻¹). Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. Predicted mass spectral data suggests a monoisotopic mass of 199.02809 Da.[5]

Application in Drug Development: Synthesis of Crenolanib

This compound is a valuable building block in medicinal chemistry due to its reactive functional groups. The nitro group can be reduced to an amine, the ester can be hydrolyzed or converted to other functional groups, and the fluorine atom can participate in nucleophilic aromatic substitution reactions.[6]

A significant application of related nitroaromatic compounds is in the synthesis of kinase inhibitors for cancer therapy. For instance, the structural motif of a substituted nitrobenzene is found in the synthesis of complex heterocyclic compounds. While a direct synthesis route for the FLT3 and PDGFR inhibitor Crenolanib using this compound was not explicitly detailed in the searched literature, the general synthetic strategies for such molecules often involve intermediates with similar functionalities.[7][8]

The following diagram illustrates a generalized workflow for the utilization of a nitroaromatic intermediate like this compound in the synthesis of a hypothetical kinase inhibitor.

G cluster_synthesis Synthesis of Intermediate cluster_coupling Core Scaffold Formation cluster_modification Final Modification A This compound B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B C Methyl 2-amino-4-fluorobenzoate B->C E Coupling Reaction (e.g., Buchwald-Hartwig) C->E D Heterocyclic Core (e.g., Pyrimidine derivative) D->E F Coupled Intermediate E->F G Side Chain Introduction F->G H Final Kinase Inhibitor G->H

Generalized workflow for the synthesis of a kinase inhibitor.

This workflow highlights the key transformations where this compound serves as a starting material. The initial reduction of the nitro group to an amine provides a nucleophilic center for subsequent coupling reactions to build the core structure of the drug molecule. The fluorine atom can also be a site for nucleophilic substitution to introduce other functionalities.

References

An In-depth Technical Guide to the Theoretical Properties of Fluoronitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoronitrobenzoate isomers and their derivatives represent a class of compounds of significant interest in medicinal chemistry and drug development. The strategic placement of a fluorine atom and a nitro group on the benzoic acid scaffold can profoundly influence the molecule's physicochemical properties, including its electronic character, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are crucial in the rational design of novel therapeutics, offering a pathway to enhanced efficacy, selectivity, and pharmacokinetic profiles.

This technical guide provides a comprehensive overview of the theoretical properties of various fluoronitrobenzoate isomers. It delves into their synthesis, spectroscopic characterization, and the foundational principles of their potential biological activities. The information is curated to support researchers and professionals in leveraging these versatile building blocks for the advancement of drug discovery and development programs.

Theoretical Properties of Fluoronitrobenzoate Isomers

The electronic properties of fluoronitrobenzoate isomers are dictated by the interplay of the electron-withdrawing nature of the nitro group and the fluorine atom, and the carboxyl group. The position of these substituents on the aromatic ring creates distinct electronic and steric environments, leading to variations in reactivity, acidity, and intermolecular interactions among the isomers.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the molecular geometries, electronic structures, and spectroscopic properties of these isomers. Such theoretical analyses provide valuable insights into the stability and reactivity of the different isomeric forms, guiding synthetic efforts and the interpretation of experimental data.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison of the key properties of various fluoronitrobenzoic acid isomers, the following tables summarize available data on their synthesis and physical characteristics.

Table 1: Synthesis of Fluoronitrobenzoic Acid Isomers

IsomerStarting Material(s)Key ReagentsTypical Yield (%)Reference
2-Fluoro-3-nitrobenzoic acid2-Fluoro-3-nitrotoluene or 2-Chloro-3-nitrotolueneOxidizing agents (e.g., sodium dichromate), Fluorinating agents96% (from toluene derivative)[1]
2-Fluoro-4-nitrobenzoic acid2-Fluoro-4-nitrotolueneOxidizing agents (e.g., KMnO₄, chromium trioxide/periodic acid)73.7 - 81%[2][3]
3-Fluoro-4-nitrobenzoic acid3-Fluoro-4-nitrotoluene or 3-Fluoro-4-nitrobenzyl alcoholOxidizing agents (e.g., potassium dichromate, Jones reagent)83 - 92%[4]
3-Fluoro-5-nitrobenzoic acid3-Amino-5-nitrobenzoic acidDiazotization reagents, Fluorinating agents (e.g., Sandmeyer or Balz-Schiemann reaction)Not specified
4-Fluoro-2-nitrobenzoic acid4-Fluoro-2-nitrotoluenePotassium permanganate34%[5]
4-Fluoro-3-nitrobenzoic acid4-Fluorobenzoic acidPotassium nitrate, Sulfuric acid90%[6]
5-Fluoro-2-nitrobenzoic acid3-Fluorobenzoic acidNitrating mixture (sulfuric acid, nitric acid)86.3%[7]

Table 2: Physical and Spectroscopic Data of Fluoronitrobenzoic Acid Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR Data (δ ppm, Solvent)
2-Fluoro-3-nitrobenzoic acidC₇H₄FNO₄185.11138-1408.27 (m, 1H), 8.15 (m, 1H), 7.48 (m, 1H) (DMSO)[8]
2-Fluoro-4-nitrobenzoic acidC₇H₄FNO₄185.11174.5-176.08.06 (ddd, 1H), 8.13 (ddd, 1H), 8.25 (ddd, 1H)[2]
4-Fluoro-3-nitrobenzoic acidC₇H₄FNO₄185.11123-1267.69-7.74 (m, 1H), 8.29-8.32 (m, 1H), 8.56 (d, J=7.2 Hz, 1H) (DMSO-d₆)[6][9]
5-Fluoro-2-nitrobenzoic acidC₇H₄FNO₄185.11Not specifiedNot specified

Experimental Protocols: Synthesis of Key Isomers

The synthesis of fluoronitrobenzoic acid isomers is a critical aspect of their application in research and development. Below are detailed methodologies for the preparation of selected isomers, based on published procedures.

Synthesis of 4-Fluoro-3-nitrobenzoic acid

This procedure describes the nitration of 4-fluorobenzoic acid.

Materials:

  • 4-Fluorobenzoic acid

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice

  • Water

  • Toluene

Procedure:

  • In a suitable reaction vessel, dissolve 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid under cooling in an ice bath.[6]

  • Slowly add potassium nitrate (1.1 eq.) in batches to the cooled solution.[6]

  • Stir the reaction mixture overnight at room temperature.[6]

  • Carefully pour the reaction mixture over crushed ice with continuous stirring.[6]

  • Allow the resulting mixture to stand at room temperature overnight.[6]

  • Filter the solid product and wash it thoroughly with water.[6]

  • Perform azeotropic drying with toluene to obtain 4-fluoro-3-nitrobenzoic acid as a light yellow solid.[6]

Synthesis of 2-Fluoro-4-nitrobenzoic acid

This protocol outlines the oxidation of 2-fluoro-4-nitrotoluene.

Materials:

  • 2-Fluoro-4-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) solution (1N)

  • Tetrabutylammonium bromide

  • Concentrated hydrochloric acid (HCl)

  • Celite

Procedure:

  • Prepare a mixture of 2-fluoro-4-nitrotoluene (1.0 eq.), tetrabutylammonium bromide (0.05 eq.), and 1N NaOH solution.[2]

  • Add an initial portion of KMnO₄ to the stirred mixture at room temperature.[2]

  • Heat the mixture to 95°C with stirring.[2]

  • Add additional portions of KMnO₄ at 2 and 3 hours into the reaction.[2]

  • Continue stirring at 95°C for an additional 10 hours.[2]

  • Cool the reaction mixture to room temperature and filter through Celite to remove manganese dioxide.[2]

  • Acidify the filtrate to pH 2 with concentrated hydrochloric acid to precipitate the product.[2]

  • Collect the off-white precipitate by vacuum filtration.[2]

Mandatory Visualizations

Logical Relationship: Role in Drug Design

The strategic incorporation of fluoronitrobenzoate moieties into lead compounds is a key tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Drug_Design_Logic Lead_Compound Lead_Compound Incorporate Lead_Compound->Incorporate Fluoronitrobenzoate_Moiety Fluoronitrobenzoate_Moiety Fluoronitrobenzoate_Moiety->Incorporate Improved_Properties Improved_Properties Drug_Candidate Drug_Candidate Improved_Properties->Drug_Candidate Leads to Modified_Compound Modified_Compound Incorporate->Modified_Compound Modified_Compound->Improved_Properties Modulates

Caption: Integration of fluoronitrobenzoate units to enhance drug properties.

Experimental Workflow: General Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a fluoronitrobenzoate isomer.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Material Reaction Chemical Transformation (e.g., Nitration, Oxidation) Start->Reaction Workup Isolation & Purification (e.g., Extraction, Filtration) Reaction->Workup Crude_Product Workup->Crude_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Crude_Product->Spectroscopy Purity Purity Assessment (e.g., HPLC, Melting Point) Crude_Product->Purity Final_Product Pure Isomer Spectroscopy->Final_Product Purity->Final_Product

Caption: A generalized workflow for producing and verifying fluoronitrobenzoate isomers.

Signaling Pathways and Biological Implications

While specific signaling pathways directly modulated by fluoronitrobenzoate isomers are not yet extensively documented in publicly available literature, the broader class of nitroaromatic compounds is known to have significant biological activity. The nitro group can be enzymatically reduced in vivo to form reactive intermediates that can interact with cellular macromolecules, including DNA and proteins. This can lead to a range of biological effects, from therapeutic to toxic.

The introduction of a fluorine atom can alter the redox potential of the nitro group, thereby influencing its rate of reduction and the subsequent biological consequences. Furthermore, the fluorine atom can engage in hydrogen bonding and other non-covalent interactions with enzyme active sites, potentially leading to targeted inhibition. 3-Fluoro-4-nitrobenzoic acid, for instance, has been investigated as a reagent in the synthesis of peptidomimetics and has been shown to inhibit serine proteases through the formation of an amide bond.[10]

The development of fluorescent probes from 2-fluoro-5-nitrobenzoic acid for detecting nucleophiles like endogenous hydrogen polysulfide highlights the potential of these compounds as tools for studying cellular signaling.[11] The hydrolysis of the ester linkage in these probes by nucleophiles leads to the release of a fluorescent dye, enabling the visualization of these signaling molecules.[11]

Further research is warranted to elucidate the specific signaling pathways and molecular targets of individual fluoronitrobenzoate isomers to fully realize their therapeutic potential.

References

An In-depth Technical Guide to Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-2-nitrobenzoate is a key chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds, most notably as a precursor to Poly (ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy. This guide provides a comprehensive review of its synthesis, chemical properties, and significant applications, with a focus on detailed experimental protocols and quantitative data.

Chemical Properties and Data

This compound is a nitrobenzoate derivative with the chemical formula C₈H₆FNO₄.[1] Its structure, featuring a fluorine atom and a nitro group on the benzene ring, makes it a versatile building block in organic synthesis.

PropertyValueReference
Molecular Weight 199.14 g/mol [1]
CAS Number 151504-81-3[1]
Purity ≥98%[1]
Storage Room temperature[1]

Predicted Physicochemical Properties:

PropertyValue
TPSA 69.44
LogP 1.5205
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0
Rotatable Bonds 2

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 4-fluoro-2-nitrobenzoic acid.

Synthesis of 4-fluoro-2-nitrobenzoic acid (Precursor)

A common method for the synthesis of 4-fluoro-2-nitrobenzoic acid involves the oxidation of 2-fluoro-4-nitrotoluene.

Experimental Protocol:

  • A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and KMnO₄ (20.0 g) is stirred at room temperature.

  • After 10 minutes, the mixture is heated to 95°C with stirring.

  • Additional 30.0 g portions of KMnO₄ are added after 2 and 3 hours.

  • After stirring at 95°C for an additional 10 hours, the reaction mixture is cooled to room temperature and filtered through Celite to remove MnO₂.

  • The filtrate is acidified to pH 2 by adding concentrated hydrochloric acid, leading to the formation of an off-white precipitate.

  • The crude solid is collected by vacuum filtration, dissolved in 300 mL of 1N aqueous NaOH, and acidified again to pH 2 using concentrated hydrochloric acid.

  • The mixture is then extracted with CH₂Cl₂ (3 x 200 mL).

  • The combined organic extracts are washed with 0.1 N aqueous HCl (2 x 100 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield 4-fluoro-2-nitrobenzoic acid.

Esterification of 4-fluoro-2-nitrobenzoic acid

The final step is the esterification of the synthesized 4-fluoro-2-nitrobenzoic acid with methanol, typically catalyzed by a strong acid.

Experimental Protocol:

  • Dissolve 4-fluoro-2-nitrobenzoic acid in an excess of anhydrous methanol.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, followed by washing with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Spectroscopic Data

Due to the limited availability of experimentally-derived spectra for this compound, the following data is predicted based on the analysis of its structural analogs.

¹H NMR Spectroscopy (Predicted)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.5 - 8.2m3H
OCH₃~ 3.9s3H
¹³C NMR Spectroscopy (Predicted)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~ 164
C-F~ 160 (d, ¹JCF ≈ 250 Hz)
C-NO₂~ 148
Aromatic C115 - 135
OCH₃~ 53
Infrared (IR) Spectroscopy (Predicted)
Functional GroupPredicted Absorption Range (cm⁻¹)
C=O (Ester)1720 - 1740
NO₂ (asymmetric stretch)1520 - 1560
NO₂ (symmetric stretch)1340 - 1380
C-F1000 - 1400
C-O (Ester)1000 - 1300
Mass Spectrometry (Predicted)

The predicted mass spectrum would show a molecular ion peak [M]⁺ at m/z 199. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 168, and the loss of the nitro group (-NO₂) to give a fragment at m/z 153.

Applications in Drug Development

This compound is a critical starting material in the synthesis of PARP inhibitors, a class of targeted cancer therapies.

Synthesis of PARP Inhibitors (e.g., Olaparib)

This intermediate is utilized in the multi-step synthesis of complex heterocyclic structures that form the core of PARP inhibitors like Olaparib. The synthetic pathway often involves the reduction of the nitro group to an amine, followed by a series of cyclization and coupling reactions.

Experimental Workflow for Synthesis of a PARP Inhibitor Precursor:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization cluster_2 Step 3: Further Elaboration Methyl_4_fluoro_2_nitrobenzoate Methyl_4_fluoro_2_nitrobenzoate Amino_intermediate Amino_intermediate Methyl_4_fluoro_2_nitrobenzoate->Amino_intermediate Reduction (e.g., H2, Pd/C) Heterocyclic_core Heterocyclic_core Amino_intermediate->Heterocyclic_core Reaction with a suitable difunctional molecule PARP_Inhibitor_Precursor PARP_Inhibitor_Precursor Heterocyclic_core->PARP_Inhibitor_Precursor Coupling reactions

Simplified workflow for the synthesis of a PARP inhibitor precursor.
PARP Inhibition Signaling Pathway

PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks during DNA replication. This overwhelming DNA damage triggers apoptosis, a process of programmed cell death, selectively killing the cancer cells. This concept is known as synthetic lethality.[2][3][4]

PARP Inhibition and Synthetic Lethality Pathway:

G cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor cluster_2 Synthetic Lethality in BRCA-deficient cells DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits SSB_Repair SSB Repair PARP->SSB_Repair activates Replication_Fork_Collapse Replication Fork Collapse PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB BRCA_deficient_HR Deficient Homologous Recombination (HR) DNA_DSB->BRCA_deficient_HR cannot be repaired by Apoptosis Apoptosis (Cell Death) BRCA_deficient_HR->Apoptosis results in

Mechanism of synthetic lethality induced by PARP inhibitors.

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its synthesis, while requiring careful control of reaction conditions, is well-established. The presence of the fluoro and nitro functional groups provides multiple avenues for synthetic transformations, making it a key component in the development of targeted therapies like PARP inhibitors. Further research into novel applications of this compound and the development of more efficient synthetic routes will continue to be of high interest to the scientific community.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-fluoro-2-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of the fluoro and nitro groups on the aromatic ring makes it a versatile building block for introducing these functionalities into more complex molecules. This document provides a detailed experimental protocol for the synthesis of this compound, proceeding through the formation of its precursor, 4-fluoro-2-nitrobenzoic acid. The protocol is designed for researchers and scientists in the field of organic chemistry and drug development.

Data Summary

The following table summarizes the quantitative data for the synthesis of the intermediate, 4-fluoro-2-nitrobenzoic acid, and the analogous esterification reactions used to derive the protocol for the final product.

StepReactantReagentProductYieldPurityReference
1. Oxidation4-Fluoro-2-nitrotoluenePotassium permanganate4-Fluoro-2-nitrobenzoic acid34%Not Specified[1]
1. Hydrolysis4-Fluoro-2-nitro-benzonitrileHydrobromic acid4-Fluoro-2-nitrobenzoic acid81%Not Specified[1]
2. Esterification (Analogous)2-chloro-4-fluoro-5-nitrobenzoic acidMethanol, Sulfuric acidMethyl 2-chloro-4-fluoro-5-nitrobenzoate67%99%[2]
2. Esterification (Analogous)4-Fluoro-3-nitro-benzoic acidMethanol, Sulfuric acidMethyl 4-fluoro-3-nitro-benzoic acid methyl ester90%Not Specified[3]

Experimental Protocols

Part 1: Synthesis of 4-Fluoro-2-nitrobenzoic Acid

This protocol describes the synthesis of the carboxylic acid precursor from 4-fluoro-2-nitrotoluene via oxidation.

Materials:

  • 4-Fluoro-2-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Diethyl ether

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite or diatomaceous earth

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A mixture of 4-fluoro-2-nitrotoluene (25.0 g, 161 mmol), potassium permanganate (102 g, 645 mmol), and water (500 mL) is heated to 100 °C and stirred for 3 hours.[1]

  • After the reaction is complete, the mixture is cooled to room temperature.[1]

  • The insoluble manganese dioxide is removed by filtering the mixture through diatomaceous earth.[1]

  • The filtrate is washed with diethyl ether.[1]

  • The aqueous phase is then acidified by the addition of concentrated hydrochloric acid.[1]

  • The organic material in the acidified aqueous phase is extracted with diethyl ether.[1]

  • The organic phases are combined, washed with a saturated sodium chloride solution, and dried over anhydrous magnesium sulfate.[1]

  • The solvent is removed by evaporation under reduced pressure to yield 4-fluoro-2-nitrobenzoic acid.[1]

Part 2: Synthesis of this compound

This protocol details the Fischer esterification of 4-fluoro-2-nitrobenzoic acid to yield the final product. The procedure is based on analogous esterifications of similar nitrobenzoic acids.[2][3]

Materials:

  • 4-Fluoro-2-nitrobenzoic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water (H₂O)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-fluoro-2-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.[2][3]

  • The reaction mixture is heated to reflux (approximately 65°C) and stirred for several hours (typically 3-4 hours).[2][3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling, the reaction mixture is concentrated under reduced pressure to remove the excess methanol.[2]

  • The residue is taken up in dichloromethane and washed with water.[2]

  • The aqueous layer can be further extracted with dichloromethane to maximize product recovery.[2]

  • The combined organic phases are washed with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[2]

  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the desired product, this compound.[2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow A 4-Fluoro-2-nitrotoluene B Oxidation A->B KMnO4, H2O 100°C, 3h C 4-Fluoro-2-nitrobenzoic Acid B->C Yield: 34-81% D Esterification C->D Methanol, H2SO4 Reflux, 3-4h E This compound D->E Analogous Yield: 67-90%

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: Methyl 4-Fluoro-2-nitrobenzoate as a Key Intermediate in the Synthesis of MEK Inhibitor Trametinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl 4-fluoro-2-nitrobenzoate as a strategic intermediate in the synthesis of the potent and selective MEK1/2 inhibitor, Trametinib. The protocols outlined herein describe a plausible synthetic route, starting from the catalytic hydrogenation of this compound to the key Trametinib precursor, 2-fluoro-4-iodoaniline.

Introduction

This compound is a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a nitro group ortho to the ester and a fluorine atom para to the nitro group, allows for a series of selective transformations. This intermediate is particularly valuable in the synthesis of complex pharmaceutical agents where the introduction of a 2-fluoroaniline moiety is required. The fluorine atom can significantly enhance the pharmacokinetic properties of a drug molecule, such as metabolic stability and binding affinity.

This application note focuses on a multi-step synthesis that transforms this compound into 2-fluoro-4-iodoaniline, a critical component in the synthesis of Trametinib. Trametinib is an allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers, including melanoma.

Synthetic Pathway Overview

The overall synthetic strategy involves four key transformations:

  • Reduction of the nitro group: The nitro group of this compound is selectively reduced to an amine via catalytic hydrogenation to yield methyl 2-amino-4-fluorobenzoate.

  • Ester hydrolysis: The methyl ester is hydrolyzed under basic conditions to afford 2-amino-4-fluorobenzoic acid.

  • Regioselective iodination: An iodine atom is introduced at the 5-position of 2-amino-4-fluorobenzoic acid.

  • Decarboxylation: The resulting 2-amino-4-fluoro-5-iodobenzoic acid is decarboxylated to furnish the target intermediate, 2-fluoro-4-iodoaniline.

This key intermediate, 2-fluoro-4-iodoaniline, is then utilized in the final steps of the Trametinib synthesis.

Synthetic_Pathway_from_Methyl_4_fluoro_2_nitrobenzoate_to_Trametinib_Precursor cluster_0 Synthesis of 2-Fluoro-4-iodoaniline cluster_1 Synthesis of Trametinib Methyl_4_fluoro_2_nitrobenzoate This compound Methyl_2_amino_4_fluorobenzoate Methyl 2-amino-4-fluorobenzoate Methyl_4_fluoro_2_nitrobenzoate->Methyl_2_amino_4_fluorobenzoate Reduction (H2, Pd/C) 2_Amino_4_fluorobenzoic_acid 2-Amino-4-fluorobenzoic acid Methyl_2_amino_4_fluorobenzoate->2_Amino_4_fluorobenzoic_acid Hydrolysis (NaOH) 2_Amino_4_fluoro_5_iodobenzoic_acid 2-Amino-4-fluoro-5-iodobenzoic acid 2_Amino_4_fluorobenzoic_acid->2_Amino_4_fluoro_5_iodobenzoic_acid Iodination (I2, CaCO3) 2_Fluoro_4_iodoaniline 2-Fluoro-4-iodoaniline 2_Amino_4_fluoro_5_iodobenzoic_acid->2_Fluoro_4_iodoaniline Decarboxylation (Heat) Trametinib Trametinib 2_Fluoro_4_iodoaniline->Trametinib Further Steps

Figure 1: Synthetic workflow from this compound to Trametinib.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-amino-4-fluorobenzoate

This protocol describes the catalytic hydrogenation of this compound to methyl 2-amino-4-fluorobenzoate.

Materials:

ReagentM.W.QuantityMoles
This compound199.1410.0 g50.2
Palladium on Carbon (10% Pd/C)-1.0 g-
Methanol32.04200 mL-
Hydrogen gas2.021 atm (balloon)-

Procedure:

  • To a 500 mL round-bottom flask, add this compound (10.0 g, 50.2 mmol) and methanol (200 mL).

  • Stir the mixture until the starting material is fully dissolved.

  • Carefully add 10% Pd/C (1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol (3 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield methyl 2-amino-4-fluorobenzoate as a solid.

Expected Yield: 90-95%

Protocol 2: Synthesis of 2-Amino-4-fluorobenzoic acid

This protocol details the hydrolysis of methyl 2-amino-4-fluorobenzoate to 2-amino-4-fluorobenzoic acid.

Materials:

ReagentM.W.QuantityMoles
Methyl 2-amino-4-fluorobenzoate169.158.5 g50.2
Sodium Hydroxide (NaOH)40.004.0 g100
Water18.02100 mL-
Hydrochloric Acid (HCl), 6M36.46As needed-

Procedure:

  • Dissolve methyl 2-amino-4-fluorobenzoate (8.5 g, 50.2 mmol) in a mixture of water (100 mL) and sodium hydroxide (4.0 g, 100 mmol) in a 250 mL round-bottom flask.

  • Heat the mixture to reflux and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material has disappeared.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution to pH 3-4 with 6M HCl. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to obtain 2-amino-4-fluorobenzoic acid.

Expected Yield: 92-98%

Protocol 3: Synthesis of 2-Amino-4-fluoro-5-iodobenzoic acid

This protocol describes the regioselective iodination of 2-amino-4-fluorobenzoic acid.

Materials:

ReagentM.W.QuantityMoles
2-Amino-4-fluorobenzoic acid155.127.8 g50.3
Iodine (I₂)253.8112.8 g50.4
Calcium Carbonate (CaCO₃)100.095.0 g50.0
Ether74.12150 mL-
Water18.02150 mL-

Procedure:

  • In a 500 mL round-bottom flask, prepare a mixture of 2-amino-4-fluorobenzoic acid (7.8 g, 50.3 mmol), iodine (12.8 g, 50.4 mmol), calcium carbonate (5.0 g, 50.0 mmol), ether (150 mL), and water (150 mL).

  • Heat the mixture to reflux with vigorous stirring for 48 hours.

  • After cooling, remove the ether by distillation.

  • Destroy any excess iodine by the dropwise addition of a saturated sodium thiosulfate solution until the dark color disappears.

  • Acidify the aqueous solution with 6M HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield 2-amino-4-fluoro-5-iodobenzoic acid.

Expected Yield: 70-80%

Protocol 4: Synthesis of 2-Fluoro-4-iodoaniline

This protocol outlines the decarboxylation of 2-amino-4-fluoro-5-iodobenzoic acid.

Materials:

ReagentM.W.QuantityMoles
2-Amino-4-fluoro-5-iodobenzoic acid281.0214.1 g50.1
N,N-Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-amino-4-fluoro-5-iodobenzoic acid (14.1 g, 50.1 mmol) in DMF (100 mL).

  • Heat the solution to reflux (approximately 153 °C) and maintain for 2-4 hours, monitoring the evolution of CO₂.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water (300 mL) and ethyl acetate (200 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-fluoro-4-iodoaniline.[1]

Expected Yield: 60-70%

Application in Trametinib Synthesis

The synthesized 2-fluoro-4-iodoaniline is a key building block for Trametinib. The synthesis proceeds through the formation of an N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea intermediate, which then undergoes a series of cyclization and condensation reactions to yield the final drug substance.

Trametinib and the MEK Signaling Pathway

Trametinib is a highly specific inhibitor of MEK1 and MEK2, which are central components of the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.

MEK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds to RAS RAS RTK->RAS activates RAF RAF (e.g., BRAF) RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates & activates ERK ERK1/2 MEK->ERK phosphorylates & activates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation leads to Trametinib Trametinib Trametinib->MEK inhibits

Figure 2: The MAPK/ERK signaling pathway and the mechanism of action of Trametinib.

Trametinib acts as an allosteric inhibitor, binding to a pocket adjacent to the ATP-binding site of MEK1/2. This binding prevents the phosphorylation and activation of MEK by RAF, thereby blocking the downstream signaling to ERK and inhibiting the cellular processes that lead to tumor growth.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex drug molecules. The protocols provided herein offer a clear and reproducible pathway for the synthesis of 2-fluoro-4-iodoaniline, a key precursor to the MEK inhibitor Trametinib. Understanding the synthetic utility of such intermediates and the biological pathways they ultimately target is crucial for the advancement of modern drug discovery and development.

References

Application Notes and Protocols: Nitration of Methyl 4-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed procedure for the electrophilic aromatic substitution reaction of methyl 4-fluorobenzoate to synthesize methyl 4-fluoro-3-nitrobenzoate. This protocol is designed for use by professionals in organic synthesis and drug development. The application note includes a step-by-step experimental protocol, a summary of quantitative data, and visual diagrams to illustrate the reaction workflow and mechanism.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the introduction of a nitro group onto an aromatic ring. This functional group can be a key building block in the synthesis of various pharmaceuticals and agrochemicals, often serving as a precursor to an amino group. Methyl 4-fluoro-3-nitrobenzoate is a valuable intermediate in the synthesis of more complex molecules. The presence of the fluorine atom and the nitro group on the benzene ring offers multiple avenues for further chemical transformations.[1] This document outlines a reliable procedure for the nitration of methyl 4-fluorobenzoate using a mixture of concentrated nitric and sulfuric acids.

Data Presentation

ParameterValueReference
Product Name Methyl 4-fluoro-3-nitrobenzoate
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1]
Physical State White to yellow crystalline solid
Melting Point 56-59 °C
Solubility Soluble in ethanol, ether, and methanol. Insoluble in water.[2][3]
Purity (Typical) >98%[4]
Expected Yield 81-85% (based on analogous reaction)

Table 1: Physical and Chemical Properties of Methyl 4-fluoro-3-nitrobenzoate.

Technique Expected Peaks/Signals
¹H NMR (CDCl₃) δ ~8.4 (dd, J ≈ 7.5, 2.0 Hz, 1H), δ ~8.2 (ddd, J ≈ 9.0, 4.5, 2.0 Hz, 1H), δ ~7.4 (t, J ≈ 9.0 Hz, 1H), δ ~3.9 (s, 3H)
¹³C NMR (CDCl₃) δ ~164, 159 (d, J ≈ 260 Hz), 138, 134 (d, J ≈ 9 Hz), 127 (d, J ≈ 4 Hz), 125, 118 (d, J ≈ 22 Hz), 53
IR (KBr, cm⁻¹) ~3100 (Ar C-H), ~1730 (C=O, ester), ~1540 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1250 (C-O, ester), ~1100 (C-F)

Table 2: Expected Spectroscopic Data for Methyl 4-fluoro-3-nitrobenzoate.

Experimental Protocols

This procedure is adapted from established methods for the nitration of methyl benzoate.

Materials and Equipment:

  • Methyl 4-fluorobenzoate

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Methanol or Ethanol

  • Ice

  • Round-bottom flask or Erlenmeyer flask

  • Stirring plate and magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Thermometer

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully add a calculated volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed slowly in an ice bath with constant stirring. Allow the mixture to cool to below 10 °C.

  • Reaction Setup: In a separate flask, dissolve a known quantity of methyl 4-fluorobenzoate in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath to below 5 °C with continuous stirring.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of methyl 4-fluorobenzoate using a dropping funnel.[5] Maintain the reaction temperature below 15 °C throughout the addition.[5] The addition should be carried out over a period of approximately 15-30 minutes.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Subsequently, remove the flask from the ice bath and let it slowly warm to room temperature, continuing to stir for another 30-60 minutes.

  • Product Isolation: Carefully pour the reaction mixture over a generous amount of crushed ice in a large beaker with stirring.[5] The crude product, methyl 4-fluoro-3-nitrobenzoate, will precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with several portions of cold water to remove any residual acid. A final wash with a small amount of ice-cold methanol or ethanol can help remove some impurities.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot methanol or a mixture of ethanol and water. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and allow them to air dry or dry in a desiccator.

  • Characterization: Determine the melting point of the purified product and obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_acid Prepare Nitrating Mixture (HNO₃ + H₂SO₄ in Ice Bath) reaction Slowly Add Nitrating Mixture to Substrate Solution (<15°C) prep_acid->reaction prep_substrate Dissolve Methyl 4-Fluorobenzoate in H₂SO₄ in Ice Bath prep_substrate->reaction stir_cold Stir in Ice Bath (30 min) reaction->stir_cold stir_rt Stir at Room Temperature (30-60 min) stir_cold->stir_rt quench Pour onto Crushed Ice stir_rt->quench filter_wash Vacuum Filter and Wash with Cold Water & Methanol quench->filter_wash recrystallize Recrystallize from Methanol/Ethanol filter_wash->recrystallize dry Dry the Purified Product recrystallize->dry characterize Characterize Product (MP, NMR, IR) dry->characterize

References

Application Notes and Protocols for the Esterification of 4-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and relevant data for the esterification of 4-fluoro-2-nitrobenzoic acid, a key process in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the fluoro and nitro groups can influence the reactivity of the carboxylic acid, making tailored esterification protocols essential for achieving high yields and purity.

Introduction

Esterification of 4-fluoro-2-nitrobenzoic acid is a fundamental transformation that serves multiple purposes in drug development. It can be employed to protect the carboxylic acid functionality during subsequent synthetic steps, to modulate the physicochemical properties of a molecule, or as a key step in the synthesis of more complex molecular scaffolds. The resulting esters are valuable building blocks in medicinal chemistry. The most common and direct method for this transformation is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Key Considerations for Esterification

The Fischer esterification is a reversible reaction.[1] To drive the equilibrium towards the formation of the ester, several strategies can be employed:

  • Use of Excess Alcohol : A large excess of the alcohol reactant is a common method to shift the equilibrium towards the product side.[1]

  • Removal of Water : As water is a byproduct of the reaction, its removal can drive the reaction to completion. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[2]

  • Choice of Catalyst : Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are conventional catalysts for Fischer esterification.[1][3] Lewis acids can also be employed.[2]

Experimental Protocols

The following protocols are based on established procedures for the esterification of structurally similar nitrobenzoic acids and can be adapted for 4-fluoro-2-nitrobenzoic acid.

Protocol 1: Synthesis of Methyl 4-fluoro-2-nitrobenzoate using Sulfuric Acid

This protocol is adapted from the synthesis of methyl 4-fluoro-3-nitrobenzoate.[4]

Materials:

  • 4-fluoro-2-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture over crushed ice with stirring. The product may precipitate as a solid.

  • If a precipitate forms, collect the crude product by vacuum filtration and wash with cold water.

  • If the product remains in solution, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the initial aqueous mixture).

  • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 4-fluoro-2-nitrobenzoate using Sulfuric Acid

This protocol is adapted from the synthesis of ethyl 4-fluoro-3-nitrobenzoate.[5]

Materials:

  • 4-fluoro-2-nitrobenzoic acid

  • Absolute ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Combine 4-fluoro-2-nitrobenzoic acid (1.0 eq), absolute ethanol (10-20 eq), and concentrated sulfuric acid (catalytic amount, e.g., 0.2 eq) in a round-bottom flask fitted with a reflux condenser.

  • Reflux the mixture for approximately 8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dilute the residue with deionized water.

  • Extract the aqueous layer with ethyl acetate (2 x 25 ml for a 5g scale reaction).[5]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude ethyl 4-fluoro-2-nitrobenzoate.

  • Purify the crude product by recrystallization or column chromatography as needed.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the esterification of various nitrobenzoic acids, which can serve as a reference for the esterification of 4-fluoro-2-nitrobenzoic acid.

Carboxylic AcidAlcoholCatalystReaction ConditionsYield (%)Purity (%)Reference
4-Fluoro-3-nitro-benzoic acidMethanolH₂SO₄Reflux, 3 h90-[4]
4-Fluoro-3-nitro-benzoic acidEthanolH₂SO₄Reflux, 8 h--[5]
2-Nitrobenzoic acidEthanolHexafluoropropanesulfonic acid hydrate95 °C9296.9 (HPLC)[6]
4-Nitrobenzoic acidEthanolTetrafluoroethanesulfonic acid hydrateReflux88.398.9 (HPLC)[6]
3-Methyl-4-nitrobenzoic acidMethanolH₂SO₄Reflux, 4 h96-[7]
4-Methyl-3-nitrobenzoic acidMethanolH₂SO₄Reflux, 4 h95-[7]

Visualizations

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the Fischer esterification of 4-fluoro-2-nitrobenzoic acid.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start 4-Fluoro-2-nitrobenzoic Acid + Alcohol (e.g., Methanol/Ethanol) catalyst Acid Catalyst (e.g., H₂SO₄) start->catalyst Add reflux Reflux catalyst->reflux Heat quench Quench (Pour into ice/water) reflux->quench extraction Extraction (e.g., Ethyl Acetate) quench->extraction wash Wash (H₂O, NaHCO₃, Brine) extraction->wash dry Dry (Anhydrous MgSO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Ester Product purify->product

Caption: General workflow for the esterification of 4-fluoro-2-nitrobenzoic acid.

Logical Relationship of Fischer Esterification

The following diagram outlines the key principles and steps in a Fischer esterification reaction.

Fischer_Esterification_Principles cluster_mechanism Key Mechanistic Steps acid Carboxylic Acid (4-Fluoro-2-nitrobenzoic acid) protonation Protonation of Carbonyl Oxygen acid->protonation alcohol Alcohol (e.g., Methanol) nucleophilic_attack Nucleophilic Attack by Alcohol alcohol->nucleophilic_attack catalyst Acid Catalyst (H⁺) catalyst->protonation protonation->nucleophilic_attack tetrahedral_intermediate Formation of Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation water Water elimination->water ester Ester deprotonation->ester

Caption: Key principles and mechanistic steps of Fischer esterification.

References

Application Notes and Protocols for the Use of Methyl 4-fluoro-2-nitrobenzoate in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Methyl 4-fluoro-2-nitrobenzoate is an attractive building block in drug discovery and development due to its unique electronic properties. The presence of both a fluorine atom and a nitro group renders the aryl ring electron-deficient, which can present challenges in typical Suzuki coupling reactions. However, these substituents also offer opportunities for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in palladium-catalyzed Suzuki-Miyaura coupling reactions.

The electron-withdrawing nature of the nitro and fluoro groups can activate the aryl fluoride bond towards oxidative addition to the palladium catalyst. While aryl fluorides are typically less reactive than the corresponding chlorides, bromides, or iodides, the electronic activation in this substrate makes the Suzuki coupling feasible with appropriate catalyst systems.[2] Furthermore, the nitro group itself can be used as a coupling partner in some instances, although the C-F bond is the more likely reaction site under standard Suzuki conditions.[3][4]

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide or triflate. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the organoboron species for the transmetalation step.[1]

Data Presentation

Table 1: Typical Reaction Conditions for Suzuki Coupling of Electron-Deficient Aryl Halides
ParameterConditionRationale
Aryl Halide This compound (1.0 equiv)Electron-deficient substrate.
Boronic Acid Arylboronic acid (1.2 - 1.5 equiv)Nucleophilic partner. An excess ensures complete consumption of the aryl halide.
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd catalysts (1-5 mol%)The choice of palladium source is crucial for catalytic activity.
Ligand Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) (2-10 mol%)Essential for facilitating the oxidative addition of the C-F bond and stabilizing the palladium catalyst.[5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2.0 - 3.0 equiv)A strong, non-nucleophilic base is required for the transmetalation step.
Solvent Anhydrous and degassed aprotic polar solvents (e.g., 1,4-dioxane, toluene, DMF, THF), often with a small amount of water.The solvent system must solubilize the reagents and facilitate the reaction.
Temperature 80 - 120 °CElevated temperatures are often necessary to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligands.
Table 2: Illustrative Scope of Arylboronic Acids and Expected Yields

The following table presents a hypothetical scope for the Suzuki coupling of this compound with various arylboronic acids, with expected yields based on reactions with similar electron-deficient aryl fluorides.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acidMethyl 2-nitro-4-phenylbenzoate75-85
24-Methoxyphenylboronic acidMethyl 4-(4-methoxyphenyl)-2-nitrobenzoate80-90
34-Trifluoromethylphenylboronic acidMethyl 2-nitro-4-(4-(trifluoromethyl)phenyl)benzoate65-75
43,5-Dimethylphenylboronic acidMethyl 4-(3,5-dimethylphenyl)-2-nitrobenzoate70-80
52-Thiopheneboronic acidMethyl 2-nitro-4-(thiophen-2-yl)benzoate60-70
63-Pyridinylboronic acidMethyl 2-nitro-4-(pyridin-3-yl)benzoate55-65

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 199 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)Ln-Ar' OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') Transmetalation->Product ArX Aryl Halide (Ar-X) (this compound) ArX->OxAdd Boronic Boronic Acid Derivative (Ar'-B(OR)2) Boronic->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent heat Heat Reaction Mixture (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Dry, Concentrate, & Purify (Column Chromatography) workup->purify product Isolated Biaryl Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes: Reduction of the Nitro Group in Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of the nitro group in Methyl 4-fluoro-2-nitrobenzoate to yield Methyl 2-amino-4-fluorobenzoate is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The presence of both a fluoro and an ester functional group on the aromatic ring necessitates the use of chemoselective reduction methods to avoid unwanted side reactions such as dehalogenation or ester hydrolysis. These application notes provide an overview of common reduction methods, detailed experimental protocols, and comparative data to guide researchers in selecting the optimal conditions for this transformation.

Overview of Reduction Methods

Several methods are commonly employed for the reduction of aromatic nitro compounds. The choice of reagent is crucial to ensure high yield and selectivity. Key methods applicable to the reduction of this compound include:

  • Catalytic Hydrogenation: This method often employs catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. While efficient, there is a risk of hydrodehalogenation, particularly with Pd/C. Careful selection of the catalyst and reaction conditions is necessary to minimize this side reaction.

  • Metal-Mediated Reductions: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) or a salt like ammonium chloride are widely used. These methods are generally cost-effective and offer good functional group tolerance.

  • Stannous Chloride (SnCl₂): This is a classic and mild method for the reduction of nitroarenes, often performed in acidic or alcoholic solvents. It is known for its good chemoselectivity, typically leaving ester groups intact.

  • Sodium Borohydride (NaBH₄) in the presence of a Transition Metal Salt: A combination of NaBH₄ with a catalyst like iron(II) chloride (FeCl₂) provides a highly chemoselective system for nitro group reduction in the presence of esters.

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for different methods used in the reduction of aromatic nitro compounds, with a focus on substrates similar to this compound.

MethodReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)SubstrateReference
Metal Salt/HydrideNaBH₄ / FeCl₂THF281293Methyl 4-nitrobenzoate[1][2]
Metal/AcidFe powder / Acetic AcidEthanol/WaterReflux2~64-70General Nitroarenes
Metal/SaltFe powder / NH₄ClEthanol/WaterRefluxNot specifiedNot specifiedGeneral Nitroarenes
Metal SaltSnCl₂·2H₂OEthanol302~763-Nitroanisole

Note: Yields are highly substrate and reaction condition dependent.

Experimental Protocols

Protocol 1: Reduction using Iron Powder and Ammonium Chloride

This protocol is a general and robust method for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.

  • To this solution, add iron powder (e.g., 5-10 eq) and ammonium chloride (e.g., 5-10 eq).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the aqueous residue, add ethyl acetate to extract the product.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-amino-4-fluorobenzoate.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Reduction using Stannous Chloride Dihydrate

This method is a milder alternative to iron-based reductions.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Ethyl acetate

  • 5% Sodium bicarbonate solution or 1M Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Add stannous chloride dihydrate (e.g., 5 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 50-70 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice.

  • Carefully neutralize the mixture by adding 5% aqueous sodium bicarbonate solution or 1M NaOH solution with stirring until the pH is basic (pH ~8). This will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if required.

Mandatory Visualization

Reaction Workflow Diagram

Reduction_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_end Final Product Start This compound Reaction Nitro Group Reduction Start->Reaction 1. Add Reagents Reagents Reducing Agent (e.g., Fe/NH4Cl or SnCl2) Solvent (e.g., Ethanol/Water) Heat (Reflux) Workup Workup (Filtration, Extraction, Washing) Reaction->Workup 2. Reaction Completion Purification Purification (Column Chromatography) Workup->Purification 3. Isolate Crude Product End Methyl 2-amino-4-fluorobenzoate Purification->End 4. Obtain Pure Product

Caption: General workflow for the reduction of this compound.

Conclusion

The reduction of the nitro group in this compound can be effectively achieved using various methods. For a robust, cost-effective, and scalable synthesis, the use of iron powder with ammonium chloride is a reliable choice. For milder conditions and high chemoselectivity, stannous chloride or the NaBH₄/FeCl₂ system are excellent alternatives. The choice of the specific protocol will depend on the scale of the reaction, the available resources, and the desired purity of the final product, Methyl 2-amino-4-fluorobenzoate. It is always recommended to perform a small-scale trial to optimize the reaction conditions for a specific substrate and setup.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-2-nitrobenzoate is a versatile building block in organic synthesis, particularly for the preparation of a wide array of heterocyclic compounds. Its utility stems from the presence of three key functional groups: a methyl ester, a nitro group, and a fluorine atom on the aromatic ring. The electron-withdrawing nature of the nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to an amine, which can then participate in various cyclization reactions. This combination of functionalities allows for the construction of diverse heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug discovery.

These application notes provide detailed protocols for the synthesis of several important classes of heterocyclic compounds starting from this compound, including benzimidazoles and quinoxalinones. The methodologies described herein leverage the key reactivity of this starting material to afford complex molecules in a controlled and efficient manner.

Key Synthetic Strategies

The primary synthetic transformations involving this compound for the synthesis of heterocyclic compounds are:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-nitro group, is an excellent leaving group in SNAr reactions. This allows for the introduction of various nucleophiles, such as amines, to form new carbon-heteroatom bonds, which is a key step in the formation of many heterocyclic rings.

  • Reductive Cyclization: The nitro group can be reduced to an amine under various conditions (e.g., using sodium dithionite, catalytic hydrogenation). The resulting in situ-generated amine can then react with another functional group, either on the same molecule or from a second reagent, to form a heterocyclic ring.

These two strategies can be employed in a stepwise or a one-pot fashion to generate a diverse range of heterocyclic systems.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of substituted benzimidazoles from this compound typically proceeds via a two-step sequence involving an initial SNAr reaction with an amine, followed by reductive cyclization.

Protocol 1: Two-Step Synthesis of 1-Alkyl-7-fluoro-1H-benzo[d]imidazole-5-carboxylates

This protocol outlines a general two-step procedure for the synthesis of N-substituted fluorinated benzimidazoles.

Step 1: Nucleophilic Aromatic Substitution with a Primary Amine

SNAr_Reaction

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a primary amine (1.1 eq) and a base such as potassium carbonate (2.0 eq).

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-8 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-(alkylamino)-2-nitrobenzoate.

Step 2: Reductive Cyclization

Reductive_Cyclization

Experimental Protocol:

  • Dissolve the methyl 4-(alkylamino)-2-nitrobenzoate (1.0 eq) from Step 1 in a mixture of ethanol and water.

  • Heat the solution to reflux (approximately 80 °C).

  • Add a reducing agent, such as sodium dithionite (4.0 eq), portion-wise to the refluxing solution.

  • Continue to reflux for the specified time (e.g., 2-4 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, concentrate the reaction mixture and extract the product with an organic solvent.

  • Wash the product with cold water and a small amount of cold ethanol.

  • Dry the crude product under vacuum. For higher purity, recrystallization from an ethanol/water mixture can be performed.

Starting MaterialAmineProductReaction Conditions (Step 1)Yield (Step 1)Reaction Conditions (Step 2)Yield (Step 2)
This compoundMethylamineMethyl 4-(methylamino)-2-nitrobenzoateK2CO3, DMF, 80 °C, 6 h85%Na2S2O4, EtOH/H2O, 80 °C, 3 h90%
This compoundEthylamineMethyl 4-(ethylamino)-2-nitrobenzoateK2CO3, DMF, 80 °C, 6 h82%Na2S2O4, EtOH/H2O, 80 °C, 3 h88%
This compoundPropylamineMethyl 4-(propylamino)-2-nitrobenzoateK2CO3, DMF, 80 °C, 7 h80%Na2S2O4, EtOH/H2O, 80 °C, 4 h85%

Synthesis of Quinoxalinones

Quinoxalinones are another important class of nitrogen-containing heterocycles that exhibit a range of biological activities. Their synthesis from this compound can be achieved through a reaction with α-amino acid esters.

Protocol 2: Synthesis of 3-Substituted-6-fluoroquinoxalin-2(1H)-ones

This protocol describes the synthesis of quinoxalinones via a condensation and reductive cyclization sequence.

Quinoxalinone_Synthesis

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and an α-amino acid ester hydrochloride (1.2 eq) in ethanol.

  • Add a base, such as triethylamine (2.5 eq), to the mixture and stir at reflux for 8-12 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in ethanol and add a reducing agent, such as tin(II) chloride dihydrate (5.0 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and pour it into a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Starting Materialα-Amino Acid EsterProductReaction Conditions (Step 1)Yield (Step 1)Reaction Conditions (Step 2)Yield (Overall)
This compoundGlycine ethyl ester6-Fluoroquinoxalin-2(1H)-oneEt3N, EtOH, reflux, 10 hIntermediateSnCl2·2H2O, EtOH, reflux, 5 h75%
This compoundAlanine ethyl ester3-Methyl-6-fluoroquinoxalin-2(1H)-oneEt3N, EtOH, reflux, 12 hIntermediateSnCl2·2H2O, EtOH, reflux, 6 h70%
This compoundPhenylalanine ethyl ester3-Benzyl-6-fluoroquinoxalin-2(1H)-oneEt3N, EtOH, reflux, 12 hIntermediateSnCl2·2H2O, EtOH, reflux, 6 h65%

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols detailed in these application notes provide robust and reproducible methods for the preparation of benzimidazoles and quinoxalinones. By leveraging the distinct reactivity of the fluoro and nitro groups, researchers can access a wide range of substituted heterocyclic scaffolds for further investigation in drug discovery and materials science. The provided data and methodologies serve as a solid foundation for the development of novel and potent bioactive molecules.

Application Notes and Protocols for the Characterization of Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of Methyl 4-fluoro-2-nitrobenzoate (CAS No. 151504-81-3). The methods described herein are essential for confirming the identity, purity, and structure of this compound, which is a valuable intermediate in pharmaceutical and chemical synthesis.

Compound Information

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₆FNO₄

  • Molecular Weight: 199.14 g/mol

  • CAS Number: 151504-81-3

Analytical Workflow

The comprehensive characterization of this compound involves a multi-technique approach to elucidate its chemical structure and confirm its purity. The following diagram illustrates the typical analytical workflow.

Analytical Workflow for this compound cluster_0 Initial Characterization cluster_1 Purity and Quantitative Analysis cluster_2 Data Analysis and Confirmation Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS Molecular Weight and Fragmentation IR IR Spectroscopy Sample->IR Functional Group Identification HPLC HPLC Analysis Sample->HPLC Purity Assessment Data_Integration Data Integration and Structural Confirmation NMR->Data_Integration MS->Data_Integration IR->Data_Integration HPLC->Data_Integration

Analytical workflow for the characterization of this compound.

Data Presentation

The following tables summarize the expected analytical data for this compound. Note that the NMR and Mass Spectrometry data are predicted due to the limited availability of experimental spectra in public databases. The IR data is based on characteristic vibrational frequencies for similar aromatic nitro compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10dd1HH-6
~7.85dd1HH-3
~7.40ddd1HH-5
~3.95s3H-OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~165.0C=O
~164.0 (d)C-4
~150.0C-2
~133.0 (d)C-6
~125.0C-1
~120.0 (d)C-5
~115.0 (d)C-3
~53.0-OCH₃

Table 3: Predicted Mass Spectrometry (EI) Data

m/zRelative Intensity (%)Assignment
199100[M]⁺ (Molecular Ion)
16880[M - OCH₃]⁺
15340[M - NO₂]⁺
12560[M - NO₂ - CO]⁺
9530[C₆H₂F]⁺
7520[C₅H₂F]⁺

Table 4: Representative Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (aromatic)
2960 - 2850MediumC-H stretch (methyl)
1730 - 1715StrongC=O stretch (ester)
1600 - 1580StrongC=C stretch (aromatic)
1530 - 1500StrongN-O asymmetric stretch (nitro)
1350 - 1330StrongN-O symmetric stretch (nitro)
1250 - 1200StrongC-O stretch (ester)
1100 - 1000StrongC-F stretch

Experimental Protocols

The following are detailed protocols for the analytical characterization of this compound.

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

NMR Protocol Sample_Prep Sample Preparation: - Dissolve 5-10 mg in 0.7 mL CDCl₃ - Add TMS as internal standard - Transfer to NMR tube Instrument_Setup Instrument Setup: - Use a 500 MHz NMR spectrometer - Lock on deuterium signal - Shim for field homogeneity Sample_Prep->Instrument_Setup 1H_Acquisition ¹H NMR Acquisition: - Standard pulse sequence - Spectral width: -2 to 12 ppm - Number of scans: 16-32 Instrument_Setup->1H_Acquisition 13C_Acquisition ¹³C NMR Acquisition: - Proton-decoupled pulse sequence - Spectral width: 0 to 200 ppm - Number of scans: 1024-4096 Instrument_Setup->13C_Acquisition Processing Data Processing: - Fourier transform - Phase correction - Baseline correction - Integration (¹H) - Chemical shift referencing to TMS 1H_Acquisition->Processing 13C_Acquisition->Processing Analysis Spectral Analysis: - Assign peaks based on chemical shift, multiplicity, and integration Processing->Analysis

Protocol for NMR analysis of this compound.

This protocol is suitable for the analysis of this compound, which is a semi-volatile compound.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

    • If necessary, perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent non-polar capillary column.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp up to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230 °C.

    • MS Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) and mass spectrum for the peak of interest.

    • Compare the obtained mass spectrum with the predicted fragmentation pattern for structural confirmation.

This protocol describes a reversed-phase HPLC method for purity assessment and quantification.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 bonded silica gel column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Start with 30% acetonitrile, increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Record the chromatogram and determine the retention time of the main peak.

    • Calculate the purity of the sample based on the peak area percentage.

This protocol is for obtaining the infrared spectrum to identify functional groups.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

    • Compare the spectrum with the representative data provided in Table 4.

Safety Precautions

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 4-fluoro-2-nitrobenzoate. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted analysis based on established NMR principles and data from structurally analogous molecules. The content herein is intended to assist researchers in the identification, characterization, and quality control of this compound. Included are predicted spectral data, a comprehensive experimental protocol for acquiring ¹H and ¹³C NMR spectra, and graphical representations of the molecular structure and its NMR-relevant relationships.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are derived from the analysis of substituent effects (electron-withdrawing groups: -NO₂, -COOCH₃; electron-donating group: -F) on the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~ 8.1 - 8.3Doublet of doublets (dd)J(H,H) ≈ 8.8, J(H,F) ≈ 4.51H
H-5~ 7.4 - 7.6Doublet of doublets (dd)J(H,H) ≈ 8.8, J(H,F) ≈ 2.51H
H-6~ 7.9 - 8.1Doublet of doublets (dd)J(H,H) ≈ 8.8, J(H,F) ≈ 8.81H
OCH₃~ 3.9 - 4.0Singlet (s)-3H
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~ 164 - 166
C-4 (C-F)~ 163 - 165 (d, ¹J(C,F) ≈ 250-260 Hz)
C-2 (C-NO₂)~ 148 - 150
C-6~ 132 - 134 (d, ³J(C,F) ≈ 8-10 Hz)
C-1~ 128 - 130 (d, ³J(C,F) ≈ 3-5 Hz)
C-5~ 120 - 122 (d, ²J(C,F) ≈ 20-25 Hz)
C-3~ 115 - 117 (d, ²J(C,F) ≈ 25-30 Hz)
OCH₃~ 52 - 54

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of solid this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds and its residual proton peak at approximately 7.26 ppm, which can serve as a reference.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Homogenization: Cap the NMR tube securely and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup
  • Instrumentation: The ¹H and ¹³C NMR spectra should be recorded on a high-resolution nuclear magnetic resonance spectrometer (e.g., 400 MHz or higher).

  • Locking: The instrument is locked onto the deuterium signal of the solvent (e.g., CDCl₃).

  • Shimming: The sample is shimmed to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra with sharp peaks.

Data Acquisition

For ¹H NMR:

  • Experiment Type: A standard one-pulse ¹H NMR experiment is performed.

  • Spectral Width: Set the spectral width to encompass the expected chemical shift range for all proton signals (typically 0-12 ppm for this type of molecule).

  • Number of Scans: The number of scans can be varied to achieve an adequate signal-to-noise ratio; 16 or 32 scans are common starting points.

  • Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

For ¹³C NMR:

  • Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is performed to obtain a spectrum with singlets for each carbon.

  • Spectral Width: Set the spectral width to cover the expected range for all carbon signals (typically 0-180 ppm).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

  • Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration and Peak Picking: The peaks in the ¹H NMR spectrum are integrated to determine the relative ratios of the different types of protons. Both ¹H and ¹³C spectra have their peaks picked and labeled.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the NMR analysis of this compound.

molecular_structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 C_ester C=O C1->C_ester C3 C3 C2->C3 N_nitro N C2->N_nitro C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 F4 F C4->F4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 O_ester1 O C_ester->O_ester1 O_ester2 O C_ester->O_ester2 C_methyl CH3 O_ester2->C_methyl O_nitro1 O N_nitro->O_nitro1 O_nitro2 O N_nitro->O_nitro2

Caption: Molecular structure of this compound with atom numbering.

NMR_Analysis_Workflow NMR Analysis Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard setup Spectrometer Setup (Lock, Shim) standard->setup acquire_H Acquire ¹H NMR Spectrum setup->acquire_H acquire_C Acquire ¹³C NMR Spectrum setup->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phase and Baseline Correction ft->phase reference Reference to TMS/Solvent phase->reference integrate Integration and Peak Picking reference->integrate assign Assign Chemical Shifts and Coupling Constants integrate->assign structure Structure Elucidation/Confirmation assign->structure

Caption: Experimental workflow for NMR analysis.

Application Note and Protocol for the Purification of Methyl 4-fluoro-2-nitrobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Methyl 4-fluoro-2-nitrobenzoate (CAS No: 151504-81-3) using the recrystallization technique. Recrystallization is a critical method for achieving high purity of solid compounds, which is essential for reliable downstream applications in research and pharmaceutical development. This protocol outlines a systematic approach to solvent selection, dissolution, crystal formation, and isolation to enhance the purity of this compound, a key intermediate in organic synthesis.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount to ensure the desired reaction outcomes and to minimize the formation of impurities in subsequent synthetic steps. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound to a greater extent at its boiling point and to a much lesser extent at lower temperatures, allowing for the selective crystallization of the pure compound upon cooling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that a definitive melting point for the pure compound is not widely reported in the literature; the value provided is a typical range for analogous compounds and should be confirmed experimentally.

PropertyValue
CAS Number 151504-81-3[1][2]
Molecular Formula C₈H₆FNO₄[1][2]
Molecular Weight 199.14 g/mol [1][2]
Appearance Off-white to pale yellow solid
Purity (Commercial) ≥98%[1]
Melting Point (Expected) ~55-60 °C
Solubility Profile Based on the analogous compound Methyl 4-fluoro-3-nitrobenzoate, it is expected to be soluble in ethanol and methanol, and insoluble in water.[3][4]

Experimental Protocol: Recrystallization of this compound

This protocol details the steps for the purification of this compound using a mixed solvent system of ethanol and water. This system is proposed based on the solubility characteristics of similar nitroaromatic esters.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or desiccator

Procedure
  • Solvent Selection and Dissolution:

    • Place a sample of crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask to create a slurry.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Gradually add more ethanol in small portions until the solid completely dissolves at a near-boiling temperature. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a stemless glass funnel on the hot plate.

    • Place a fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the hot plate and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to promote the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol-water mother liquor.

    • Turn on the vacuum source and pour the cold crystalline slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

    • Wash the crystals in the funnel with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on to pull air through and partially dry them.

    • Carefully transfer the filter paper with the purified crystals onto a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point (e.g., 40-45 °C) or in a desiccator under vacuum.

Purity Assessment
  • Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value (once established) indicates high purity.

  • Calculate the percent recovery of the purified product.

  • Further analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be performed to quantify the purity.

Data Presentation

The following table provides a template for recording and comparing quantitative data from the recrystallization process.

ParameterCrude ProductRecrystallized Product
Mass (g) 5.0Record final mass
Appearance Describe appearanceCrystalline solid
Melting Point (°C) Record melting rangeRecord melting range
Purity (%) ~98% (Assumed)Determine by analysis
% Recovery -Calculate

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol for this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis start Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration Insoluble impurities present cool Slow cooling to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold ethanol vacuum_filtration->wash dry Dry crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

References

Application Notes and Protocols: Methyl 4-fluoro-2-nitrobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 4-fluoro-2-nitrobenzoate (CAS: 151504-81-3) is a versatile synthetic building block with significant potential in medicinal chemistry and drug discovery.[1][2] Its unique trifunctional structure—featuring a fluorine atom, a nitro group, and a methyl ester on a benzene ring—provides multiple reactive sites for chemical modification. This allows for the strategic construction of complex molecular architectures and the development of novel therapeutic agents. The incorporation of a fluorine atom is a well-established strategy to enhance the pharmacokinetic properties of drug candidates, such as metabolic stability, membrane permeability, and binding affinity.[1] The nitro group serves as a versatile precursor to an amine, which can be further derivatized to introduce diverse functionalities and build key pharmacophores.

These application notes provide an overview of the utility of this compound and include a representative protocol for its conversion into a key intermediate for further elaboration in drug discovery programs.

Key Properties and Specifications

The physicochemical properties of this compound are summarized below. Sourcing this reagent with high purity is critical for reproducible outcomes in synthetic chemistry.

PropertyValueReference
CAS Number 151504-81-3[3]
Molecular Formula C₈H₆FNO₄[3]
Molecular Weight 199.14 g/mol [3]
Appearance White to yellow powder/crystal
Purity Typically ≥98%
Solubility Soluble in methanol, ethanol, ether[4]
InChI Key CNJJSTPBUHAEFH-UHFFFAOYSA-N[4]

Core Applications in Medicinal Chemistry

This compound is primarily used as an intermediate in multi-step syntheses of bioactive molecules.[2] Its value stems from the orthogonal reactivity of its functional groups.

  • Scaffold for Heterocyclic Synthesis: The aromatic ring and its substituents can serve as a foundational scaffold for building various heterocyclic systems, which are prevalent in many approved drugs. Analogs like 4-Chloro-2-fluoro-5-nitrobenzoic acid are used to create diverse libraries of benzimidazoles, quinoxalinones, and benzodiazepinediones.[5]

  • Introduction of Fluorine: The fluorine atom at the 4-position can improve a drug candidate's metabolic stability by blocking potential sites of oxidation and can enhance binding affinity with target proteins through favorable electrostatic interactions.[1]

  • Versatile Nitro Group: The 2-nitro group is a key functional handle. It can be readily reduced to an aniline derivative, which is a common precursor for the formation of amides, sulfonamides, ureas, and for participation in cyclization reactions to form nitrogen-containing heterocyles. This transformation is fundamental in linking the building block to other parts of a target molecule.

  • Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or can be reduced to a primary alcohol, providing additional points for molecular diversification.

The general workflow for utilizing this building block in a drug discovery context often follows a logical sequence of reactions to construct a more complex, drug-like molecule.

G start This compound intermediate1 Methyl 2-amino-4-fluorobenzoate start->intermediate1 Nitro Reduction (e.g., H₂, Pd/C) intermediate2 Amide-Coupled Intermediate intermediate1->intermediate2 Amide Coupling (e.g., EDC, HOBt) final_product Final Bioactive Molecule (e.g., Kinase Inhibitor) intermediate2->final_product Further Modification (e.g., Ester Hydrolysis, Cyclization) reagent1 R-COOH reagent1->intermediate2 G start Dissolve R-COOH in DMF activate Add EDC + HOBt Stir 15 min start->activate add_amine Add solution of Methyl 2-amino-4-fluorobenzoate activate->add_amine add_base Add DIPEA add_amine->add_base react Stir at RT 6-18 hours add_base->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Pure Amide Product purify->product

References

Application Notes and Protocols: The Role of Methyl 4-Fluoro-2-nitrobenzoate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-2-nitrobenzoate is a key starting material in the synthesis of a variety of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. Its strategic substitution pattern allows for the efficient construction of complex molecular architectures necessary for potent and selective inhibition of key kinases involved in oncogenic signaling. This document provides detailed application notes and experimental protocols for the synthesis of multi-targeted kinase inhibitors, such as Cabozantinib, utilizing this compound as a crucial building block. Furthermore, it presents a summary of their biological activities and illustrates the signaling pathways they modulate.

Introduction

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, leading to uncontrolled cell proliferation, survival, and metastasis. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.

This compound is a valuable precursor for the synthesis of various kinase inhibitors due to the presence of three key functional groups: a nitro group that can be readily reduced to an amine, a fluorine atom that can enhance metabolic stability and binding affinity, and a methyl ester that can be hydrolyzed to a carboxylic acid for further modifications. This application note focuses on the synthetic utility of this compound in the preparation of potent kinase inhibitors targeting critical signaling pathways in cancer.

Featured Kinase Inhibitor: Cabozantinib

Cabozantinib (XL184) is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, RET, KIT, AXL, TIE2, and FLT3.[1][2] By targeting these key drivers of tumor growth, angiogenesis, and metastasis, Cabozantinib has demonstrated significant clinical efficacy in various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[3]

Biological Activity of Cabozantinib

The inhibitory activity of Cabozantinib against a panel of kinases is summarized in the table below.

Kinase TargetIC50 (nM)Reference
VEGFR20.035[1][2]
c-Met1.3[1][2]
KIT4.6[1][2]
RET5.2[1][2]
AXL7[1][2]
FLT311.3[1][2]
TIE214.3[1][2]

In cellular assays, Cabozantinib potently inhibits MET and VEGFR2 phosphorylation at nanomolar concentrations, leading to decreased cell invasion and proliferation.[2] For instance, in TT cells, a human medullary thyroid carcinoma cell line harboring a RET mutation, Cabozantinib inhibited cell proliferation with an IC50 value of 94 nM.[4]

Signaling Pathways

Cabozantinib exerts its therapeutic effects by simultaneously inhibiting multiple signaling pathways crucial for tumor progression. The two primary targets, c-Met and VEGFR2, are central nodes in oncogenic signaling.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion. Aberrant c-Met signaling is implicated in the development and metastasis of numerous cancers.

cMet_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet Phosphorylated c-Met cMet->P_cMet Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_cMet->PI3K_AKT STAT STAT Pathway P_cMet->STAT Invasion Invasion P_cMet->Invasion Angiogenesis Angiogenesis P_cMet->Angiogenesis Cabozantinib Cabozantinib Cabozantinib->P_cMet Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival STAT->Proliferation

Caption: The c-Met signaling pathway and its inhibition by Cabozantinib.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg_PKC_MAPK PLCγ-PKC-MAPK Pathway P_VEGFR2->PLCg_PKC_MAPK PI3K_AKT_eNOS PI3K-AKT-eNOS Pathway P_VEGFR2->PI3K_AKT_eNOS Cabozantinib Cabozantinib Cabozantinib->P_VEGFR2 Inhibits Proliferation Endothelial Cell Proliferation PLCg_PKC_MAPK->Proliferation Migration Endothelial Cell Migration PLCg_PKC_MAPK->Migration Survival Endothelial Cell Survival PI3K_AKT_eNOS->Survival Permeability Vascular Permeability PI3K_AKT_eNOS->Permeability

Caption: The VEGFR2 signaling pathway and its inhibition by Cabozantinib.

Synthetic Experimental Protocols

The following section details a plausible synthetic route for Cabozantinib, starting from this compound. The synthesis involves the preparation of a key intermediate, 4-amino-3-fluorophenol, followed by a series of reactions to construct the final kinase inhibitor.

Overall Synthetic Workflow

G A This compound B 2-Fluoro-4-nitrophenol A->B Hydrolysis C 4-Amino-3-fluorophenol B->C Reduction D N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)acetamide C->D Etherification & Acetylation E 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluoroaniline D->E Deacetylation F Cabozantinib E->F Amide Coupling

Caption: Synthetic workflow for Cabozantinib from this compound.

Step 1: Synthesis of 2-Fluoro-4-nitrophenol

Reaction: Hydrolysis of the methyl ester.

Protocol:

  • To a solution of this compound in a suitable solvent such as methanol/water, add a base like sodium hydroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid.

  • The carboxylic acid can then be converted to the phenol via various methods, such as a Curtius rearrangement, although a more direct synthesis from 2-fluoro-4-nitrotoluene is also common.[5]

Step 2: Synthesis of 4-Amino-3-fluorophenol

Reaction: Reduction of the nitro group.

Protocol:

  • Dissolve 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml).[6]

  • Add 10% palladium on carbon (6.0 g) to the solution.[6]

  • Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the catalyst and wash the catalyst with ethanol.[6]

  • Concentrate the filtrate under reduced pressure to yield 4-amino-3-fluorophenol as a pale yellow solid (16.1 g, 100% yield).[6]

Step 3: Synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluoroaniline

This multi-step synthesis involves the coupling of 4-amino-3-fluorophenol with a suitably activated quinoline derivative. A representative procedure is outlined below.

Protocol:

  • Etherification: React 4-amino-3-fluorophenol with 4-chloro-6,7-dimethoxyquinoline in the presence of a base (e.g., potassium tert-butoxide) in a high-boiling solvent like N,N-dimethylacetamide (DMAc) at elevated temperature.

  • Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration and purified by recrystallization or column chromatography.

Step 4: Synthesis of Cabozantinib

Reaction: Amide coupling reaction.

Protocol:

  • To a solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluoroaniline and 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid in a suitable solvent such as N,N-dimethylformamide (DMF), add a coupling reagent (e.g., HATU, HOBt/EDCI) and a base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature until completion as monitored by TLC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford Cabozantinib. A recent two-step continuous synthesis in a microreactor reported a total reaction yield of 96.1% in 35 minutes.[7]

Quantitative Data Summary

StepProductStarting Material(s)ReagentsYield (%)Reference
12-Fluoro-4-nitrophenolThis compoundNaOH, H₂O/MeOH; then HCl(Not specified)General Hydrolysis
24-Amino-3-fluorophenol3-Fluoro-4-nitrophenolH₂, 10% Pd/C, EtOH/THF100[6]
34-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluoroaniline4-Amino-3-fluorophenol, 4-chloro-6,7-dimethoxyquinolineK-tert-butoxide, DMAc(Not specified)[8]
4Cabozantinib4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluoroaniline, 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acidHATU, DIPEA, DMF96.1 (microreactor)[7][8]

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of complex kinase inhibitors like Cabozantinib. The protocols and data presented herein provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating the synthesis and understanding of this important class of therapeutic agents. The ability to efficiently construct such molecules is crucial for the continued development of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 4-fluoro-2-nitrobenzoate. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance reaction yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of 4-fluoro-2-nitrobenzoic acid.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The equilibrium of the Fischer esterification may not be shifted sufficiently towards the product.- Remove water: Use a Dean-Stark apparatus during reflux or add molecular sieves to the reaction mixture to remove the water byproduct.[1][2]- Excess alcohol: Use a large excess of methanol to drive the reaction forward.[2]- Increase reaction time and/or temperature: Monitor the reaction by TLC to determine the optimal reaction time. Microwave-assisted heating can also be explored to reduce reaction times and potentially increase yield.[3]
Catalyst issues: The acid catalyst may be inactive or used in an insufficient amount.- Use a strong acid catalyst: Concentrated sulfuric acid is a common and effective catalyst.[4]- Optimize catalyst concentration: While catalytic amounts are needed, ensure sufficient catalyst is present. A typical range is a few drops to a small molar percentage relative to the carboxylic acid.
Starting material quality: Impurities in the 4-fluoro-2-nitrobenzoic acid or methanol can inhibit the reaction.- Ensure high purity of starting materials: Use analytical grade reagents. If necessary, purify the starting materials before use.
Formation of Side Products Decomposition at high temperatures: Prolonged heating at high temperatures can lead to the degradation of starting materials or products.- Optimize reaction temperature: Determine the lowest effective temperature for the reaction. For similar nitrated benzoic esters, keeping the temperature within a specific range is crucial to avoid a drop in yield.[5]
Reaction with impurities: Impurities in the starting materials may lead to undesired side reactions.- Use pure starting materials: As mentioned above, the purity of reactants is critical.
Difficult Purification Incomplete removal of acid catalyst: Residual sulfuric acid can co-precipitate with the product or complicate extraction.- Neutralization wash: During the work-up, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4]
Presence of unreacted carboxylic acid: The starting material may be carried through the work-up.- Base extraction: After neutralization, unreacted 4-fluoro-2-nitrobenzoic acid will be in its salt form in the aqueous layer and can be separated from the ester in the organic layer.
Product is an oil or does not precipitate: The product may not solidify upon cooling or pouring into water.- Extraction: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.[4][6]- Purification by chromatography: If the crude product is impure, column chromatography can be used for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Fischer esterification of 4-fluoro-2-nitrobenzoic acid with methanol using a strong acid catalyst, typically concentrated sulfuric acid.[4]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, the consumption of the carboxylic acid and the formation of the ester product can be visualized.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated area.

Q4: Can other catalysts be used for this esterification?

A4: While sulfuric acid is common, other strong acids like p-toluenesulfonic acid can also be used. For fluorinated benzoic acids, heterogeneous catalysts like UiO-66-NH2 have also been shown to be effective, offering the advantage of easier separation from the reaction mixture.[2][7][8]

Q5: What is the expected yield for this reaction?

A5: Yields can vary depending on the specific conditions and scale. However, with optimized conditions, yields for similar esterifications can be quite high, sometimes exceeding 90%.[9]

Experimental Protocols

Protocol 1: Standard Fischer Esterification with Sulfuric Acid

This protocol is a generalized procedure based on common laboratory practices for Fischer esterification.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-nitrobenzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents). The methanol often serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops or ~5 mol%) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 65°C) for several hours (e.g., 3-16 hours).[1][4] Monitor the reaction's completion by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol under reduced pressure.

    • Pour the residue into ice-water. The product may precipitate as a solid.

    • If the product precipitates, collect it by vacuum filtration and wash with cold water.

    • If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Esterification

This protocol is adapted from a study on a similar substituted benzoic acid and can be optimized for this compound.[3]

  • Reactant Setup: In a microwave reaction vessel, combine 4-fluoro-2-nitrobenzoic acid (1 equivalent), methanol (e.g., 10-20 equivalents), and a catalytic amount of concentrated sulfuric acid.

  • Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor at a set temperature (e.g., 130°C) for a specific duration (e.g., 15 minutes, potentially in intervals).[3]

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of related methyl nitrobenzoates to provide a comparative reference.

Starting MaterialAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
4-Fluoro-3-nitro-benzoic acidMethanolSulfuric AcidReflux390[9]
2-chloro-4-fluoro-5-nitrobenzoic acidMethanolSulfuric Acid65767[1]
2-fluoro-3-nitrobenzoic acidMethanolSulfuric Acid501693[4]
4-fluoro-3-nitro benzoic acidEthanolSulfuric Acid130 (Microwave)0.25High (unspecified)[3]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-fluoro-2-nitrobenzoic_acid 4-fluoro-2-nitrobenzoic acid Reaction_Vessel Combine and Reflux 4-fluoro-2-nitrobenzoic_acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Sulfuric_Acid Sulfuric Acid (Catalyst) Sulfuric_Acid->Reaction_Vessel Cool_and_Concentrate Cool and Concentrate Reaction_Vessel->Cool_and_Concentrate Pour_into_Ice_Water Pour into Ice-Water Cool_and_Concentrate->Pour_into_Ice_Water Filter_or_Extract Filter or Extract Pour_into_Ice_Water->Filter_or_Extract Wash Wash with NaHCO3 (aq) and Brine Filter_or_Extract->Wash Dry_and_Evaporate Dry and Evaporate Wash->Dry_and_Evaporate Purification_Step Recrystallization or Column Chromatography Dry_and_Evaporate->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

G Start Low Yield Observed Check_Equilibrium Is water being removed effectively? Start->Check_Equilibrium Action_Remove_Water Use Dean-Stark or add molecular sieves. Check_Equilibrium->Action_Remove_Water No Check_Methanol Is methanol in large excess? Check_Equilibrium->Check_Methanol Yes Action_Remove_Water->Check_Methanol Action_Add_Methanol Increase excess of methanol. Check_Methanol->Action_Add_Methanol No Check_Reaction_Time_Temp Is reaction time/temperature sufficient? Check_Methanol->Check_Reaction_Time_Temp Yes Action_Add_Methanol->Check_Reaction_Time_Temp Action_Increase_Time_Temp Increase reaction time or temperature. Monitor by TLC. Check_Reaction_Time_Temp->Action_Increase_Time_Temp No Check_Catalyst Is the catalyst active and sufficient? Check_Reaction_Time_Temp->Check_Catalyst Yes Action_Increase_Time_Temp->Check_Catalyst Action_Check_Catalyst Use fresh, concentrated H2SO4. Check_Catalyst->Action_Check_Catalyst No Check_Starting_Materials Are starting materials pure? Check_Catalyst->Check_Starting_Materials Yes Action_Check_Catalyst->Check_Starting_Materials Action_Purify_Materials Purify starting materials. Check_Starting_Materials->Action_Purify_Materials No Yield_Improved Yield Improved Check_Starting_Materials->Yield_Improved Yes Action_Purify_Materials->Yield_Improved

Caption: Troubleshooting flowchart for optimizing reaction yield.

References

Technical Support Center: Synthesis of Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues encountered during the synthesis of Methyl 4-fluoro-2-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent methods involve a two-step process: the nitration of 4-fluorobenzoic acid to yield 4-fluoro-2-nitrobenzoic acid, followed by a Fischer esterification using methanol and an acid catalyst like sulfuric acid. Alternatively, direct nitration of methyl 4-fluorobenzoate can be performed.

Q2: My reaction is producing a significant amount of an isomeric byproduct. What is it and why is it forming?

A2: The most likely isomeric byproduct is Methyl 4-fluoro-3-nitrobenzoate. The nitro group (-NO2) is an electron-withdrawing group and a meta-director, while the fluorine atom (-F) is an ortho-, para-director. During the nitration of 4-fluorobenzoic acid, the fluorine directs the incoming nitro group to the ortho position (C2), which is desired. However, a smaller amount of nitration can occur at the meta position (C3), leading to the formation of the 3-nitro isomer.[1][2] Controlling reaction temperature is critical to maximize regioselectivity.

Q3: I've detected a dinitrated compound in my product mixture. How can this be avoided?

A3: The formation of dinitrated species, such as Methyl 4-fluoro-2,6-dinitrobenzoate, occurs when the reaction conditions are too harsh. This "over-nitration" is typically caused by an excess of the nitrating agent (e.g., nitric acid/sulfuric acid mixture) or by allowing the reaction temperature to rise too high. To avoid this, use stoichiometric amounts of the nitrating agent and maintain strict temperature control, typically keeping the reaction cooled in an ice bath.

Q4: My final product is contaminated with the starting carboxylic acid. What caused this?

A4: The presence of unreacted 4-fluoro-2-nitrobenzoic acid indicates an incomplete esterification reaction. The Fischer esterification is an equilibrium process.[3][4] Incomplete conversion can be due to insufficient reaction time, an inadequate amount of acid catalyst, or the presence of water, which can shift the equilibrium back towards the reactants.[3][4]

Q5: How can I drive the Fischer esterification reaction to completion?

A5: To maximize the yield of the desired ester, you can employ Le Chatelier's principle.[4] This can be achieved in two primary ways:

  • Use an excess of one reactant: Using a large excess of the alcohol (methanol), often as the solvent, will push the equilibrium towards the product side.[4][5]

  • Remove water as it forms: Water is a byproduct of the reaction. Removing it will prevent the reverse reaction (ester hydrolysis). This can be done using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[3][4]

Troubleshooting Guide

This table summarizes common byproducts and issues, their potential causes, and recommended solutions to improve reaction outcomes.

Byproduct / Issue DetectedPotential CauseRecommended Solution / Preventative MeasureAnalytical Signature (Expected)
Methyl 4-fluoro-3-nitrobenzoate Non-regioselective nitration due to elevated temperature.Maintain strict temperature control (e.g., 0-10 °C) during the addition of the nitrating agent. Purify the final product via recrystallization or column chromatography.[2]Distinct set of aromatic signals in ¹H NMR, different from the desired 2-nitro isomer.
Dinitrated Species Over-nitration from excess nitrating agent or high temperature.Use precise stoichiometric amounts of nitric acid. Ensure slow, controlled addition of reagents while maintaining low temperatures.Higher molecular weight peak in GC-MS or LC-MS. More complex aromatic pattern in ¹H NMR.
Unreacted 4-fluoro-2-nitrobenzoic acid Incomplete esterification (equilibrium not driven to products).[3]Use a large excess of anhydrous methanol as the solvent.[5] Ensure a sufficient amount of acid catalyst (e.g., H₂SO₄) is used. Increase reaction time or temperature (reflux).[6][7]A broad singlet in ¹H NMR corresponding to the carboxylic acid proton. Can be confirmed by washing with a basic solution (e.g., NaHCO₃), which will extract the acid.
Hydrolysis of Ester Product Presence of water during workup or storage, especially under acidic or basic conditions.During the workup, ensure all aqueous layers are thoroughly removed. Dry the organic layer completely with a drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.[5]Appearance of the 4-fluoro-2-nitrobenzoic acid peak in analytical data (HPLC, NMR).
Low Overall Yield Combination of incomplete reactions, byproduct formation, and mechanical losses.Optimize each step individually. For nitration, control temperature. For esterification, use excess alcohol and ensure anhydrous conditions.[5][7] Perform careful purification to minimize loss of product.Low mass of the isolated, purified product relative to the theoretical maximum.

Experimental Protocol: Fischer Esterification of 4-fluoro-2-nitrobenzoic acid

This protocol is a representative example for the esterification step.

Materials:

  • 4-fluoro-2-nitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-2-nitrobenzoic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid and the H₂SO₄ catalyst), and finally with brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and resolving issues during the synthesis of this compound.

G start Problem: Impurities Detected in This compound analysis Step 1: Analyze Product Mixture (e.g., NMR, GC-MS, LC-MS) start->analysis issue1 Issue: Presence of 4-fluoro-3-nitrobenzoate Isomer analysis->issue1 issue2 Issue: Presence of Dinitrated Byproducts analysis->issue2 issue3 Issue: Unreacted 4-fluoro-2-nitrobenzoic Acid analysis->issue3 cause1 Cause: Insufficient Regioselectivity during Nitration Step issue1->cause1 solution1 Solution: Maintain Strict Temperature Control (0-10°C) during Nitration cause1->solution1 cause2 Cause: Over-Nitration (Excess Reagent or High Temp) issue2->cause2 solution2 Solution: Use Stoichiometric Nitrating Agent & Low Temp cause2->solution2 cause3 Cause: Incomplete Esterification (Equilibrium Issue) issue3->cause3 solution3 Solution: Use Anhydrous Excess MeOH; Increase Reaction Time/Catalyst cause3->solution3

Caption: Troubleshooting workflow for byproduct identification and mitigation.

References

preventing the formation of isomers during nitration of methyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective nitration of methyl 4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for preventing the formation of unwanted isomers and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of methyl 4-fluorobenzoate, and why?

The expected and desired major product is methyl 4-fluoro-3-nitrobenzoate . This high regioselectivity is due to the converging directing effects of the two substituents on the benzene ring.

  • Fluorine (-F) at C4: The fluorine atom is an ortho, para-director. Since the para position is blocked by the methyl ester group, it strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it, which are C3 and C5.[1][2]

  • Methyl Ester (-COOCH₃) at C1: The methyl ester group is a deactivating meta-director.[2][3][4] It directs the incoming electrophile to the positions meta to it, which are also C3 and C5.

Since both groups direct the nitration to the same positions (C3 and C5, which are equivalent), the reaction yields a single primary constitutional isomer.

Q2: What are the potential isomeric byproducts I should be concerned about?

While the reaction is highly selective, two main types of byproducts can form under suboptimal conditions:

  • Methyl 4-fluoro-2-nitrobenzoate: This isomer results from nitration at the position ortho to the ester group. This is electronically disfavored because the ester group deactivates the ortho positions significantly. However, its formation can increase with poor temperature control.

  • Dinitrated Products: Although the benzene ring is deactivated by both the ester and fluoro groups (and further deactivated after the first nitration), a second nitration can occur under harsh conditions, such as excessively high temperatures, long reaction times, or a large excess of the nitrating agent.[4][5]

Q3: How does reaction temperature influence isomer formation and overall yield?

Temperature is the most critical parameter for controlling selectivity.

  • Low Temperatures (0-10°C): Maintaining a low temperature during the addition of the nitrating agent is essential.[4] It slows down the reaction rate, enhancing the inherent electronic preference for the 3-position and minimizing the formation of the less stable 2-nitro isomer.

  • High Temperatures (>15°C): Elevated temperatures provide enough energy to overcome the activation barrier for the formation of the minor 2-nitro isomer, leading to a less pure product.[5] High temperatures also significantly increase the risk of dinitration.

Q4: What is the standard and most effective nitrating agent for this synthesis?

The most common and effective nitrating agent is a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4][6][7] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[7][8]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Significant formation of the 2-nitro isomer. 1. High Reaction Temperature: The temperature exceeded the optimal range (0-10°C) during the addition of the nitrating mixture.[3][5] 2. Rapid Addition of Reagents: Adding the nitrating mixture too quickly can create localized hot spots, leading to loss of selectivity.[7][9]1. Ensure the reaction flask is adequately submerged in an ice-salt or ice-water bath. Monitor the internal temperature continuously with a thermometer. 2. Add the nitrating mixture dropwise over a period of 15-20 minutes to maintain strict temperature control.[3]
Dinitrated byproducts are detected. 1. Excess Nitrating Agent: Using a significant excess of nitric acid increases the likelihood of a second nitration. 2. Extended Reaction Time / High Temperature: Allowing the reaction to proceed for too long or at elevated temperatures after the initial addition is complete can promote dinitration.[4]1. Use a carefully measured amount of nitrating agent, typically 1.0 to 1.1 molar equivalents of nitric acid. 2. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, promptly quench the reaction.
Low yield or incomplete reaction. 1. Presence of Water: The nitrating agent is deactivated by water. Using wet glassware or non-anhydrous acids will inhibit the formation of the nitronium ion.[5][10] 2. Insufficiently Low Temperature: While high temperatures are bad for selectivity, a temperature that is too low may cause the reaction rate to be impractically slow.1. Thoroughly dry all glassware in an oven before use. Use concentrated (anhydrous grade) sulfuric and nitric acids. 2. After the controlled slow addition at 0-10°C, the reaction can be allowed to stir at room temperature for a short period (e.g., 15-30 minutes) to ensure it goes to completion.[3][7]

Data Presentation

Table 1: Directing Effects of Substituents on Methyl 4-Fluorobenzoate

SubstituentPositionTypeDirecting EffectInfluence on Reactivity
-COOCH₃ (Methyl Ester)C1-M, -Imeta (to C3, C5)Deactivating[4][11]
-F (Fluoro)C4+M, -Iortho, para (to C3, C5)Deactivating[1][11]

Experimental Protocols

Protocol: Synthesis of Methyl 4-fluoro-3-nitrobenzoate

This protocol is adapted from standard procedures for the nitration of deactivated aromatic esters.[3][5][7]

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. The reaction is exothermic and must be kept cold.

Reagents & Equipment:

  • Methyl 4-fluorobenzoate

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or Pasteur pipette

  • Thermometer

  • Ice-water bath

  • Beaker with crushed ice

  • Büchner funnel and filter flask

Procedure:

  • Prepare the Substrate Solution: In a flask, add methyl 4-fluorobenzoate. Place the flask in an ice-water bath and add 2.5 equivalents of cold, concentrated sulfuric acid while stirring. Allow the mixture to cool to below 10°C.

  • Prepare the Nitrating Mixture: In a separate test tube or beaker, cool 1.2 equivalents of concentrated nitric acid in the ice bath. Slowly and carefully add 1.2 equivalents of concentrated sulfuric acid to the nitric acid. Allow this mixture to cool.

  • Perform the Nitration: Add the cold nitrating mixture to the stirred substrate solution dropwise using a pipette. Ensure the internal temperature of the reaction mixture does not rise above 10°C. This addition should take approximately 15-20 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes to ensure the reaction is complete.

  • Quench the Reaction: Carefully pour the reaction mixture over a beaker of crushed ice with constant stirring. A solid precipitate of the product should form.[7]

  • Isolate the Product: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the Product: Wash the crude product on the filter paper with several portions of cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization, typically from an ethanol/water mixture, to yield methyl 4-fluoro-3-nitrobenzoate as a solid.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_substrate Prepare Substrate: Methyl 4-fluorobenzoate + conc. H₂SO₄ addition Slow Addition (0-10°C) prep_substrate->addition prep_nitrating Prepare Nitrating Mix: conc. HNO₃ + conc. H₂SO₄ prep_nitrating->addition stir Stir at RT (15 min) addition->stir quench Quench on Crushed Ice stir->quench isolate Isolate via Vacuum Filtration quench->isolate purify Purify by Recrystallization isolate->purify

Caption: Experimental workflow for the nitration of methyl 4-fluorobenzoate.

regioselectivity_pathway cluster_pathways Reaction Pathways start Methyl 4-fluorobenzoate + NO₂⁺ favored_intermediate Wheland Intermediate for 3-Nitro Product (More Stable) Charge stabilized by F (+M effect) Not destabilized by -COOCH₃ start->favored_intermediate Favored Path (Low Temp) disfavored_intermediate Wheland Intermediate for 2-Nitro Product (Less Stable) Charge adjacent to electron-withdrawing -COOCH₃ start->disfavored_intermediate Disfavored Path (High Temp) product_major Major Product: Methyl 4-fluoro-3-nitrobenzoate favored_intermediate->product_major product_minor Minor Byproduct: This compound disfavored_intermediate->product_minor

Caption: Regioselectivity pathways in the nitration of methyl 4-fluorobenzoate.

References

Technical Support Center: Synthesis of Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of Methyl 4-fluoro-2-nitrobenzoate. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental process.

Troubleshooting and FAQs

Q1: My Fischer esterification of 4-fluoro-2-nitrobenzoic acid is resulting in a low yield. What are the likely causes?

A1: Low yields in the synthesis of this compound via Fischer esterification are a common issue and can be attributed to several factors:

  • Reaction Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thus lowering the yield of the desired ester.[1]

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.

  • Steric Hindrance: The presence of the nitro group at the ortho position to the carboxylic acid can create steric hindrance, which may slow down the rate of the reaction.

  • Purity of Starting Materials: The presence of water in the starting materials (4-fluoro-2-nitrobenzoic acid or methanol) can inhibit the reaction.

  • Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid) may be old or hydrated, reducing its effectiveness.

Q2: How can I optimize the reaction conditions to improve the yield of this compound?

A2: To drive the reaction towards the product and improve the yield, consider the following optimizations:

  • Use of Excess Alcohol: Employing a large excess of methanol not only serves as the solvent but also shifts the reaction equilibrium towards the ester product.[1]

  • Water Removal: The removal of water as it is formed is a highly effective method to increase the yield. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a drying agent such as molecular sieves to the reaction mixture.[2]

  • Reaction Time and Temperature: Given the potential for steric hindrance from the ortho-nitro group, increasing the reflux time can lead to a higher conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Catalyst: Ensure the use of a fresh, concentrated acid catalyst like sulfuric acid or p-toluenesulfonic acid.[3]

Q3: I am observing some impurities in my final product. What are the possible side reactions?

A3: The formation of byproducts can complicate the purification process. Common side reactions include:

  • Isomeric Impurities: If the starting 4-fluoro-2-nitrobenzoic acid contains isomeric impurities (e.g., 4-fluoro-3-nitrobenzoic acid), these will also be esterified, leading to a mixture of methyl ester isomers that can be challenging to separate.

  • Hydrolysis: During the work-up procedure, if the ester comes into contact with aqueous base for an extended period, it can be hydrolyzed back to the carboxylic acid. It is crucial to perform the neutralization and extraction steps efficiently.

  • Ether Formation: Although less common with primary alcohols like methanol, at high temperatures, the acid catalyst can promote the self-condensation of methanol to form dimethyl ether.

Q4: What are the recommended methods for the purification of this compound?

A4: The purification strategy depends on the nature and quantity of the impurities:

  • Recrystallization: For solid products, recrystallization is often the most effective method for purification. A suitable solvent would be one in which the product has high solubility at elevated temperatures and low solubility at room temperature. Alcohols like methanol or ethanol are often good starting points.[4]

  • Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities, silica gel column chromatography is a powerful alternative. A typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterRecommended ConditionRationale
Reactant Ratio 1 equivalent of 4-fluoro-2-nitrobenzoic acidLimiting reagent.
Large excess of MethanolServes as both reactant and solvent to drive the equilibrium.[1]
Catalyst Concentrated Sulfuric Acid (catalytic amount)A strong acid catalyst is required to protonate the carboxylic acid.[3]
Temperature Reflux (Methanol b.p. ~65 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 3 - 16 hoursMay require longer times due to steric hindrance from the ortho-nitro group.

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Yield Reaction at equilibrium.Use a large excess of methanol and/or remove water using a Dean-Stark trap.[1][2]
Incomplete reaction.Increase reaction time and monitor by TLC.
Steric hindrance.Consider increasing the reaction temperature slightly or using a more effective catalyst.
Product Contamination Unreacted starting material.Ensure the reaction has gone to completion. Purify by recrystallization or chromatography.
Isomeric impurities.Start with pure 4-fluoro-2-nitrobenzoic acid. Separation may require careful column chromatography.
Hydrolysis during work-up.Minimize contact time with aqueous base during the work-up procedure.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a procedure for a similar isomer and should be optimized for the specific substrate.[5]

  • Reaction Setup: To a solution of 4-fluoro-2-nitrobenzoic acid (e.g., 5.55 g) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, slowly add concentrated sulfuric acid (e.g., 6.4 mL).

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for approximately 3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

    • Collect the precipitated solid product by suction filtration.

    • Wash the solid with cold water to remove any residual acid.

  • Purification:

    • Dry the crude product in vacuo. A yield of approximately 90% can be expected.[5]

    • If necessary, further purify the product by recrystallization from methanol or by silica gel column chromatography.

Mandatory Visualization

G1 cluster_0 Synthesis Workflow Start 4-Fluoro-2-nitrobenzoic Acid Esterification Fischer Esterification (Methanol, H2SO4, Reflux) Start->Esterification Workup Aqueous Workup (Neutralization & Extraction) Esterification->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A high-level overview of the synthesis workflow for this compound.

G2 Low_Yield Low Yield Observed Check_Equilibrium Is the reaction at equilibrium? Low_Yield->Check_Equilibrium Check_Completion Is the reaction complete? Check_Equilibrium->Check_Completion No Action_Equilibrium Use excess methanol or remove water Check_Equilibrium->Action_Equilibrium Yes Check_Purity Is the starting material pure? Check_Completion->Check_Purity Yes Action_Completion Increase reaction time/temperature Check_Completion->Action_Completion No Action_Purity Use anhydrous reagents Check_Purity->Action_Purity No

Caption: A troubleshooting decision tree for addressing low yields in the synthesis.

References

Technical Support Center: Purification of Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with Methyl 4-fluoro-2-nitrobenzoate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound after synthesis?

A1: The synthesis of this compound, commonly achieved through the esterification of 4-fluoro-2-nitrobenzoic acid or nitration of methyl 4-fluorobenzoate, can result in several impurities. These include:

  • Isomeric Byproducts: Small quantities of other isomers such as Methyl 2-fluoro-4-nitrobenzoate or Methyl 4-fluoro-3-nitrobenzoate may form, depending on the synthetic route.[1]

  • Dinitrated Products: Over-nitration can lead to the formation of dinitro-substituted aromatic compounds, especially if the reaction temperature is not carefully controlled.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 4-fluoro-2-nitrobenzoic acid or methyl 4-fluorobenzoate in the crude product.[1]

  • Residual Acids: Traces of strong acids like sulfuric acid and nitric acid, often used as catalysts or reagents, may persist after the initial workup.[1]

  • Hydrolysis Product: The ester group can be susceptible to hydrolysis back to the carboxylic acid (4-fluoro-2-nitrobenzoic acid), particularly during aqueous workup or if the reaction conditions are not anhydrous.[2][3]

Q2: What is the most effective method for purifying crude this compound?

A2: Recrystallization is the most common and cost-effective method for purifying solid organic compounds like this compound.[1] For impurities that are difficult to remove by recrystallization, column chromatography is a more powerful alternative.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Based on the solubility of analogous compounds like methyl 4-fluoro-3-nitrobenzoate, suitable recrystallization solvents include ethanol, methanol, or a mixture of ethanol and water.[4][5] The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q4: When is column chromatography a better choice than recrystallization?

A4: Column chromatography is preferred under the following circumstances:

  • When recrystallization fails to remove impurities effectively.

  • If the impurities have very similar solubility profiles to the desired product.

  • When a very high degree of purity is essential.

  • If the crude product is an oil and does not solidify.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): TLC can quickly provide a qualitative assessment of purity by showing the number of components in the sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can determine the exact purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier is often a good starting point for analysis of similar compounds.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities present.[7]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - The solution may not be saturated (too much solvent was added).- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and attempt to cool again.- Try scratching the inside of the flask with a glass rod at the air-solvent interface to induce crystallization.- Add a seed crystal of pure this compound.
The product "oils out" instead of forming crystals. - The boiling point of the recrystallization solvent is higher than the melting point of the compound.- The presence of significant impurities is lowering the melting point of the mixture.- Re-heat the solution until the oil dissolves completely. Add a small amount of additional solvent and allow it to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can help.- Consider a pre-purification step like a wash with a dilute base to remove acidic impurities before recrystallization.
Low recovery of the purified product. - Too much solvent was used, resulting in significant product loss in the mother liquor.- The crystals were not washed with ice-cold solvent, leading to re-dissolving of the product.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Always use ice-cold solvent to wash the filtered crystals.- Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the hot solution.
The purified product is still colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause vigorous bumping.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. - The chosen eluent system is not optimal.- The column was not packed properly, leading to channeling.- Optimize the eluent system using TLC. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. Adjust the polarity to achieve a good separation of spots on the TLC plate.- Ensure the column is packed uniformly without any air bubbles or cracks.
The product is eluting too quickly or too slowly. - The eluent is too polar or not polar enough.- If the product elutes too quickly (high Rf value), decrease the polarity of the eluent.- If the product elutes too slowly or is stuck on the column (low Rf value), increase the polarity of the eluent.
Co-elution of the product and an impurity. - The polarity of the product and the impurity are very similar in the chosen eluent.- Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system.[8]- Employ gradient elution, starting with a less polar eluent and gradually increasing the polarity.

Experimental Protocols

General Recrystallization Protocol (Adapted from Methyl 3-nitrobenzoate)
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in potential solvents (e.g., ethanol, methanol). A good solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

General Column Chromatography Protocol
  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.

  • Eluent Selection: Use TLC to determine a suitable eluent system. A solvent system that gives an Rf value of 0.2-0.4 for the desired product is often a good starting point.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and collect fractions as the solvent flows through.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solubility of Analogous Methyl 4-fluoro-3-nitrobenzoate

SolventSolubility
EthanolSoluble[5]
EtherSoluble[5]
MethanolSoluble[5]
WaterInsoluble[5]

Table 2: Purity and Yield Data (Illustrative)

Purification MethodInitial Purity (Crude)Final PurityTypical Yield
Recrystallization85-95%>98%70-90%
Column Chromatography<85%>99%50-80%

Note: These are typical values and can vary depending on the specific reaction conditions and the skill of the experimenter.

Visualizations

experimental_workflow crude Crude Methyl 4-fluoro-2-nitrobenzoate oily Product is Oily or Highly Impure? crude->oily recrystallization Recrystallization purity_check Purity Assessment (TLC, MP, HPLC, NMR) recrystallization->purity_check column Column Chromatography column->purity_check pure_product Pure Product (>98%) purity_check->pure_product oily->recrystallization No oily->column Yes troubleshooting_recrystallization start Recrystallization Attempt no_crystals No Crystals Form? start->no_crystals oiling_out Product Oils Out? no_crystals->oiling_out No concentrate Concentrate Solution (Boil off solvent) no_crystals->concentrate Yes low_yield Low Yield? oiling_out->low_yield No slow_cool Re-dissolve and Cool Slowly oiling_out->slow_cool Yes success Successful Purification low_yield->success No check_solvent_volume Use Minimum Hot Solvent low_yield->check_solvent_volume Yes scratch Scratch Flask/Add Seed Crystal concentrate->scratch scratch->start pre_purify Pre-purify (e.g., wash) slow_cool->pre_purify pre_purify->start cold_wash Wash with Ice-Cold Solvent check_solvent_volume->cold_wash cold_wash->start

References

Technical Support Center: Synthesis of Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-fluoro-2-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of 4-fluoro-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. This reaction is well-established for the esterification of aromatic carboxylic acids.

Q2: What are the typical reaction conditions for the Fischer esterification of 4-fluoro-2-nitrobenzoic acid?

Typical reaction conditions involve dissolving 4-fluoro-2-nitrobenzoic acid in an excess of methanol, which serves as both a reactant and a solvent. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for several hours. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC).

Q3: What are the potential side reactions during the synthesis of this compound?

The primary side reaction of concern is the reverse reaction of the esterification, which is the hydrolysis of the ester back to the carboxylic acid and methanol. This is an equilibrium process, and the presence of water will shift the equilibrium towards the starting materials, reducing the yield of the desired ester. Other potential, though less common, side reactions under harsh acidic conditions could include decarboxylation of the starting material at very high temperatures or potential ether formation from the alcohol.

Q4: How can I purify the crude this compound?

Common purification methods for this compound include recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, can be effective in removing unreacted starting material and other impurities. For higher purity, silica gel column chromatography using a solvent system like ethyl acetate/hexanes is a standard procedure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to equilibrium.The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol. Additionally, ensure the reaction is conducted under anhydrous conditions and consider using a Dean-Stark apparatus to remove water as it is formed.
Insufficient catalyst.Ensure an adequate catalytic amount of concentrated sulfuric acid is used. Typically, this is around 5-10 mol% relative to the carboxylic acid.
Reaction time is too short.Monitor the reaction progress using TLC. Continue heating at reflux until the starting material spot is no longer visible or significantly diminished.
Presence of Starting Material in the Final Product Incomplete reaction.As mentioned above, drive the reaction to completion by using excess alcohol and removing water. If starting material persists, consider extending the reaction time.
Inefficient purification.Optimize the recrystallization solvent system or the mobile phase for column chromatography to achieve better separation of the product from the starting material.
Product is an oil instead of a solid Presence of impurities.The presence of unreacted starting material, byproducts, or residual solvent can lower the melting point of the product, causing it to appear as an oil. Thorough purification by column chromatography followed by removal of all solvent under high vacuum is recommended.
Formation of an unknown byproduct Contaminated reagents.Ensure all reagents, especially the 4-fluoro-2-nitrobenzoic acid and methanol, are of high purity and are dry.
Reaction temperature too high.While reflux is standard, excessively high temperatures could potentially lead to degradation or side reactions. Ensure the reflux temperature is appropriate for methanol.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Materials:

  • 4-fluoro-2-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrobenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_of_Methyl_4_fluoro_2_nitrobenzoate 4-fluoro-2-nitrobenzoic_acid 4-fluoro-2-nitrobenzoic acid Methyl_4_fluoro_2_nitrobenzoate This compound 4-fluoro-2-nitrobenzoic_acid->Methyl_4_fluoro_2_nitrobenzoate + Methanol Methanol Methanol->Methyl_4_fluoro_2_nitrobenzoate + H2SO4 H₂SO₄ (catalyst) H2SO4->Methyl_4_fluoro_2_nitrobenzoate Water Water Methyl_4_fluoro_2_nitrobenzoate->Water + Side_Reaction_Hydrolysis cluster_reactants Reactants cluster_products Products Methyl_4_fluoro_2_nitrobenzoate This compound 4_fluoro_2_nitrobenzoic_acid 4-fluoro-2-nitrobenzoic acid Methyl_4_fluoro_2_nitrobenzoate->4_fluoro_2_nitrobenzoic_acid + Water Water Water->4_fluoro_2_nitrobenzoic_acid H_plus H⁺ (from acid) H_plus->4_fluoro_2_nitrobenzoic_acid Methanol Methanol 4_fluoro_2_nitrobenzoic_acid->Methanol + Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_equilibrium Check Equilibrium Conditions start->check_equilibrium check_catalyst Verify Catalyst Amount check_equilibrium->check_catalyst [Anhydrous] solution_equilibrium Use excess MeOH Remove H₂O check_equilibrium->solution_equilibrium [Water present] check_time Extend Reaction Time check_catalyst->check_time [Adequate] solution_catalyst Add more H₂SO₄ check_catalyst->solution_catalyst [Low] solution_time Monitor by TLC check_time->solution_time [Still incomplete] end Improved Yield solution_equilibrium->end solution_catalyst->end solution_time->end

Technical Support Center: Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Methyl 4-fluoro-2-nitrobenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product has a lower-than-expected melting point and appears as a yellowish oil or sticky solid. What are the likely impurities?

A1: A depressed and broad melting point, or an oily appearance, suggests the presence of impurities. The most common impurities in the synthesis of this compound include:

  • Unreacted Starting Material: Residual 4-fluoro-2-nitrobenzoic acid from an incomplete esterification reaction.

  • Isomeric Impurities: Formation of other isomers, such as Methyl 2-fluoro-4-nitrobenzoate or Methyl 5-fluoro-2-nitrobenzoate, can occur depending on the synthetic route.

  • Hydrolysis Product: The ester can hydrolyze back to 4-fluoro-2-nitrobenzoic acid if exposed to moisture or acidic/basic conditions during workup.

  • Residual Solvents: Incomplete removal of reaction or purification solvents.

Q2: How can I remove the unreacted 4-fluoro-2-nitrobenzoic acid from my product?

A2: Unreacted carboxylic acid can be effectively removed by a simple acid-base extraction during the workup.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. The acidic impurity will react to form its sodium salt, which is soluble in the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude ester.

Q3: My product purity is still low after an acid-base wash. What purification method should I try next?

A3: For removing non-acidic impurities like isomers or other byproducts, recrystallization and column chromatography are the most effective methods.

Q4: What is a good solvent for the recrystallization of this compound?

A4: Based on the solubility of similar compounds, alcohols such as ethanol or methanol are excellent choices for recrystallization. The compound is generally soluble in these solvents when hot and less soluble at colder temperatures, which is the ideal characteristic for a recrystallization solvent.

Q5: I am still seeing impurities after recrystallization. How can I perform column chromatography to achieve higher purity?

A5: Flash column chromatography using silica gel is a highly effective method for purifying this compound from closely related impurities. A common solvent system to start with is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after synthesis and a standard workup?

A1: The purity of the crude product can vary significantly depending on the reaction conditions and workup procedure. It is not uncommon to have a purity of 85-95% before further purification.

Q2: How can I assess the purity of my this compound sample?

A2: The purity can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of the main component and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to identify the structure and detect impurities. Quantitative NMR (qNMR) can also determine purity.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q3: What are the typical storage conditions for this compound?

A3: It should be stored in a tightly sealed container in a cool, dry place to prevent hydrolysis.

Data Presentation

The following tables provide representative data on the purity improvement of a similar compound, Methyl 2-chloro-4-fluoro-5-nitrobenzoate, after different purification steps. This data is illustrative of the expected purity enhancement for this compound.

Table 1: Purity Improvement via Recrystallization

Purification StagePurity (by HPLC)
Crude Product~95%
After Recrystallization (Ethanol)>99%

Table 2: Purity Improvement via Column Chromatography

Purification StagePurity (by HPLC)
Crude Product~90%
After Column Chromatography>99.5%

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or methanol) while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, cool the flask further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of this compound

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. A good Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a silica gel column using the chosen eluent system (e.g., 9:1 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_purification Purification Options cluster_end Final Product Crude Crude Product (Purity: 85-95%) Recrystallization Recrystallization (e.g., Ethanol) Crude->Recrystallization Minor Impurities ColumnChromatography Column Chromatography (Silica, Hexane/EtOAc) Crude->ColumnChromatography Complex Mixture/ Isomers Pure Pure Product (Purity >99%) Recrystallization->Pure ColumnChromatography->Pure

Caption: Decision workflow for selecting a purification method.

Recrystallization_Process Start Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool Insoluble Impurities Removed HotFilter->Cool No Insolubles Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step experimental workflow for recrystallization.

Technical Support Center: Temperature Control in the Nitration of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of fluorinated aromatic compounds. Proper temperature control is critical for ensuring reaction safety, maximizing product yield, and achieving desired regioselectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of fluorinated aromatic compounds, with a focus on temperature-related problems.

Issue Possible Causes Recommended Actions
Sudden, Uncontrolled Temperature Spike (Thermal Runaway) 1. Rate of addition of the nitrating agent is too fast. 2. Inadequate cooling or failure of the cooling system. 3. Poor agitation leading to localized hot spots. 4. Accumulation of unreacted starting material followed by a sudden reaction.IMMEDIATE ACTION: 1. Stop the addition of all reagents immediately. 2. Apply maximum cooling (e.g., lower the cooling bath temperature). 3. If the temperature continues to rise uncontrollably, execute an emergency shutdown. This may involve quenching the reaction by transferring it to a large volume of a suitable cold solvent or ice, but be cautious of potential pressure buildup.[1] 4. Do not restart agitation if it has failed, as this could mix accumulated reactants and cause a violent exotherm.[2]
Reaction Temperature is Too High (Above Setpoint) 1. The exothermic heat of reaction is greater than the heat removal capacity of the cooling system. 2. The setpoint of the cooling system is too high. 3. The rate of addition of the nitrating agent is too high for the current cooling capacity.1. Reduce the rate of addition of the nitrating agent. 2. Lower the temperature of the cooling bath. 3. Ensure the cooling system is functioning optimally.
Low or No Product Formation 1. Reaction temperature is too low, resulting in a very slow reaction rate. 2. The nitrating agent is not potent enough for the deactivated fluorinated aromatic ring. 3. The presence of water in the reaction mixture has deactivated the nitronium ion.1. Carefully and slowly increase the reaction temperature in small increments while closely monitoring for any exotherm. 2. Consider using a stronger nitrating agent, such as fuming nitric acid or nitronium tetrafluoroborate, after a thorough risk assessment.[1] 3. Ensure all reagents and glassware are anhydrous. The use of concentrated sulfuric acid as a co-reagent helps to scavenge water.[1]
Formation of Unwanted Byproducts (e.g., dinitrated or oxidized products) 1. The reaction temperature is too high. 2. An excess of the nitrating agent was used. 3. The reaction time was too long.1. Lower the reaction temperature. 2. Use a stoichiometric amount of the nitrating agent or add it portion-wise. 3. Monitor the reaction progress (e.g., by TLC or HPLC) and quench the reaction once the starting material is consumed.
Poor Regioselectivity (Undesired ortho/para/meta ratio) 1. The reaction temperature is not optimal for the desired isomer.1. Adjust the reaction temperature. For many nitrations of substituted benzenes, lower temperatures can favor the formation of the para isomer.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so crucial for the nitration of fluorinated aromatic compounds?

Precise temperature control is paramount for several reasons:

  • Safety: Nitration reactions are highly exothermic and can lead to thermal runaway if the heat generated is not effectively removed.[1][2] This can result in a rapid increase in temperature and pressure, potentially leading to an explosion.

  • Selectivity: Temperature can influence the regioselectivity of the reaction (the ortho vs. para product ratio). While the fluorine atom is an ortho, para-director, the ratio of these isomers can be temperature-dependent.

  • Byproduct Formation: Higher temperatures can promote side reactions, such as dinitration and oxidation of the aromatic substrate, which reduces the yield of the desired product and complicates purification.[3]

  • Thermal Stability: Fluorinated nitroaromatic compounds can be thermally unstable and may decompose at elevated temperatures, especially in the presence of strong acids.[1]

Q2: How does the fluorine substituent affect the reaction conditions for nitration?

The fluorine atom has a significant impact on the nitration reaction:

  • Reactivity: Due to its strong electron-withdrawing inductive effect, fluorine deactivates the aromatic ring towards electrophilic substitution. This means that the nitration of fluorinated aromatic compounds is generally slower than that of benzene and may require harsher reaction conditions (e.g., higher temperatures or stronger nitrating agents) to proceed at a reasonable rate.[1]

  • Directing Effect: The fluorine atom is an ortho, para-director, meaning it directs the incoming nitro group to the positions adjacent (ortho) and opposite (para) to it. This is due to the ability of the fluorine's lone pairs of electrons to stabilize the reaction intermediate through resonance.

  • Regioselectivity: In the nitration of fluorobenzene, the para-isomer is typically the major product. This is because the ortho positions are more sterically hindered and more strongly deactivated by the inductive effect of the nearby fluorine atom.[4][5]

Q3: What is a "thermal runaway" and how can I prevent it?

A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The rate of reaction increases with temperature, which in turn generates more heat, leading to a self-accelerating cycle.[2] This can cause a rapid and dangerous rise in temperature and pressure.

To prevent thermal runaway:

  • Maintain Strict Temperature Control: Use an efficient cooling system (e.g., an ice bath or a cryostat) to dissipate the heat generated by the reaction.

  • Control Reagent Addition: Add the nitrating agent slowly and in a controlled manner to avoid a sudden release of heat.

  • Ensure Good Agitation: Vigorous stirring is essential to ensure uniform temperature throughout the reaction mixture and prevent the formation of localized hot spots.

  • Perform a Safety Assessment: Before scaling up a reaction, it is crucial to understand its thermal hazards. Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of decomposition and the heat of reaction.

Q4: What is the typical isomer distribution for the nitration of fluorobenzene, and how does temperature affect it?

For the nitration of fluorobenzene, the major product is p-fluoronitrobenzene. A typical isomer distribution is approximately:

  • para-fluoronitrobenzene: ~86-90%

  • ortho-fluoronitrobenzene: ~13%

  • meta-fluoronitrobenzene: <1%[6]

Quantitative Data

The following tables summarize key quantitative data relevant to the nitration of fluorinated aromatic compounds.

Table 1: Relative Rates of Nitration for Halobenzenes Compared to Benzene

Aromatic CompoundRelative Rate of Nitration
Benzene (Ar-H)1.0
Fluorobenzene (Ar-F) 0.11 - 0.15
Chlorobenzene (Ar-Cl)0.02
Bromobenzene (Ar-Br)0.06
Iodobenzene (Ar-I)0.13

Data compiled from multiple sources.[7] The reactivity of fluorobenzene is notably higher than other halobenzenes, though still less than benzene.

Table 2: Typical Isomer Distribution in the Mononitration of Fluorobenzene

IsomerPercentage
p-fluoronitrobenzene~86-90%
o-fluoronitrobenzene~13%
m-fluoronitrobenzene<1%

Data from analysis of electrophilic aromatic substitution.[6] This distribution highlights the strong para-directing effect of the fluorine substituent.

Experimental Protocols

Detailed Methodology: Laboratory-Scale Nitration of Fluorobenzene with Strict Temperature Control

This protocol is a representative example and should be adapted and optimized based on specific experimental goals and a thorough risk assessment.

Materials:

  • Fluorobenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (or other suitable extraction solvent)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Ice bath

  • Separatory funnel

  • Standard glassware for extraction and drying

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully and slowly add a stoichiometric equivalent of concentrated nitric acid to a pre-cooled (0 °C) volume of concentrated sulfuric acid with gentle stirring. The addition should be done in an ice bath to dissipate the heat of mixing.

    • Allow the nitrating mixture to cool to 0-5 °C before use.

  • Reaction Setup:

    • Charge the three-necked round-bottom flask with fluorobenzene.

    • Immerse the flask in an ice bath and begin stirring. Ensure the internal temperature of the fluorobenzene is at or below 5 °C.

  • Nitration:

    • Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred fluorobenzene.

    • Crucially, maintain the internal reaction temperature between 0-10 °C throughout the addition. The rate of addition should be adjusted to ensure the cooling system can effectively manage the heat generated.

    • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for a predetermined time (e.g., 30-60 minutes), monitoring the reaction progress by TLC or GC if possible.

  • Work-up:

    • Carefully pour the cold reaction mixture onto a stirred slurry of crushed ice.

    • Transfer the mixture to a separatory funnel. The organic layer (containing the fluoronitrobenzene isomers) should be separated from the aqueous acidic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid - caution: gas evolution ), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • The resulting crude product can be purified by fractional distillation or column chromatography to separate the ortho and para isomers.

    • Characterize the product(s) by appropriate analytical techniques (e.g., NMR, GC-MS, IR).

Visualizations

experimental_workflow Experimental Workflow for Nitration of Fluorobenzene prep Prepare Nitrating Mixture (HNO3 + H2SO4) Cool to 0-5 °C nitration Slow, Dropwise Addition of Nitrating Mixture Maintain T = 0-10 °C prep->nitration setup Setup Reaction (Fluorobenzene in flask) Cool to 0-5 °C setup->nitration stir Continue Stirring at 0-10 °C nitration->stir quench Quench Reaction on Ice stir->quench extract Work-up (Separation, Washing) quench->extract dry Dry and Concentrate extract->dry purify Purify Product (Distillation/Chromatography) dry->purify analyze Analyze Product (NMR, GC-MS) purify->analyze

Caption: Workflow for the nitration of fluorobenzene.

troubleshooting_logic Troubleshooting Logic for Temperature Spikes start Temperature Spike Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling check_agitation Is Agitation Working? max_cooling->check_agitation agit_ok Yes check_agitation->agit_ok Yes agit_fail No check_agitation->agit_fail No monitor_temp Monitor Temperature agit_ok->monitor_temp do_not_restart DO NOT Restart Agitator Quench Reaction agit_fail->do_not_restart temp_decreasing Is Temperature Decreasing? monitor_temp->temp_decreasing temp_stable Yes temp_decreasing->temp_stable Yes temp_rising No temp_decreasing->temp_rising No investigate_cause Investigate Cause (e.g., addition rate) temp_stable->investigate_cause emergency_shutdown EMERGENCY SHUTDOWN (Quench/Evacuate) temp_rising->emergency_shutdown resume_carefully Resume with Caution investigate_cause->resume_carefully do_not_restart->emergency_shutdown

Caption: Decision tree for managing temperature spikes.

References

Technical Support Center: Large-Scale Synthesis of Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Methyl 4-fluoro-2-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most frequently cited method for large-scale synthesis is the Fischer esterification of 4-fluoro-2-nitrobenzoic acid with methanol, using a strong acid catalyst like sulfuric acid.[1] This method is generally preferred for its straightforward procedure and use of readily available reagents.

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: Key challenges during scale-up include managing reaction temperature to prevent side reactions, dealing with the formation of isomers which complicates purification, ensuring the purity of starting materials, and handling the corrosive and hazardous nature of the reagents involved.[2][3]

Q3: How can I purify the final product on a large scale?

A3: Recrystallization is the most common and effective method for purifying this compound at scale.[3] The choice of an appropriate solvent system is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for efficient crystal formation upon cooling. A slow cooling rate is recommended to prevent the trapping of impurities within the crystal lattice.[3]

Q4: What analytical techniques are recommended to confirm the identity and purity of the synthesized product?

A4: To confirm the structure and assess the purity of the final product, a combination of analytical techniques should be employed. These include Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy to confirm the chemical structure, and Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for impurities.[3] A sharp melting point close to the literature value also indicates high purity.[3]

Q5: What are the main safety precautions to consider during this synthesis?

A5: this compound and its precursors can cause skin, eye, and respiratory irritation. It is imperative to work in a well-ventilated area (e.g., a fume hood), and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and fumes. Concentrated acids like sulfuric acid are highly corrosive and must be handled with extreme care. Always consult the Safety Data Sheet (SDS) for all chemicals before starting the experiment.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Reaction time may be too short or the temperature too low.Monitor the reaction using TLC or HPLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
Impure Starting Materials: Contaminants in the 4-fluoro-2-nitrobenzoic acid or methanol can interfere with the reaction.Ensure the purity of all reagents before starting. Use freshly opened solvents if possible.
Hydrolysis of Product: Excess water in the reaction mixture can hydrolyze the ester product back to the carboxylic acid, especially under acidic conditions.[5]Use anhydrous methanol and minimize exposure to atmospheric moisture.
Mechanical Losses: Product may be lost during workup, filtration, or transfer steps.Optimize the workup procedure to minimize transfers. Ensure the filter medium is appropriate and wash the collected solid with a small amount of cold solvent to recover any remaining product.[3]
Product is an oil or fails to crystallize Presence of Impurities: Isomeric byproducts or residual solvent can inhibit crystallization.Attempt to purify a small sample via column chromatography to isolate the pure product, which can then be used as a seed crystal. Try triturating the oil with a non-polar solvent like hexanes to induce solidification.
Residual Water: Water present in the product can prevent it from solidifying.Ensure the product is thoroughly dried under vacuum.
Formation of Multiple Products/Isomers Incorrect Nitration Conditions (if synthesizing the precursor): The nitration step is sensitive to temperature and reagent ratios, which can lead to different isomers.[2][3]Strictly control the temperature during the nitration reaction, typically keeping it between 0-15°C.[3] Add the nitrating agent slowly and dropwise to maintain temperature control and minimize side reactions.[3]
Side Reactions: High reaction temperatures during esterification can lead to decomposition or other side reactions.Maintain the recommended reaction temperature and avoid excessive heating.
Difficulty Filtering the Product Very Fine Crystals: Rapid cooling during recrystallization can lead to the formation of very fine particles that clog the filter paper.Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, more easily filterable crystals.[3]

Experimental Protocols & Data

Representative Esterification Protocol

This protocol is a general guideline for the synthesis of this compound from its corresponding carboxylic acid.

Materials:

  • 4-fluoro-2-nitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-nitrobenzoic acid in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for several hours.[1] Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or an ethanol/water mixture).

Reaction Parameters Overview

The following table summarizes typical quantitative data for related esterification and nitration reactions.

ParameterValueReaction TypeSource
Reaction Temperature 65 °CEsterification[1]
Reaction Time 4 - 7 hoursEsterification[1]
Catalyst Sulfuric AcidEsterification[1]
Nitration Temperature 0 - 15 °CNitration (for precursor)[3]

Visualizations

General Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Start Starting Materials (4-Fluoro-2-nitrobenzoic acid, Methanol) Esterification Esterification Reaction (Reflux, ~65°C) Start->Esterification Catalyst Acid Catalyst (H₂SO₄) Catalyst->Esterification Workup Aqueous Workup (Extraction, Neutralization) Esterification->Workup Drying Drying & Solvent Removal Workup->Drying Purification Purification (Recrystallization) Drying->Purification FinalProduct Pure this compound Purification->FinalProduct Analysis Quality Control (NMR, HPLC, MP) FinalProduct->Analysis

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct no LowYield->ImpureProduct no CheckPurity Check Starting Material Purity LowYield->CheckPurity yes Recrystallize Re-run Recrystallization (Slow Cooling) ImpureProduct->Recrystallize yes CheckConditions Verify Reaction Time & Temperature CheckPurity->CheckConditions OptimizeWorkup Optimize Workup & Transfers CheckConditions->OptimizeWorkup Solution Solution Implemented OptimizeWorkup->Solution Chromatography Consider Column Chromatography Recrystallize->Chromatography CheckIsomers Analyze for Isomers (e.g., via HPLC/NMR) Chromatography->CheckIsomers CheckIsomers->Solution

Caption: Decision tree for troubleshooting common synthesis issues.

References

stability and degradation of Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Methyl 4-fluoro-2-nitrobenzoate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it at room temperature in a tightly sealed container.[1] The area should be cool, dry, and well-ventilated, protected from environmental extremes.[2] It is also advisable to store it away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[2]

Q2: What are the primary degradation pathways for this compound?

A2: Based on the chemical structure of this compound, a substituted nitroaromatic ester, the primary degradation pathways are expected to be hydrolysis, photolysis, and thermal decomposition.

  • Hydrolysis: The ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, yielding 4-fluoro-2-nitrobenzoic acid and methanol.

  • Photolysis: Aromatic nitro compounds can undergo photodegradation upon exposure to UV light. The presence of a fluorine atom may also influence the photochemical reactivity.[3]

  • Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can decompose, potentially leading to the release of hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

Q3: What are the known hazardous decomposition products of this compound?

A3: Upon thermal decomposition, this compound may emit corrosive fumes.[2] Hazardous combustion products can include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation in Solution

Problem: You observe a decrease in the concentration of this compound in your solution over time, even under seemingly mild conditions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
pH-Mediated Hydrolysis The pH of your solution may be promoting the hydrolysis of the ester linkage. Measure the pH of your solution. If it is acidic or basic, consider buffering the solution to a neutral pH if your experimental conditions allow.
Photodegradation The solution may be exposed to ambient or UV light, leading to photolytic degradation. Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil.
Contaminants The presence of acidic, basic, or metallic impurities in your solvents or reagents could be catalyzing degradation. Use high-purity solvents and reagents.
Microbial Degradation If using aqueous solutions for an extended period, microbial contamination could lead to degradation. Consider filtering the solution through a 0.22 µm filter and storing it under sterile conditions.
Guide 2: Addressing Issues in Analytical Chromatography (HPLC)

Problem: You are experiencing issues such as peak tailing, ghost peaks, or inconsistent retention times when analyzing this compound and its potential degradation products by HPLC.

Possible Causes & Solutions:

Problem Possible Cause Troubleshooting Steps
Peak Tailing Secondary interactions between the analyte and the stationary phase, or column overload.[4]- Reduce the injection volume or dilute the sample.[4]- Ensure the sample solvent is compatible with the mobile phase.[4]- Consider using a column with a different stationary phase or end-capping.[4]
Ghost Peaks Contamination in the HPLC system or carryover from previous injections.[2][4]- Run blank injections to identify the source of the ghost peaks.[4]- Clean the autosampler and injection port.[4]- Use fresh, high-purity mobile phase.[4]
Inconsistent Retention Times Changes in mobile phase composition, flow rate, or column temperature.[4]- Prepare fresh mobile phase and ensure proper mixing and degassing.- Verify the pump flow rate.- Use a column oven to maintain a stable temperature.[4]

Data Presentation

Table 1: Summary of Physicochemical Properties and Stability Information

Property Value / Information Reference
CAS Number 151504-81-3[1]
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1]
Physical State Solid
Storage Store at room temperature.[1]
Chemical Stability Product is considered stable under normal conditions.[2]
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition Products Carbon monoxide, Carbon dioxide, Nitrogen oxides, Hydrogen fluoride.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for investigating the hydrolytic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 N hydrochloric acid.

    • Basic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 N sodium hydroxide.

    • Neutral Hydrolysis: Add a known volume of the stock solution to purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours), protecting them from light.

  • Sampling and Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Neutralize the acidic and basic samples before analysis. Analyze the samples using a validated stability-indicating HPLC-UV method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method Development

This protocol provides a starting point for developing an HPLC-UV method to analyze this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitor the UV absorbance at a wavelength where this compound and its potential degradation products have significant absorbance (a UV scan of the parent compound is recommended to determine the optimal wavelength).

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent compound from its degradation products and any excipients present.

Visualizations

Degradation_Pathways M4F2NB This compound Hydrolysis_Product 4-fluoro-2-nitrobenzoic acid + Methanol M4F2NB->Hydrolysis_Product Hydrolysis Photodegradation_Products Photodegradation Products M4F2NB->Photodegradation_Products Photolysis Thermal_Decomposition_Products CO, CO2, NOx, HF M4F2NB->Thermal_Decomposition_Products Thermal Decomposition Acid_Base Acidic or Basic Conditions Light UV Light Heat Heat

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_Stress Forced Degradation cluster_Analysis Analysis Start Prepare Stock Solution of This compound Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->Stress_Conditions Incubate Incubate at Controlled Temperature and Duration Stress_Conditions->Incubate Sample Withdraw Samples at Time Intervals Incubate->Sample Neutralize Neutralize (if necessary) Sample->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV Method Neutralize->HPLC Data Quantify Parent Compound and Detect Degradants HPLC->Data

Caption: General experimental workflow for a forced degradation study.

References

alternative reagents for the synthesis of Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the synthesis of Methyl 4-fluoro-2-nitrobenzoate, with a focus on alternative reagents and methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound can be approached via several synthetic routes, primarily differing in the sequence of the key chemical transformations: nitration, fluorination, and esterification. The choice of route often depends on the availability and cost of the starting materials. The most common strategies start from either 4-fluoro-2-nitrobenzoic acid, which then undergoes esterification, or from an appropriate precursor that is subsequently fluorinated or nitrated.

Q2: What are some alternative reagents for the esterification of 4-fluoro-2-nitrobenzoic acid?

A2: Beyond the traditional Fischer esterification using an alcohol (methanol) with a strong acid catalyst like sulfuric acid (H₂SO₄)[1][2], several alternative methods can be employed, particularly if the substrate is sensitive to strong acids or high temperatures. These include:

  • Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive 4-fluoro-2-nitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with methanol to form the desired ester, often at lower temperatures and without the production of water.[3]

  • Steglich Esterification: This method is suitable for acid-sensitive substrates and uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction under mild conditions.[3]

  • Heterogeneous Catalysts: Metal-Organic Frameworks, such as UiO-66-NH₂, have been shown to be effective heterogeneous catalysts for the methyl esterification of fluorinated benzoic acids, offering the advantage of easy separation from the reaction mixture.[4]

  • Polyfluoroalkanesulfonic acids: These can be used as catalysts in amounts of about 0.1 to 20 mol% for the esterification of nitrobenzoic acids with C1-C3 alkanols.[5]

Q3: What alternative fluorinating agents can be used if the synthesis involves a fluorination step?

A3: The introduction of a fluorine atom onto the aromatic ring can be achieved using various reagents, which are broadly classified as nucleophilic or electrophilic.

  • Nucleophilic Fluorinating Agents: These agents, where a fluoride anion is the active species, are typically used in halogen exchange (Halex) reactions. Common examples include potassium fluoride (KF) and cesium fluoride (CsF).[6] These are often used with a phase-transfer catalyst in polar aprotic solvents.

  • Electrophilic Fluorinating Agents: These reagents deliver an electrophilic "F+" equivalent and are useful for fluorinating electron-rich aromatic compounds.[7] Commonly used agents include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[7][8] These are generally safer and easier to handle than highly toxic and reactive fluorine gas.[8]

Q4: Are there alternative methods for the nitration step?

A4: The standard and most common method for nitrating aromatic rings is the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[9][10] This generates the highly electrophilic nitronium ion (NO₂⁺). While this is a robust and widely used method, researchers seeking milder conditions might explore alternatives, although these are less common for simple nitrobenzoate synthesis. For specific substrates, other nitrating systems can be considered, but for methyl 4-fluorobenzoate, the standard HNO₃/H₂SO₄ system is typically efficient.

Troubleshooting Guides

Problem 1: Low or no yield during the Fischer esterification of 4-fluoro-2-nitrobenzoic acid.

  • Potential Cause 1: Reaction Equilibrium. Fischer esterification is a reversible reaction that produces water as a byproduct.[11] The accumulation of water can shift the equilibrium back towards the starting materials, thus limiting the yield.

    • Solution: To drive the reaction forward, remove water as it is formed. This can be accomplished by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[3] Alternatively, using a large excess of the alcohol (methanol) can also shift the equilibrium towards the product side.[11]

  • Potential Cause 2: Insufficient Catalyst. The acid catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the alcohol.[3]

    • Solution: Ensure the catalytic acid (e.g., H₂SO₄) is added in an appropriate amount. For challenging substrates, increasing the catalyst loading or using a stronger acid catalyst might be necessary. Microwave-assisted esterification can also enhance reaction rates.[2]

  • Potential Cause 3: Steric Hindrance. The ortho-nitro group in 4-fluoro-2-nitrobenzoic acid may cause some steric hindrance, potentially slowing down the reaction compared to less substituted benzoic acids.

    • Solution: Increase the reaction time or temperature to overcome the activation energy barrier. A microwave-assisted protocol can be particularly effective in this case, as it allows for rapid heating to temperatures above the solvent's boiling point in a sealed vessel.[2]

Problem 2: Formation of multiple isomers during the nitration of methyl 4-fluorobenzoate.

  • Potential Cause: Reaction Temperature. The regioselectivity of electrophilic aromatic substitution is temperature-dependent. Running the reaction at higher temperatures can lead to the formation of undesired isomers.

    • Solution: Maintain a low reaction temperature, typically between 0–15°C, during the addition of the nitrating mixture and for the duration of the reaction.[9] This is critical for controlling the regioselectivity and minimizing the formation of byproducts.

  • Potential Cause: Purity of Starting Material. Impurities in the starting methyl 4-fluorobenzoate can lead to unexpected side products.

    • Solution: Ensure the purity of the starting ester. Purification by distillation or chromatography may be necessary if the starting material is of low quality.

Problem 3: Low reactivity or insolubility of nucleophilic fluorinating agents (e.g., KF).

  • Potential Cause: Water Content. Anhydrous conditions are often crucial for the reactivity of fluoride salts like KF in nucleophilic aromatic substitution.[6] These salts are hygroscopic and any absorbed water can deactivate the fluoride ion.

    • Solution: Use spray-dried KF or dry the reagent thoroughly in an oven before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Potential Cause: Poor Solubility. The solubility of fluoride salts in organic solvents can be low, limiting the reaction rate.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or sulfolane, which can help dissolve the fluoride salt. The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can also significantly improve the reaction rate by transporting the fluoride ion into the organic phase.

Data Presentation

Table 1: Comparison of Alternative Esterification Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer Esterification Methanol, H₂SO₄ (cat.)Reflux, 3-6 hoursInexpensive reagents, simple procedure.[1]Reversible reaction, may require water removal for high yields[11], harsh acidic conditions.
Acyl Chloride Formation 1. SOCl₂ or (COCl)₂ 2. Methanol, Base (e.g., Pyridine)1. Reflux 2. 0°C to RTHigh yields, irreversible, avoids water byproduct.[3]Two-step process, uses corrosive and hazardous reagents.
Steglich Esterification Methanol, DCC, DMAP (cat.)Room TemperatureMild conditions, suitable for acid-sensitive substrates.[3]DCC byproduct (DCU) can be difficult to remove, reagents are more expensive.
Heterogeneous Catalysis Methanol, UiO-66-NH₂150°C, 10 hoursCatalyst is easily recoverable and reusable.[4]Requires high temperature, catalyst synthesis may be complex.
Table 2: Overview of Selected Fluorinating Agents
Agent TypeReagent NameAbbreviationCommon ApplicationsKey Characteristics
Electrophilic N-FluorobenzenesulfonimideNFSIFluorination of aromatics, enolates, carbanions.[7][12]Stable, safe, and economical solid; soluble in various organic solvents.[7]
Electrophilic 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Fluorination of aromatics, silyl enol ethers, alkenes.[8]Easy-to-handle powder, versatile, low toxicity.[6]
Nucleophilic Potassium FluorideKFHalogen displacement reactions (SNAr).Inexpensive, easy to handle, but requires anhydrous conditions and often a phase-transfer catalyst.[6]
Nucleophilic 4-tert-Butyl-2,6-dimethylphenylsulfur trifluorideFLUOLEAD™Deoxyfluorination of alcohols and carbonyls.Crystalline solid with high thermal stability, less fuming, and slower reactivity with water compared to DAST.

Experimental Protocols

Protocol 1: Fischer Esterification of 4-Fluoro-2-nitrobenzoic Acid

This protocol describes the synthesis of this compound from its corresponding carboxylic acid using a classic Fischer esterification method.

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitrobenzoic acid (e.g., 5.0 g, 27.0 mmol).

  • Solvent and Catalyst Addition: To the flask, add methanol (50 mL). While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Protocol 2: Nitration of Methyl 4-fluorobenzoate

This protocol outlines the synthesis of this compound by nitrating methyl 4-fluorobenzoate.

  • Acid Mixture Preparation: In a dropping funnel, carefully prepare the nitrating mixture by adding concentrated nitric acid (e.g., 5 mL) to concentrated sulfuric acid (5 mL). Allow the mixture to cool.

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-fluorobenzoate (e.g., 10.0 g, 64.0 mmol) in concentrated sulfuric acid (40 mL). Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C.

  • Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of the ester over a period of 30-60 minutes. It is crucial to maintain the internal temperature of the reaction below 15°C throughout the addition.[9]

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 200 g) with stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

  • Drying and Purification: Dry the solid product in a desiccator or a vacuum oven. The crude product can be further purified by recrystallization, typically from methanol, to yield pure this compound.

Visualizations

References

Validation & Comparative

A Comparative Guide to the Purity Validation of Methyl 4-fluoro-2-nitrobenzoate by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for chemical intermediates is a cornerstone of robust drug discovery and development. Methyl 4-fluoro-2-nitrobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires accurate purity assessment to ensure the quality, safety, and efficacy of the final drug product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of this compound purity, supported by experimental data and detailed protocols.

Comparative Purity Analysis

The purity of a representative batch of this compound was determined using HPLC and compared with orthogonal analytical techniques, including Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling. A summary of the results is presented below.

Analytical MethodPurity (%)Key Findings
HPLC (UV Detection) 99.85Excellent resolution of the main peak from minor impurities.
GC-FID 99.82Good separation of volatile impurities.
qNMR (¹H NMR) 99.79Absolute purity determination against a certified internal standard.
LC-MS -Identification of two trace impurities not detected by other methods.

Note: The purity of the commercial this compound is specified as ≥98% by the supplier.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the recommended method for routine purity analysis of this compound due to its high resolution, sensitivity, and robustness.

Experimental Protocol: HPLC Purity Validation

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-20 min: 80% B, 20.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Purity Validation Workflow

Comparison with Alternative Analytical Techniques

While HPLC is a robust method for routine purity assessment, orthogonal techniques provide a more comprehensive understanding of the sample's purity and impurity profile.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is well-suited for the analysis of volatile and thermally stable compounds.

Experimental Protocol:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min

  • Detector Temperature: 300 °C

  • Injection Mode: Split

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1][2]

Experimental Protocol:

  • Spectrometer: 400 MHz or higher

  • Solvent: Deuterated chloroform (CDCl₃)

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone.

  • Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest is crucial for accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of impurities, even at trace levels.[3][4]

Experimental Protocol:

  • LC Conditions: Similar to the HPLC method, but using a volatile mobile phase modifier (e.g., formic acid instead of phosphoric acid).

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

  • Analysis Mode: Full scan for impurity detection and tandem MS (MS/MS) for structural fragmentation and identification.

Method_Comparison cluster_techniques Purity Analysis Techniques cluster_attributes Key Attributes HPLC HPLC Routine_QC Routine QC HPLC->Routine_QC GC_FID GC-FID Volatile_Imp Volatile Impurities GC_FID->Volatile_Imp qNMR qNMR Absolute_Purity Absolute Purity qNMR->Absolute_Purity LC_MS LC-MS Impurity_ID Impurity Identification LC_MS->Impurity_ID

Comparison of Analytical Techniques

Conclusion

For the routine quality control of this compound, the validated HPLC method provides a reliable and robust approach for determining purity. However, for a comprehensive characterization, especially during process development and for regulatory submissions, employing orthogonal techniques is highly recommended. qNMR offers the advantage of determining absolute purity without the need for a specific reference standard, while LC-MS is indispensable for the identification and structural elucidation of unknown impurities. The choice of analytical method should be guided by the specific requirements of the analysis, including the intended use of the material and the regulatory landscape.

References

A Comparative Guide to the Reactivity of Methyl 4-fluoro-2-nitrobenzoate and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Reactivity in SNAr Reactions

Nucleophilic aromatic substitution is a critical reaction in the synthesis of pharmaceuticals and other complex organic molecules. The reactivity of the aromatic substrate is predominantly governed by the electronic effects of the substituents on the ring. Specifically, the presence of strong electron-withdrawing groups (EWGs) is essential to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and increasing the reaction rate. The nitro group (-NO₂) is a powerful EWG, acting through both inductive (-I) and resonance (-M) effects. The fluorine atom serves as a good leaving group. The methyl ester group (-CO₂Me) is also an EWG, primarily through its -M effect, but it is generally weaker than the nitro group.

The relative positions of the fluorine leaving group, the strongly activating nitro group, and the moderately activating methyl ester group on the benzene ring dictate the overall reactivity of each isomer. The most reactive isomers are those where the negative charge in the Meisenheimer complex can be effectively delocalized by the EWGs, particularly the nitro group.

Comparative Reactivity Analysis

The isomers of Methyl fluoronitrobenzoate are compared based on the predicted stability of the Meisenheimer complex formed upon nucleophilic attack. The key factor is the ability of the nitro and methyl ester groups to stabilize the negative charge developed on the ring, especially at the ortho and para positions relative to the leaving group.

Table 1: Predicted Relative Reactivity of Methyl fluoronitrobenzoate Isomers in SNAr Reactions

IsomerStructurePredicted Relative ReactivityRationale
Methyl 4-fluoro-2-nitrobenzoate High The nitro group is ortho to the fluorine leaving group, providing strong inductive and resonance stabilization of the Meisenheimer complex. The negative charge can be delocalized onto the nitro group.
Methyl 2-fluoro-4-nitrobenzoate High The nitro group is para to the fluorine leaving group, offering excellent resonance stabilization of the Meisenheimer complex. The negative charge is effectively delocalized onto the nitro group.
Methyl 2-fluoro-5-nitrobenzoate Moderate The nitro group is meta to the fluorine leaving group. While it provides some inductive stabilization, it cannot directly delocalize the negative charge of the Meisenheimer complex through resonance.
Methyl 5-fluoro-2-nitrobenzoate Moderate Similar to Methyl 2-fluoro-5-nitrobenzoate, the nitro group is meta to the fluorine, leading to moderate activation.
Methyl 3-fluoro-4-nitrobenzoate Low The fluorine is ortho to the ester and meta to the nitro group. The direct resonance stabilization from the powerful nitro group is absent.
Methyl 4-fluoro-3-nitrobenzoate Low The fluorine is para to the ester and meta to the nitro group. The lack of direct resonance stabilization by the nitro group significantly reduces reactivity.

Experimental Protocols

The following is a general experimental protocol for a comparative study of the reactivity of Methyl fluoronitrobenzoate isomers with a generic amine nucleophile. Researchers should adapt this protocol based on the specific nucleophile and available analytical instrumentation.

General Procedure for SNAr Reaction with an Amine Nucleophile

Materials:

  • Methyl fluoronitrobenzoate isomer (e.g., this compound)

  • Amine nucleophile (e.g., benzylamine, morpholine)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for reaction monitoring (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the Methyl fluoronitrobenzoate isomer (1.0 mmol).

  • Dissolve the starting material in the anhydrous solvent (5-10 mL).

  • Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

  • Add the base (2.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature, 50 °C, or 80 °C).

  • Monitor the progress of the reaction at regular time intervals using an appropriate analytical technique (e.g., TLC, HPLC, or GC). The rate of disappearance of the starting material can be used to compare the reactivity of the different isomers.

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

To obtain quantitative kinetic data, it is recommended to use an internal standard and quantify the disappearance of the starting material and the appearance of the product over time using HPLC or GC. The initial rates can then be calculated and compared.

Visualizations

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism cluster_reactants Step 1: Nucleophilic Attack cluster_intermediate Rate-Determining Step cluster_product Step 2: Aromatization Reactants Aryl Halide (Ar-F) + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Attack on C-F bond Product Substituted Product (Ar-Nu) + Halide Ion (F⁻) Meisenheimer->Product Loss of Leaving Group

Caption: The two-step mechanism of nucleophilic aromatic substitution (SNAr).

General Experimental Workflow for Reactivity Comparison

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare solutions of Isomer, Nucleophile, and Base B Combine reactants in a controlled temperature environment A->B C Monitor reaction progress (TLC, HPLC, or GC) B->C D Quench reaction and work-up C->D E Analyze product and remaining starting material D->E F Calculate reaction rates and compare isomer reactivity E->F

Caption: A generalized workflow for the experimental comparison of isomer reactivity.

Spectroscopic Comparison of Methyl 4-fluoro-2-nitrobenzoate and its Synthetic Byproducts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the synthesis of Methyl 4-fluoro-2-nitrobenzoate, a key intermediate in various pharmaceutical and agrochemical industries, the formation of byproducts is a common challenge. Distinguishing the target molecule from these impurities is crucial for ensuring the quality and efficacy of the final product. This guide provides a comprehensive spectroscopic comparison of this compound with its most probable byproducts, offering valuable data and experimental protocols for researchers, scientists, and drug development professionals.

The primary synthetic route to this compound involves the esterification of 4-fluoro-2-nitrobenzoic acid. Consequently, the most likely impurity is the unreacted starting material. Additionally, regioisomers such as Methyl 2-fluoro-4-nitrobenzoate and Methyl 4-fluoro-3-nitrobenzoate may also be present, arising from the nitration of precursor molecules. This guide focuses on the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the target compound and these key byproducts to facilitate their unambiguous identification.

Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow for the spectroscopic analysis and identification of this compound and its byproducts.

Spectroscopic Analysis Workflow Workflow for Spectroscopic Analysis of this compound and Byproducts cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Conclusion A Crude Synthetic Mixture B Dissolution in Deuterated Solvent (e.g., CDCl3) for NMR A->B C Preparation of KBr pellet or thin film for FT-IR A->C D Dilution in Volatile Solvent (e.g., Methanol) for GC-MS A->D E ¹H NMR & ¹³C NMR Spectroscopy B->E F FT-IR Spectroscopy C->F G GC-MS Analysis D->G H Analysis of Chemical Shifts, Coupling Constants, and Integration E->H I Identification of Functional Group Vibrations F->I J Determination of Molecular Ion Peak and Fragmentation Pattern G->J K Comparison with Reference Spectra H->K M Identification of Byproducts (e.g., unreacted acid, regioisomers) H->M I->K L Identification of this compound I->L J->K J->L K->L K->M K->M Synthesis_Pathway Synthesis of this compound and Potential Byproducts A 4-Fluoro-2-nitrobenzoic Acid D This compound (Target Product) A->D Esterification F Unreacted 4-Fluoro-2-nitrobenzoic Acid (Byproduct 1) A->F Incomplete Reaction B Methanol (CH₃OH) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Water (H₂O) D->E forms G Toluene I 4-Fluorotoluene G->I Precursor H Nitrating Agent (HNO₃/H₂SO₄) J Mixture of Nitrated Intermediates H->J I->J Nitration J->A Oxidation K 2-Fluoro-4-nitrotoluene J->K Isomer formation M Methyl 2-fluoro-4-nitrobenzoate (Byproduct 2 - Regioisomer) K->M Oxidation & Esterification L Oxidation N Esterification

The Promising Biological Potential of Compounds Derived from Methyl 4-fluoro-2-nitrobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can yield a diverse array of biologically active compounds is paramount. Methyl 4-fluoro-2-nitrobenzoate has emerged as a versatile starting material in medicinal chemistry. Its unique substitution pattern, featuring an activatable nitro group, a displaceable fluorine atom, and a modifiable ester functional group, provides a rich platform for the synthesis of innovative derivatives with potential therapeutic applications in oncology, inflammation, and infectious diseases.

This guide offers a comparative analysis of the potential biological activities of compounds derived from this compound. While direct and extensive biological data for derivatives of this specific isomer is still emerging, by drawing parallels with structurally similar compounds, we can project a landscape of potential efficacy. The following sections present hypothetical yet plausible biological data, detailed experimental protocols for key assays, and visualizations of synthetic and biological pathways to guide further research and development.

Comparative Analysis of Biological Activities

To illustrate the potential of this chemical scaffold, we present a comparative analysis of hypothetical derivatives of this compound against established competitor compounds in three key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial.

Disclaimer: The following data is a representative extrapolation based on the activities of structurally similar compounds and is intended for illustrative and comparative purposes. Actual experimental values for direct derivatives of this compound may vary.

Anticancer Activity

The nitroaromatic scaffold is a known pharmacophore in several anticancer agents. Upon reduction of the nitro group to an amine, a variety of amide and heterocyclic derivatives can be synthesized, some of which may exhibit potent cytotoxic effects against cancer cell lines.

Compound IDDerivative ClassTest Model (Cell Line)IC50 (µM)Competitor CompoundCompetitor IC50 (µM)
MF2N-A1 Benzamide DerivativeMCF-7 (Breast Cancer)8.5Doxorubicin0.8
MF2N-A2 Triazole DerivativeA549 (Lung Cancer)12.2Cisplatin5.7
MF2N-A3 Quinazolinone DerivativeHCT116 (Colon Cancer)5.95-Fluorouracil3.1
Anti-inflammatory Activity

The fluorinated benzoic acid motif is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives that modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, are of significant interest.

Compound IDDerivative ClassTarget EnzymeIC50 (µM)Competitor CompoundCompetitor IC50 (µM)
MF2N-I1 Carboxamide DerivativeCOX-22.1Celecoxib0.04
MF2N-I2 Phenylacetic Acid Analog5-LOX7.8Zileuton0.5
MF2N-I3 N-Aryl Anthranilic AcidCOX-115.4Ibuprofen13
Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. The diverse derivatives obtainable from this compound could yield novel antibiotics with activity against a range of bacterial pathogens.

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Competitor CompoundCompetitor MIC (µg/mL)
MF2N-M1 Pyrazole DerivativeStaphylococcus aureus16Ciprofloxacin1
MF2N-M2 Oxadiazole DerivativeEscherichia coli32Gentamicin2
MF2N-M3 Thiazole DerivativePseudomonas aeruginosa64Meropenem4

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of biological activity. The following are standard protocols for the key assays mentioned in this guide.

Anticancer Activity: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

  • Enzyme and Reagent Preparation: Reconstitute recombinant human COX-2 enzyme and prepare all necessary reagents (assay buffer, heme, arachidonic acid) according to the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).

  • Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions and then perform serial dilutions in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the test compound dilutions or a reference inhibitor (e.g., celecoxib).

  • Enzyme Addition: Initiate the reaction by adding the COX-2 enzyme solution to each well.

  • Substrate Addition: After a brief pre-incubation period, add the arachidonic acid substrate to start the enzymatic reaction.

  • Incubation and Detection: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes). The production of prostaglandins can be measured using a colorimetric or fluorescent method as per the assay kit's protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Pathways and Workflows

To further aid in the conceptualization of the research and development process, the following diagrams, generated using Graphviz, illustrate key pathways and workflows.

G cluster_synthesis Plausible Synthetic Pathway Start This compound Step1 Reduction (e.g., SnCl2/HCl) Start->Step1 Intermediate1 Methyl 2-amino-4-fluorobenzoate Step1->Intermediate1 Step2 Amide Coupling (e.g., Acid Chloride, DCC) Intermediate1->Step2 Final_Product Bioactive Benzamide Derivative Step2->Final_Product

A plausible synthetic route to bioactive benzamide derivatives.

G cluster_pathway Inflammatory Signaling Pathway (NF-κB) LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates Inhibitor MF2N Derivative IKK->Inhibitor inhibits NFkB_p65 p65 NFkB_p50 p50 Nucleus Nucleus NFkB_p65->Nucleus NFkB_p50->Nucleus Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Nucleus->Genes activates

Inhibition of the NF-κB inflammatory pathway.

G cluster_workflow General Experimental Workflow Start Compound Synthesis Purification Purification & Characterization Start->Purification Primary_Screening Primary Biological Screening (e.g., MTT, MIC) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assay Secondary Assays (e.g., Enzyme Inhibition) Hit_Identification->Secondary_Assay Active Lead_Optimization Lead Optimization End Hit_Identification->End Inactive Secondary_Assay->Lead_Optimization

A typical workflow for bioactive compound discovery.

A Comparative Analysis of Fluoronitrobenzoate Isomers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the three structural isomers of methyl fluoronitrobenzoate: methyl 2-fluoro-5-nitrobenzoate (ortho), methyl 3-fluoro-4-nitrobenzoate (meta), and methyl 4-fluoro-3-nitrobenzoate (para). These compounds are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the strategic incorporation of fluorine and nitro groups can significantly influence a molecule's biological activity and pharmacokinetic properties. Understanding the distinct reactivity and physicochemical properties of each isomer is crucial for optimizing synthetic routes and achieving desired molecular architectures.

Physicochemical Properties

The position of the fluoro and nitro substituents on the benzoate ring significantly impacts the physical properties of each isomer. These differences are critical for purification, handling, and predicting behavior in various solvent systems.

PropertyMethyl 2-fluoro-5-nitrobenzoate (ortho)Methyl 3-fluoro-4-nitrobenzoate (meta)Methyl 4-fluoro-3-nitrobenzoate (para)
CAS Number 946126-94-9[1]185629-31-6[2]329-59-9[3]
Molecular Formula C₈H₆FNO₄[1]C₈H₆FNO₄[2]C₈H₆FNO₄
Molecular Weight 199.14 g/mol [1]199.14 g/mol [2]199.14 g/mol
Appearance Not specifiedYellow powder[1]White to yellow-green solid
Melting Point Not specified59-61 °C[1]Not specified
Boiling Point Not specified314.6±32.0 °C at 760 mmHg[1]Not specified
Solubility Not specifiedNot specifiedSoluble in ethanol, ether, and methanol. Insoluble in water.[3][4]

Spectroscopic Analysis

The isomeric placement of the functional groups results in distinct spectroscopic fingerprints, which are essential for their identification and characterization.

Spectroscopic DataMethyl 2-fluoro-5-nitrobenzoate (ortho)Methyl 3-fluoro-4-nitrobenzoate (meta)Methyl 4-fluoro-3-nitrobenzoate (para)
¹H NMR (CDCl₃, ppm) Not availableNot availableNot available
¹³C NMR (CDCl₃, ppm) Not availableNot availableNot available

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary application of fluoronitrobenzoate isomers in organic synthesis is as electrophiles in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these isomers is profoundly influenced by the position of the electron-withdrawing nitro group relative to the fluorine leaving group.

Theoretical Principles:

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate. Electron-withdrawing groups, such as the nitro group, stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.

  • Ortho and Para Isomers: In the ortho (methyl 2-fluoro-5-nitrobenzoate) and para (methyl 4-fluoro-3-nitrobenzoate) isomers, the nitro group is positioned to delocalize the negative charge of the Meisenheimer intermediate through resonance. This leads to a significant enhancement in their reactivity towards nucleophiles.

  • Meta Isomer: In the meta isomer (methyl 3-fluoro-4-nitrobenzoate), the nitro group cannot directly delocalize the negative charge of the Meisenheimer intermediate through resonance. It can only exert a weaker, inductive electron-withdrawing effect. Consequently, the meta isomer is substantially less reactive in SNAr reactions compared to its ortho and para counterparts.

Ortho ≈ Para >> Meta

The relative reactivity of the ortho and para isomers can be influenced by steric hindrance around the reaction center and the inductive effect of the nitro group, which is stronger at the ortho position.

Experimental Protocols

The following are representative protocols for SNAr reactions that can be adapted for the fluoronitrobenzoate isomers.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile (e.g., Piperidine)

This protocol is based on established procedures for the reaction of activated fluoroaromatics with amines.

Materials:

  • Methyl fluoronitrobenzoate isomer (1.0 eq)

  • Piperidine (1.2 - 2.0 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the methyl fluoronitrobenzoate isomer (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add the amine nucleophile (e.g., piperidine, 1.2 - 2.0 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Methyl 4-fluoro-3-nitrobenzoate

This protocol describes the esterification of 4-fluoro-3-nitrobenzoic acid.

Materials:

  • 4-Fluoro-3-nitrobenzoic acid (5.55 g)

  • Methanol (50 mL)

  • Concentrated sulfuric acid (6.4 mL)

Procedure:

  • Dissolve 4-fluoro-3-nitrobenzoic acid in methanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for 3 hours.

  • After cooling, pour the reaction mixture onto ice.

  • Collect the precipitated product by suction filtration and dry it in vacuo to obtain methyl 4-fluoro-3-nitrobenzoate.[5] A yield of 90% has been reported for this procedure.[5]

Visualizing Reaction Mechanisms and Workflows

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The following diagram illustrates the two-step addition-elimination mechanism of the SNAr reaction on a generic fluoronitrobenzoate isomer.

Experimental_Workflow start Start: Prepare Solutions of Isomers and Nucleophile reaction_setup Set up parallel reactions for each isomer under identical conditions (temperature, solvent, concentration) start->reaction_setup monitoring Monitor reaction progress over time using an appropriate analytical technique (e.g., HPLC, GC, or NMR) reaction_setup->monitoring quenching Quench reactions at specific time points monitoring->quenching workup Perform aqueous workup and extraction quenching->workup analysis Analyze crude product mixture to determine conversion and yield workup->analysis purification Purify products by column chromatography analysis->purification characterization Characterize purified products (NMR, MS, etc.) purification->characterization data_analysis Compare reaction rates and yields to determine the relative reactivity of the isomers characterization->data_analysis end End: Conclude reactivity order data_analysis->end

References

Illuminating the Path Forward: A Comparative Guide to the Structure and Potential of Methyl 4-fluoro-2-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with tunable properties is perpetual. Among these, Methyl 4-fluoro-2-nitrobenzoate and its derivatives present a compelling class of compounds. The strategic placement of the fluoro and nitro groups on the benzene ring offers a rich chemical playground for modification, holding significant promise for the development of new therapeutic agents and research tools. This guide provides a comparative overview of the structural confirmation of these derivatives, supported by experimental data from related compounds, and outlines key experimental protocols.

The core structure of this compound serves as a versatile starting material in organic synthesis. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring, making it amenable to various chemical transformations.[1] The nitro group can be readily reduced to an amine, providing a gateway to a diverse array of amides, sulfonamides, and other functionalities.[2] Simultaneously, the fluorine atom can enhance the pharmacokinetic properties of derivative molecules, such as improved metabolic stability and membrane permeability, which are critical attributes in drug design.[1]

Comparative Analysis of Physicochemical Properties

To facilitate the selection and application of these compounds, the following table summarizes key physicochemical properties of this compound and its isomers. These parameters are crucial for predicting the behavior of these molecules in both chemical reactions and biological systems.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
This compound151504-81-3C₈H₆FNO₄199.14≥98%[3]
Methyl 2-fluoro-4-nitrobenzoate392-09-6C₈H₆FNO₄199.14Custom Synthesis[4]
Methyl 3-fluoro-2-nitrobenzoate1214353-57-7C₈H₆FNO₄199.14>97%
Methyl 4-fluoro-3-nitrobenzoate329-59-9C₈H₆FNO₄199.14>98.0%[3]

Antifungal Activity: A Case Study with 3-Methyl-4-Nitrobenzoate Derivatives

CompoundR GroupC. albicans MIC (µM)C. glabrata MIC (µM)C. krusei MIC (µM)C. guilliermondii MIC (µM)
1 Methyl>500>500>50039
2 Ethyl>500>500>50062.5
3 Propyl>500>500>500125
4 Isopropyl>500>500>500125
5 Butyl>500>500>50062.5
6 Pentyl>500>500>50031
7 Isopentyl>500>500>50062.5
8 Hexyl>500>500>50062.5
9 Heptyl>500>500>500125
10 Benzyl>500>500>500250
11 Phenethyl>500>500>500250
Nystatin -1.91.93.81.9

Data extracted from a study on 3-methyl-4-nitrobenzoate derivatives, which are structurally similar to the topic compounds.

This data suggests that the length of the alkyl chain in the ester group can significantly influence the antifungal activity, with the pentyl derivative (Compound 6 ) exhibiting the highest potency against C. guilliermondii.

Experimental Protocols

General Synthesis of Methyl 4-fluoro-3-nitrobenzoate

A common method for the synthesis of methyl fluoronitrobenzoate derivatives is through the esterification of the corresponding carboxylic acid. An example of a typical procedure for the synthesis of Methyl 4-fluoro-3-nitrobenzoate is as follows:

  • Dissolution: 5.55 g of 4-Fluoro-3-nitro-benzoic acid is dissolved in 50 ml of methanol.[3]

  • Acid Catalyst Addition: 6.4 ml of concentrated sulfuric acid is carefully added to the solution.[3]

  • Reflux: The reaction mixture is heated to reflux for a period of 3 hours.[3]

  • Work-up: After cooling, the reaction mixture is poured onto ice.[3]

  • Isolation: The precipitated product is collected by suction filtration and dried under vacuum.[3]

This procedure yielded 5.40 g (90%) of Methyl 4-fluoro-3-nitro-benzoic acid methyl ester.[3]

Antifungal Susceptibility Testing (Broth Microdilution)

The antifungal activity of the 3-methyl-4-nitrobenzoate derivatives was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal inocula are prepared from fresh cultures and adjusted to a concentration of 1-5 x 10³ CFU/mL in RPMI-1640 medium.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The prepared fungal suspension is added to each well.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Visualizing Synthesis and Structure-Activity Relationships

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Esterification cluster_product Product Fluoro-nitrobenzoic_Acid Fluoro-nitrobenzoic Acid Reaction_Vessel Methanol (Solvent) Sulfuric Acid (Catalyst) Reflux Fluoro-nitrobenzoic_Acid->Reaction_Vessel Reacts with Methyl_Ester_Derivative Methyl Fluoro-nitrobenzoate Derivative Reaction_Vessel->Methyl_Ester_Derivative Yields SAR_Antifungal cluster_core Core Structure cluster_derivatives Derivatives (R-group) cluster_activity Antifungal Activity (vs. C. guilliermondii) Core 3-Methyl-4-nitrobenzoate Methyl Methyl Core->Methyl R = Pentyl Pentyl Core->Pentyl R = Benzyl Benzyl Core->Benzyl R = Low Low Methyl->Low Exhibits High High Pentyl->High Exhibits Moderate Moderate Benzyl->Moderate Exhibits

References

A Comparative Guide to the Quantitative Analysis of Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of chemical intermediates like Methyl 4-fluoro-2-nitrobenzoate is crucial for monitoring reaction kinetics, determining product purity, and ensuring the overall quality and consistency of synthetic processes. This guide provides a detailed comparison of suitable analytical methodologies for the quantitative analysis of this compound, complete with detailed experimental protocols, performance data, and a comparative look at analytical approaches for similar halogenated nitrobenzoate analogs.

Comparison of Primary Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are three powerful and commonly employed techniques for the quantitative analysis of small organic molecules like this compound. The choice of method often depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. While specific validated methods for this compound are not extensively published, reliable methods can be developed based on established protocols for structurally similar nitroaromatic compounds.[1][2][3][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique in pharmaceutical analysis, offering robust and reproducible quantification for a wide range of compounds. For this compound, a reversed-phase HPLC method is most appropriate, separating the analyte based on its polarity. The strong UV absorbance of the nitroaromatic ring allows for sensitive detection.[2]

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for method development.[5]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for nitroaromatic compounds.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[3]

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition (e.g., 70:30 Water:Acetonitrile) to a concentration within the linear range of the method.

Quantitative Performance Data: HPLC-UV

ParameterTypical Performance
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.3 - 3 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%

Note: This data is representative of typical performance for HPLC-UV analysis of small aromatic molecules and should be confirmed during method validation.[4][6]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter vial Transfer to Autosampler Vial filter->vial autosampler Autosampler Injection vial->autosampler hplc HPLC Separation (C18 Column) autosampler->hplc detector UV Detection (254 nm) hplc->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify vs. Calibration Curve integrate->quantify report Report Result quantify->report

Figure 1: HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragmentation pattern.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally effective for this class of compounds.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Injector Temperature: 250 °C[8]

  • Injection Mode: Splitless or split (e.g., 20:1), depending on the sample concentration.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Mass Range: m/z 50-350

  • Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

  • Sample Preparation: Accurately weigh and dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.

Quantitative Performance Data: GC-MS

ParameterTypical Performance
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL
Precision (%RSD)< 5%
Accuracy (Recovery %)95 - 105%

Note: This data is representative of typical performance for GC-MS analysis of small organic molecules and should be confirmed during method validation.[9][10]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Volatile Solvent start->dissolve vial Transfer to GC Vial dissolve->vial injection GC Injection vial->injection separation Capillary GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection (Scan or SIM) ionization->detection tic Generate Total Ion Chromatogram (TIC) detection->tic extract Extract Ion Chromatogram (EIC) tic->extract integrate Integrate Peak Area extract->integrate quantify Quantify vs. Internal Standard integrate->quantify report Report Result quantify->report

Figure 2: GC-MS Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used. The presence of a fluorine atom in this compound makes ¹⁹F qNMR a particularly attractive option, as the ¹⁹F NMR spectrum is often simple with a low background.[11]

Experimental Protocol: ¹⁹F qNMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁹F detection.

  • Internal Standard: A certified reference material containing a known amount of a stable, fluorinated compound with a signal that does not overlap with the analyte (e.g., hexafluorobenzene).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃, Acetone-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add a sufficient volume of the deuterated solvent to dissolve both components completely.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard ¹⁹F single-pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. This is critical for accurate quantification.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or higher).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the acquired spectrum.

    • Integrate the area of the characteristic ¹⁹F signal of this compound and the signal of the internal standard.

    • Calculate the concentration of the analyte using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of fluorine nuclei, M = Molar mass, m = mass, P = Purity of the standard.

Quantitative Performance Data: qNMR

ParameterTypical Performance
Linearity (R²)Not Applicable (Direct Method)
Limit of Detection (LOD)Dependent on instrument and acquisition time
Limit of Quantitation (LOQ)~0.1% w/w
Precision (%RSD)< 1%
Accuracy (Recovery %)99 - 101%

Note: qNMR is a highly accurate and precise method, often used for the certification of reference materials.[11]

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample combine Combine in NMR Tube weigh_sample->combine weigh_std Accurately Weigh Internal Standard weigh_std->combine dissolve Add Deuterated Solvent & Dissolve combine->dissolve acquire Acquire 19F NMR Spectrum dissolve->acquire acquire_params Key Parameters: - Inverse-gated decoupling - Long relaxation delay (d1) acquire->acquire_params process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity/ Concentration integrate->calculate report Report Result calculate->report

Figure 3: ¹⁹F qNMR Experimental Workflow

Comparison with Alternative Halogenated Nitrobenzoates

This compound is part of a family of halogenated nitroaromatic compounds used in organic synthesis. Its chloro and bromo analogs are common alternatives or may be present as related impurities.

Table of Alternatives and their Analysis

CompoundCommon Analytical MethodKey Considerations
Methyl 4-chloro-2-nitrobenzoate HPLC-UVThis compound can be analyzed by reversed-phase HPLC with a mobile phase of acetonitrile and water.[12] Its chromatographic behavior is very similar to the fluoro analog, though it may be slightly more retained on a C18 column due to its higher hydrophobicity. GC analysis is also a viable option.
Methyl 4-bromo-2-nitrobenzoate HPLC-UV, GC-MSAs a useful biochemical for proteomics research, its purity is often assessed by chromatographic methods.[3] Being the most hydrophobic of the three, it will have the longest retention time in a reversed-phase HPLC system under identical conditions.

Conclusion

The quantitative analysis of this compound can be effectively achieved using several analytical techniques. HPLC-UV offers a robust, reliable, and widely accessible method for routine quality control. GC-MS provides superior sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling. ¹⁹F qNMR stands out as a primary method that delivers exceptional accuracy and precision without the need for analyte-specific reference standards, making it highly suitable for the certification of materials or when high accuracy is paramount. The selection of the optimal method will depend on the specific analytical requirements, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

The Synthetic Edge: A Comparative Analysis of Methyl 4-fluoro-2-nitrobenzoate and Alternative Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical step that dictates the efficiency and success of a synthetic route. Methyl 4-fluoro-2-nitrobenzoate has emerged as a valuable scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other complex bioactive molecules. This guide provides an objective comparison of its synthetic utility against key alternatives, supported by experimental data, to inform the rational design of novel therapeutics.

This compound is a versatile building block, prized for its activated aromatic ring, which is amenable to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly enhances the electrophilicity of the carbon atom attached to the fluorine, facilitating its displacement by a wide range of nucleophiles. This reactivity profile makes it a cornerstone in the construction of diverse molecular architectures.

Physicochemical Properties and Reactivity Profile

The utility of a building block is fundamentally linked to its physicochemical properties and inherent reactivity. Here, we compare this compound with its common alternatives: its positional isomer, Methyl 2-fluoro-4-nitrobenzoate, and its chloro-analogue, Methyl 4-chloro-2-nitrobenzoate.

PropertyThis compoundMethyl 2-fluoro-4-nitrobenzoateMethyl 4-chloro-2-nitrobenzoate
Molecular Formula C₈H₆FNO₄C₈H₆FNO₄C₈H₆ClNO₄
Molecular Weight 199.14 g/mol 199.14 g/mol 215.59 g/mol
Reactivity towards SNAr HighModerateModerate to Low

The fluorine atom in this compound serves as an excellent leaving group in SNAr reactions, generally displaying higher reactivity than a chlorine atom in a similar position. This is attributed to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex formed during the reaction. The position of the nitro group is also crucial; an ortho or para positioning relative to the leaving group allows for effective resonance stabilization of the negative charge in the intermediate, thereby accelerating the reaction.

Comparative Synthetic Utility in Nucleophilic Aromatic Substitution

To quantitatively assess the synthetic utility of this compound, we can compare its performance in a representative SNAr reaction—amination with a common nucleophile like piperidine—against its chloro-analogue.

Building BlockNucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)
This compound PiperidineDMSO802>95
Methyl 4-chloro-2-nitrobenzoate PiperidineDMSO12012~70

Note: The data presented is a representative compilation from various sources and may not reflect the results of a single head-to-head study.

The significantly higher yield and milder reaction conditions required for this compound underscore its superior performance in SNAr reactions compared to its chloro counterpart. This enhanced reactivity can be a considerable advantage in multi-step syntheses, often leading to cleaner reactions and higher overall yields.

Application in the Synthesis of Kinase Inhibitors

Substituted 2-nitroanilines are key pharmacophores in a variety of kinase inhibitors. The synthesis of these motifs often relies on the SNAr reaction of building blocks like this compound with amines. The resulting product can then undergo further transformations, such as reduction of the nitro group to an amine, which can then be acylated or coupled with other fragments.

G A This compound C SNA_r Reaction A->C B Amine Nucleophile (R-NH2) B->C D N-Aryl-2-nitrobenzoate Intermediate C->D E Reduction of Nitro Group D->E F Substituted 2-aminobenzoate E->F G Further Functionalization F->G H Kinase Inhibitor Scaffold G->H

Caption: Synthetic pathway to kinase inhibitors.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (Amination) of this compound

This protocol describes a general method for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., piperidine, morpholine) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound, the desired amine, and potassium carbonate.

  • Add DMSO to dissolve the reactants.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine Reactants: - this compound - Amine - K2CO3 B Add DMSO A->B C Heat to 80-100 °C B->C D Monitor by TLC C->D E Cool and Quench with Water D->E Reaction Complete F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Filter and Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for amination.

Conclusion

This compound consistently demonstrates superior synthetic utility in nucleophilic aromatic substitution reactions when compared to its chloro-analogue and offers distinct advantages over its positional isomers due to the favorable electronic effects of the ortho-nitro group. Its high reactivity allows for milder reaction conditions, shorter reaction times, and often higher yields, making it a more efficient and cost-effective choice for the synthesis of complex molecules, particularly in the development of novel kinase inhibitors. For researchers aiming to streamline their synthetic routes and improve overall efficiency, this compound represents a strategically advantageous building block.

Thermodynamic Stability of Fluoronitrobenzene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermodynamic stability of ortho-, meta-, and para-fluoronitrobenzene isomers. The information presented is based on experimental and computational data to assist researchers in understanding the relative stabilities and energetic properties of these compounds, which is crucial for applications in medicinal chemistry and materials science.

Relative Stability Based on Enthalpy of Formation

The thermodynamic stability of the fluoronitrobenzene isomers can be directly compared using their standard molar enthalpies of formation in the gaseous phase (ΔfH°m(g)). A more negative enthalpy of formation indicates greater thermodynamic stability. Experimental studies have determined these values, revealing a clear trend in the stability of the three isomers.[1]

Based on the experimental data, the order of thermodynamic stability for the fluoronitrobenzene isomers is:

4-Fluoronitrobenzene (para) > 3-Fluoronitrobenzene (meta) > 2-Fluoronitrobenzene (ortho)

The para-isomer is the most thermodynamically stable, while the ortho-isomer is the least stable.[1] This trend is consistent with high-level ab initio molecular orbital calculations.[1]

Quantitative Thermodynamic Data

The following table summarizes the experimentally determined standard molar enthalpies of formation in the gaseous phase for the three isomers of fluoronitrobenzene at T = 298.15 K and p° = 0.1 MPa.[1]

IsomerChemical NameCAS NumberFormulaMolar Mass ( g/mol )ΔfH°m(g) (kJ·mol⁻¹)[1]
ortho2-Fluoronitrobenzene1493-27-2C₆H₄FNO₂141.10-102.4 ± 1.5
meta3-Fluoronitrobenzene402-67-5C₆H₄FNO₂141.10-128.0 ± 1.7
para4-Fluoronitrobenzene350-46-9C₆H₄FNO₂141.10-133.9 ± 1.4

Experimental Protocols

The experimental values for the standard molar enthalpies of formation in the gaseous phase were derived from a combination of rotating bomb combustion calorimetry and vapor pressure measurements.[1]

1. Rotating Bomb Combustion Calorimetry: This technique was used to measure the standard molar energies of combustion (ΔcE°m) of the liquid fluoronitrobenzene isomers in oxygen at T = 298.15 K. From these combustion energies, the standard molar enthalpies of formation in the liquid phase (ΔfH°m(l)) were calculated.[1]

2. Vapor Pressure Measurement (Static Method): A static method was employed to measure the vapor pressures of the compounds at different temperatures. These measurements allowed for the determination of the standard molar enthalpies of vaporization (Δl^gH°m), which is the energy required to transform the liquid into a gas.[1]

3. Calculation of Gaseous Enthalpy of Formation: The standard molar enthalpy of formation in the gaseous phase was then calculated by combining the enthalpy of formation in the liquid phase and the enthalpy of vaporization, according to Hess's law.

Computational Methodology

In addition to experimental measurements, high-level ab initio molecular orbital calculations at the G3(MP2)//B3LYP level of theory were performed to estimate the gas-phase enthalpies of formation. The computationally derived values were in good agreement with the experimental results, further validating the observed stability trend.[1]

Logical Relationship of Isomer Stability

The following diagram illustrates the relative thermodynamic stability of the fluoronitrobenzene isomers based on their standard molar enthalpies of formation in the gaseous phase. The isomer with the lowest (most negative) enthalpy of formation is the most stable.

G cluster_stability Thermodynamic Stability of Fluoronitrobenzene Isomers Least_Stable 2-Fluoronitrobenzene (-102.4 kJ/mol) Intermediate 3-Fluoronitrobenzene (-128.0 kJ/mol) Least_Stable->Intermediate Increasing Stability Most_Stable 4-Fluoronitrobenzene (-133.9 kJ/mol) Intermediate->Most_Stable Increasing Stability

Caption: Relative thermodynamic stability of fluoronitrobenzene isomers.

References

Assessing the Regioselectivity in the Nitration of Methyl 4-Fluorobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals and other fine chemicals. The regiochemical outcome of this electrophilic aromatic substitution is highly dependent on the electronic and steric influences of the substituents already present on the ring. This guide provides a comparative analysis of the regioselectivity in the nitration of methyl 4-fluorobenzoate, contrasting the directing effects of the fluorine atom and the methyl ester group.

Directing Effects: A Tale of Two Substituents

In the nitration of methyl 4-fluorobenzoate, the regiochemical outcome is dictated by the interplay of the directing effects of the two substituents: the fluorine atom at the C4 position and the methoxycarbonyl group at the C1 position.

  • Fluorine (C4): As a halogen, fluorine is an ortho, para-director. While it is an electron-withdrawing group by induction, it possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions.

  • Methoxycarbonyl (C1): The methyl ester group is a deactivating, meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophilic attack. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

This dichotomy of directing effects makes methyl 4-fluorobenzoate an interesting substrate for studying the nuances of electrophilic aromatic substitution.

Quantitative Analysis of Isomer Distribution

Experimental data is crucial for understanding the practical outcome of the nitration of methyl 4-fluorobenzoate. The reaction typically yields a mixture of two primary products: methyl 4-fluoro-3-nitrobenzoate and methyl 4-fluoro-2-nitrobenzoate.

ProductPosition of Nitration (relative to -COOCH₃)Position of Nitration (relative to -F)Typical Yield (%)
Methyl 4-fluoro-3-nitrobenzoatemetaorthoMajor
This compoundorthometaMinor

Note: Specific quantitative yields can vary depending on reaction conditions. The data presented is a qualitative representation based on established directing effects.

The predominance of the 3-nitro isomer highlights that the ortho-directing effect of the fluorine atom, reinforced by the meta-directing effect of the ester group to the same position, is the overwhelming factor in determining the regioselectivity of the reaction.

Experimental Protocol: Nitration of Methyl 4-Fluorobenzoate

The following is a representative experimental procedure for the nitration of methyl 4-fluorobenzoate.

Materials:

  • Methyl 4-fluorobenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask, dissolve methyl 4-fluorobenzoate in a minimal amount of concentrated sulfuric acid, and cool the mixture to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio) dropwise to the stirred solution of the ester. Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for a specified time (e.g., 30 minutes) and then allow it to warm to room temperature.

  • Pour the reaction mixture slowly over crushed ice with stirring.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography.

  • The ratio of the isomers in the product mixture can be determined using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Logic and Workflow

To better understand the factors influencing the regioselectivity and the experimental process, the following diagrams are provided.

G Directing Effects in the Nitration of Methyl 4-Fluorobenzoate cluster_substituents Substituents and their Directing Effects cluster_positions Analysis of Ring Positions for Electrophilic Attack cluster_outcome Predicted Regiochemical Outcome Methyl 4-fluorobenzoate Methyl 4-fluorobenzoate Fluorine (C4) Fluorine (C4) Methyl 4-fluorobenzoate->Fluorine (C4) Methoxycarbonyl (C1) Methoxycarbonyl (C1) Methyl 4-fluorobenzoate->Methoxycarbonyl (C1) Ortho, Para-Director Ortho, Para-Director Fluorine (C4)->Ortho, Para-Director +R > -I effect Meta-Director Meta-Director Methoxycarbonyl (C1)->Meta-Director -I, -R effects C2 C2 (ortho to -COOCH3) (meta to -F) Ortho, Para-Director->C2 Disfavored C3 C3 (meta to -COOCH3) (ortho to -F) Ortho, Para-Director->C3 Favored C5 C5 (meta to -COOCH3) (ortho to -F) Ortho, Para-Director->C5 Favored C6 C6 (ortho to -COOCH3) (meta to -F) Ortho, Para-Director->C6 Disfavored Meta-Director->C2 Disfavored Meta-Director->C3 Favored Meta-Director->C5 Favored Meta-Director->C6 Disfavored Minor Product Minor Product C2->Minor Product Conflicting Effects Major Product Major Product C3->Major Product Reinforced Directing Effects C5->Major Product Reinforced Directing Effects C6->Minor Product Conflicting Effects Negligible Product Negligible Product

Caption: Logical flow of directing effects in the nitration of methyl 4-fluorobenzoate.

G Experimental Workflow for Assessing Regioselectivity Start Start Reaction Reaction Start->Reaction Nitration with HNO3/H2SO4 at 0-10°C Workup Workup Reaction->Workup Quenching with ice, extraction Purification Purification Workup->Purification Recrystallization or Chromatography Analysis Analysis Purification->Analysis GC, NMR for isomer ratio End End Analysis->End Determine Regioselectivity

Caption: A streamlined workflow for the nitration and analysis of methyl 4-fluorobenzoate.

Conclusion

The nitration of methyl 4-fluorobenzoate serves as an excellent case study in regioselectivity. The powerful ortho, para-directing influence of the fluorine atom, working in concert with the meta-directing nature of the methyl ester group, leads to a highly selective reaction favoring the formation of methyl 4-fluoro-3-nitrobenzoate. For researchers in drug development and synthetic chemistry, a thorough understanding of these directing effects is paramount for the rational design of synthetic routes to complex, functionalized aromatic compounds.

A Comparative Guide to Nucleophilic Aromatic Substitution: Methyl 4-fluoro-2-nitrobenzoate vs. Methyl 4-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and agrochemicals, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of aromatic rings. This guide provides a detailed comparison of two common substrates for SNAr reactions: methyl 4-fluoro-2-nitrobenzoate and methyl 4-chloro-2-nitrobenzoate. The focus is to delineate the differences in their reactivity based on established principles of physical organic chemistry and to provide a framework for their application in synthesis.

Introduction to Reactivity in SNAr Reactions

Nucleophilic aromatic substitution reactions are typically facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. The nature of the leaving group is also a critical factor influencing the reaction rate. In the case of methyl 4-halo-2-nitrobenzoates, both the nitro group and the methyl ester group act as electron-withdrawing substituents, activating the aromatic ring for nucleophilic attack at the position of the halogen.

The generally accepted order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I. This is counterintuitive to the trend observed in aliphatic nucleophilic substitution (SN2) reactions, where iodide is the best leaving group. The reason for this reversal lies in the rate-determining step of the SNAr mechanism. The initial attack of the nucleophile to form the Meisenheimer complex is typically the slow step. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby increasing the rate of reaction.

Comparative Performance: A Theoretical Framework

It is anticipated that This compound will exhibit a significantly higher rate of nucleophilic substitution compared to its chloro-analogue . This is attributed to the superior ability of the fluorine atom to stabilize the anionic Meisenheimer intermediate through its strong inductive electron-withdrawing effect.

To illustrate the expected quantitative differences, a hypothetical comparison is presented in the table below, based on typical relative rate differences observed for fluoro- versus chloro-substituted nitroaromatics in SNAr reactions.

SubstrateNucleophileSolventTemperature (°C)Relative Rate Constant (k_rel)Expected Yield (%)
This compoundPiperidineDMSO50~100-300>95
Methyl 4-chloro-2-nitrobenzoatePiperidineDMSO501~70-85

Note: The values in this table are illustrative and based on general trends in SNAr reactivity. Actual experimental results may vary depending on the specific reaction conditions.

Mechanistic Insight

The underlying mechanism for the nucleophilic aromatic substitution of both substrates involves a two-step addition-elimination process.

SNAr_Mechanism sub Methyl 4-halo-2-nitrobenzoate mc Meisenheimer Complex (Anionic Intermediate) sub->mc + Nu⁻ (Rate-determining step) nu Nucleophile (Nu⁻) prod Substitution Product mc->prod - X⁻ (Fast) lg Halide Ion (X⁻)

Caption: Generalized mechanism for the SNAr reaction.

The first step, the nucleophilic addition, is the rate-determining step. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex more effectively than chlorine, resulting in a lower activation energy and a faster reaction rate.

Experimental Protocols: A General Framework for Kinetic Analysis

To quantitatively compare the reactivity of this compound and methyl 4-chloro-2-nitrobenzoate, a kinetic study can be performed. The following is a generalized protocol for the aminolysis of these substrates with a common nucleophile, piperidine, which can be monitored by UV-Vis spectrophotometry.

Objective: To determine the second-order rate constants for the reaction of this compound and methyl 4-chloro-2-nitrobenzoate with piperidine in DMSO.

Materials:

  • This compound

  • Methyl 4-chloro-2-nitrobenzoate

  • Piperidine (freshly distilled)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks and pipettes

  • Constant temperature bath

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the aryl halide (either this compound or methyl 4-chloro-2-nitrobenzoate) in DMSO of a known concentration (e.g., 0.1 M).

    • Prepare a series of piperidine solutions in DMSO of varying known concentrations (e.g., 1.0 M, 0.8 M, 0.6 M, 0.4 M, 0.2 M).

  • Kinetic Measurements:

    • Set the temperature of the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • Determine the wavelength of maximum absorbance (λmax) of the expected product, methyl 4-(piperidin-1-yl)-2-nitrobenzoate.

    • In a cuvette, place a known volume of the piperidine solution and allow it to equilibrate to the set temperature.

    • Initiate the reaction by adding a small, known volume of the aryl halide stock solution to the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) compared to the aryl halide to ensure pseudo-first-order kinetics.

    • Immediately begin recording the absorbance at the predetermined λmax as a function of time until the reaction is complete (i.e., the absorbance reaches a stable plateau).

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to the following first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0) where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A0 is the initial absorbance.

    • Repeat the kinetic measurements for each concentration of piperidine.

    • The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of piperidine: kobs = k2[Piperidine]

The following diagram illustrates the workflow for this kinetic experiment.

Experimental_Workflow A Prepare stock solutions of aryl halide and piperidine in DMSO B Equilibrate solutions and UV-Vis spectrophotometer to desired temperature A->B C Initiate reaction in cuvette (piperidine in excess) B->C D Monitor absorbance change at λmax over time C->D E Calculate pseudo-first-order rate constant (k_obs) D->E F Repeat for different piperidine concentrations E->F G Plot k_obs vs. [Piperidine] F->G H Determine second-order rate constant (k2) from the slope G->H

Caption: Workflow for the kinetic analysis of SNAr reactions.

By performing this experiment for both this compound and methyl 4-chloro-2-nitrobenzoate, a direct and quantitative comparison of their reactivities can be established.

Conclusion

In nucleophilic aromatic substitution reactions, this compound is expected to be a more reactive substrate than methyl 4-chloro-2-nitrobenzoate. This enhanced reactivity is a direct consequence of the high electronegativity of the fluorine atom, which effectively stabilizes the rate-determining Meisenheimer intermediate. For synthetic applications where a rapid and efficient substitution is desired, the fluoro-substituted compound would be the preferred choice. However, factors such as cost and availability of the starting materials may also influence the selection. The provided experimental framework allows for a robust and quantitative comparison of these two important synthetic building blocks, enabling researchers to make informed decisions in the design and optimization of their synthetic strategies.

A Comparative Guide to the Synthesis Yields of Fluoronitrobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of fluoronitrobenzoates is a critical step in the creation of a wide array of pharmaceutical compounds. The strategic placement of fluoro- and nitro- groups on a benzoate scaffold provides a versatile platform for further molecular elaboration. This guide offers a comparative analysis of reported synthesis yields for various fluoronitrobenzoate isomers, supported by detailed experimental data and methodologies.

Quantitative Data Summary

The synthesis of fluoronitrobenzoates is most commonly achieved through the esterification of the corresponding fluoronitrobenzoic acid. The choice of esterification method, including the catalyst, reaction conditions, and the specific isomer, significantly influences the final product yield. The following table summarizes quantitative data from various reported syntheses.

Fluoronitrobenzoate IsomerStarting MaterialMethodCatalyst/ReagentsReaction ConditionsYield (%)Reference
Methyl 4-fluoro-3-nitrobenzoate4-Fluoro-3-nitrobenzoic acidFischer EsterificationMethanol, Sulfuric acidReflux, 3 h90%[1]
Ethyl 4-fluoro-3-nitrobenzoate4-Fluoro-3-nitrobenzoic acidFischer EsterificationEthanol, Sulfuric acidReflux, 8 hNot specified[2]
Ethyl 4-fluoro-3-nitrobenzoate4-Fluoro-3-nitrobenzoic acidMicrowave-assisted Fischer EsterificationEthanol, Sulfuric acid130°C, 15 min (3x5 min intervals)Good yield[3][4]
Methyl 5-fluoro-2-methyl-3-nitrobenzoate5-Fluoro-2-methyl-3-nitrobenzoic acidEsterificationMethanol, Thionyl chlorideReflux, 16 h25% (for 2 steps)[5]
Methyl 5-fluoro-2-methyl-3-nitrobenzoate5-Fluoro-2-methylbenzoic acidNitration then EsterificationConc. H₂SO₄, conc. HNO₃, then MeOHNot specified52% (for 2 steps)[6]
Methyl 5-fluoro-2-methyl-3-nitrobenzoate5-Fluoro-2-methyl-3-nitrobenzoic acidEsterificationMethanolNot specified90%[6]
Methyl 3-fluoro-2-nitrobenzoate3-Fluoro-2-nitrobenzoic acidEsterificationMethanol, Acid catalyst (e.g., H₂SO₄ or SOCl₂)Not specified>97% purity

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are the protocols for key experiments cited in the comparison table.

Protocol 1: Synthesis of Methyl 4-fluoro-3-nitrobenzoate via Fischer Esterification [1]

  • Dissolution: Dissolve 5.55 g of 4-Fluoro-3-nitro-benzoic acid in 50 ml of methanol.

  • Catalyst Addition: Carefully add 6.4 ml of concentrated sulfuric acid to the solution.

  • Reaction: Heat the reaction mixture to reflux for 3 hours.

  • Work-up: After cooling, pour the reaction mixture onto ice.

  • Isolation: Collect the precipitated product by suction filtration and dry it in vacuo. This procedure yielded 5.40 g (90%) of the desired product.

Protocol 2: Microwave-assisted Synthesis of Ethyl 4-fluoro-3-nitrobenzoate [3][4]

  • Reactant Mixture: In a sealed microwave vessel, combine 4-fluoro-3-nitrobenzoic acid and ethanol.

  • Catalyst Addition: Add a catalytic amount of concentrated H₂SO₄. To overcome equilibrium limitations in a closed system, the catalyst can be added at specific time intervals.

  • Microwave Irradiation: Irradiate the mixture in a single-mode microwave reactor at 130°C for a total of 15 minutes, applied in three 5-minute intervals.

  • Isolation: The product, ethyl 4-fluoro-3-nitrobenzoate, is isolated after the reaction is complete. This method is reported to give a good yield.

Protocol 3: Two-Step Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate [5]

  • Step 1: Nitration of 5-fluoro-2-methylbenzoic acid

    • To a solution of concentrated H₂SO₄ (700 mL), add 5-fluoro-2-methylbenzoic acid (80g, 520 mmol) in portions at -5 to 0°C.

    • Add a mixture of concentrated HNO₃ (60.4 g, 624 mmol) in concentrated H₂SO₄ (60 mL) dropwise at -5 to 0°C over 1.5 hours.

    • Stir the mixture at this temperature for 2 hours.

    • Pour the mixture into crushed ice with vigorous stirring and collect the precipitate by filtration to obtain crude 5-fluoro-2-methyl-3-nitrobenzoic acid.

  • Step 2: Esterification

    • Cool a solution of the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) in dry methanol (500 mL) to 0°C.

    • Add thionyl chloride (64.52 g, 542.3 mmol) dropwise.

    • Heat the mixture to reflux for 16 hours.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 25% yield for the two steps).

Workflow and Logic Diagrams

To visualize the general synthetic pathways, the following diagrams created using the DOT language illustrate the logical flow from starting materials to the final fluoronitrobenzoate products.

cluster_0 Route 1: Direct Esterification cluster_1 Route 2: Nitration followed by Esterification A Fluoronitrobenzoic Acid C Fluoronitrobenzoate A->C  Acid Catalyst (e.g., H₂SO₄)  Heat/Microwave B Alcohol (Methanol/Ethanol) B->C D Fluorobenzoic Acid F Fluoronitrobenzoic Acid D->F E Nitrating Agent (HNO₃/H₂SO₄) E->F H Fluoronitrobenzoate F->H G Alcohol + Acid Catalyst G->H

Caption: General synthetic routes to fluoronitrobenzoates.

References

Safety Operating Guide

Proper Disposal of Methyl 4-fluoro-2-nitrobenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Methyl 4-fluoro-2-nitrobenzoate, ensuring the safety of laboratory personnel and compliance with regulations.

This document outlines the necessary precautions, personal protective equipment (PPE), spill management, and ultimate disposal procedures for this compound. Adherence to these guidelines is critical for maintaining a safe laboratory environment.

Hazard Identification and Safety Precautions

This compound is classified with several hazards that necessitate careful handling. All personnel must be familiar with the following hazard and precautionary statements before working with this chemical.

Hazard Category Hazard Statement Precautionary Statement
Skin IrritationH315: Causes skin irritationP264: Wash all exposed external body areas thoroughly after handling.[1]
Eye IrritationH319: Causes serious eye irritationP280: Wear protective gloves, protective clothing, eye protection and face protection.[1]
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fumes.[1]
Environmental HazardH412: Harmful to aquatic life with long lasting effectsP273: Avoid release to the environment.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn when handling this compound to minimize exposure risk.

Protection Type Specification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves.
Respiratory Protection Use only outdoors or in a well-ventilated area.[1] If exposure limits are exceeded, a full-face respirator is recommended.

Step-by-Step Disposal Procedure

The proper disposal of this compound, whether as a pure substance or in contaminated materials, must follow a structured and safe workflow. The following diagram illustrates the key decision points and actions required.

start Start: Need to Dispose of This compound check_form Is the material a spill or a container of waste chemical? start->check_form spill Spill Cleanup check_form->spill Spill waste Containerized Waste Disposal check_form->waste Container spill_ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat, (Respirator if poor ventilation) spill->spill_ppe waste_ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat waste->waste_ppe check_spill_type Is the spill wet or dry? spill_ppe->check_spill_type dry_spill Use dry clean up procedures. Avoid generating dust. Sweep or vacuum into a sealed container. check_spill_type->dry_spill Dry wet_spill Vacuum or shovel up material. Place in a labeled, sealed container. check_spill_type->wet_spill Wet decontaminate Wash spill area with large amounts of water. Prevent runoff into drains. dry_spill->decontaminate wet_spill->decontaminate disposal Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations. decontaminate->disposal seal_container Ensure the waste container is securely sealed and properly labeled with chemical name and hazard symbols. waste_ppe->seal_container storage Store in a cool, dry, well-ventilated area away from incompatible materials. Store locked up. seal_container->storage storage->disposal

Disposal Workflow for this compound

Experimental Protocols for Safe Handling and Disposal

1. General Handling:

  • Avoid all personal contact, including inhalation.

  • Use in a well-ventilated area to prevent concentration in hollows and sumps.

  • When handling, do not eat, drink, or smoke.

  • Keep containers securely sealed when not in use.

  • Avoid physical damage to containers.

  • Always wash hands with soap and water after handling.

  • Work clothes should be laundered separately.

2. Spill Containment and Cleanup:

  • Dry Spills:

    • Immediately implement dry clean-up procedures to avoid generating dust.

    • Carefully sweep up, shovel up, or vacuum the material. If using a vacuum, ensure it is an explosion-proof model designed for grounded use.

    • Collect the residue and place it in a sealed plastic bag or another appropriate container for disposal.

  • Wet Spills:

    • Vacuum or shovel the material into a labeled container for disposal.

  • Post-Cleanup:

    • Wash the affected area with large amounts of water.

    • Prevent runoff from entering drains. If contamination of drains or waterways occurs, immediately advise Emergency Services.

3. Final Disposal:

  • All waste, including the chemical itself and any contaminated materials, must be disposed of through an authorized hazardous or special waste collection point.[1]

  • Disposal must be in accordance with all applicable local, state, and federal regulations.[1][3]

  • Do not reuse empty containers; they should be disposed of as unused product.[3]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Methyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methyl 4-fluoro-2-nitrobenzoate (CAS No. 151504-81-3). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on available safety data sheets, it presents the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

Protection Type Specific Requirements Standards
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A flame-resistant lab coat or impervious clothing should be worn.Inspect gloves prior to use. Follow EU Directive 89/686/EEC and the standard EN 374.
Respiratory Protection For nuisance exposures or if dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)).Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2]

Operational Plan: Handling and Storage

Strict adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure safe handling.

Preparation and Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.

  • Review SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

Handling Procedures:
  • Avoid Contact: Avoid all personal contact with the chemical, including inhalation of dust or fumes.

  • Donning PPE: Put on all required personal protective equipment as specified in the table above before handling the substance.

  • Weighing and Transfer:

    • If the material is a solid, handle it carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transfers.

    • Close the container tightly immediately after use.

  • During Use:

    • Do not eat, drink, or smoke in the work area.

    • Keep the container in a cool, dry, and well-ventilated place.

    • Avoid contact with incompatible materials.

Storage:
  • Container: Store in the original, tightly sealed container.

  • Conditions: Store in a cool, dry, and well-ventilated area, protected from environmental extremes.

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Waste Container: Collect all waste material (including residual chemical, contaminated gloves, and weighing paper) in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

Spill Management:
  • Immediate Action: In case of a spill, immediately evacuate the area and alert others.

  • Cleanup (for trained personnel only):

    • Wear the appropriate PPE as outlined above.

    • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in the hazardous waste container.

    • For wet spills, absorb with an inert material and place in the hazardous waste container.

    • Wash the spill area thoroughly with soap and water.

  • Reporting: Report all spills to the laboratory supervisor or safety officer.

Final Disposal:
  • Licensed Disposal Service: Dispose of the hazardous waste through a licensed professional waste disposal service.[2] Do not dispose of it down the drain or in the regular trash.

  • Regulations: All disposal activities must be in accordance with local, state, and federal regulations.

Workflow Diagrams

The following diagrams illustrate the key operational and disposal workflows for this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Verify Emergency Equipment (Eyewash, Shower) prep2->prep3 prep4 Don Personal Protective Equipment (PPE) prep3->prep4 handle1 Weigh and Transfer Chemical prep4->handle1 handle2 Perform Experimental Work handle1->handle2 handle3 Securely Close Container After Use handle2->handle3 post1 Clean Work Area handle3->post1 post2 Doff and Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Procedural workflow for the safe handling of this compound.

Disposal Workflow for this compound cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal collect1 Segregate Chemical Waste collect2 Place in Labeled Hazardous Waste Container collect1->collect2 collect3 Include Contaminated Materials (e.g., gloves) collect2->collect3 dispose1 Store Waste Container Securely collect3->dispose1 spill1 Evacuate and Alert Others spill2 Cleanup by Trained Personnel with PPE spill1->spill2 spill3 Report Spill to Supervisor spill2->spill3 spill3->dispose1 dispose2 Arrange for Pickup by Licensed Disposal Service dispose1->dispose2 dispose3 Maintain Disposal Records dispose2->dispose3

Caption: Step-by-step workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoro-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-fluoro-2-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.